molecular formula C2HBrN4O2 B1384160 5-bromo-3-nitro-1H-1,2,4-triazole CAS No. 24807-56-5

5-bromo-3-nitro-1H-1,2,4-triazole

Cat. No.: B1384160
CAS No.: 24807-56-5
M. Wt: 192.96 g/mol
InChI Key: XXAMCWVPBITOGA-UHFFFAOYSA-N
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Description

5-bromo-3-nitro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C2HBrN4O2 and its molecular weight is 192.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-1H-1,2,4-triazole
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InChI

InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
Source PubChem
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InChI Key

XXAMCWVPBITOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN4O2
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DSSTOX Substance ID

DTXSID20321108
Record name 5-bromo-3-nitro-1H-1,2,4-triazole
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Molecular Weight

192.96 g/mol
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CAS No.

24807-56-5
Record name 5-Bromo-3-nitro-1H-1,2,4-triazole
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Foundational & Exploratory

5-bromo-3-nitro-1H-1,2,4-triazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-3-nitro-1H-1,2,4-triazole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, reactivity, applications, and handling protocols, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

This compound (BNT) is a functionalized heterocyclic compound of significant interest due to its unique electronic and structural features. The 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs, including antifungals (e.g., fluconazole) and anticancer agents (e.g., letrozole).[1][2] The strategic placement of a bromine atom and a nitro group on this scaffold creates a versatile building block.

The strongly electron-withdrawing nitro group significantly influences the molecule's reactivity, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This combination makes this compound a valuable precursor for synthesizing more complex molecules, particularly in the fields of energetic materials and as a scaffold for novel pharmaceutical candidates.[3]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 24807-56-5
Molecular Formula C₂HBrN₄O₂[4][5]
Molecular Weight 192.96 g/mol [4][5]
Melting Point 155-159 °C[5]
Appearance Crystalline powder, typically light to dark yellow[6][7]
Synonyms 3-Bromo-5-nitro-1H-1,2,4-triazole[8]
InChI Key XXAMCWVPBITOGA-UHFFFAOYSA-N

Note on Tautomerism and Nomenclature: 1,2,4-triazoles substituted at the 3 and 5 positions can exist in different tautomeric forms. Consequently, "this compound" and "3-bromo-5-nitro-1H-1,2,4-triazole" often refer to the same compound, with the exact position of the annular proton varying.

Synthesis and Mechanistic Considerations

The synthesis of substituted 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of appropriate precursors like thiosemicarbazides or amidrazones.[9][10] For this compound, a common strategy involves the functionalization of a pre-existing triazole ring.

General Synthetic Workflow

The synthesis typically begins with a more readily available triazole, which is then subjected to bromination and nitration. The order of these steps is crucial and is determined by the directing effects of the substituents and the stability of the intermediates. The electron-rich triazole ring is activated towards electrophilic substitution, but the reaction conditions must be carefully controlled to achieve the desired regioselectivity.

G cluster_0 Synthesis Workflow A 1,2,4-Triazole Precursor B Electrophilic Bromination A->B Br₂ or NBS C Nitration (e.g., HNO₃/H₂SO₄) B->C Controlled Temp. D This compound C->D Product Formation E Purification (Recrystallization) D->E Isolation G cluster_1 Nucleophilic Substitution Pathway BNT 5-bromo-3-nitro- 1H-1,2,4-triazole (BNT) Product Substituted Product (e.g., HNT) BNT->Product SNAAr Reaction Nuc Nucleophile (e.g., Hydrazine, N₂H₄) Nuc->Product LeavingGroup Bromide Ion (Br⁻) Product->LeavingGroup

References

5-bromo-3-nitro-1H-1,2,4-triazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-bromo-3-nitro-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry.[1][2][3][4] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in numerous pharmaceuticals, including widely used antifungal and anticancer agents.[2][3][5] Its stability, hydrogen bonding capabilities, and dipole character allow for potent and selective interactions with biological targets.[3] In materials science, the high nitrogen content of the triazole core contributes to a high positive heat of formation, making it a valuable framework for the development of advanced energetic materials.[1]

This guide focuses on this compound (BNT), a highly functionalized and versatile synthetic intermediate. The molecule's utility stems from the unique interplay of its three principal components: the stable 1,2,4-triazole backbone, a strongly electron-withdrawing nitro group, and a strategically positioned, reactive bromine atom. The nitro group profoundly influences the electronic character of the ring, activating it towards specific chemical transformations. The bromine atom serves as an excellent leaving group, opening a gateway for the synthesis of a vast array of derivatives.

For researchers, scientists, and drug development professionals, a thorough understanding of BNT's chemical properties is paramount for leveraging its synthetic potential. This document provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, core reactivity, and key applications, with a focus on the mechanistic principles that govern its chemical behavior.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature.[6] Its core properties are summarized in the table below. The presence of both a hydrogen bond donor (the N-H group) and acceptor sites, along with the polar nitro group, influences its solubility and crystalline structure.

PropertyValueReferences
Molecular Formula C₂HBrN₄O₂[7][8][9]
Molecular Weight 192.96 g/mol [7][8][9]
CAS Number 24807-56-5[9]
Appearance Crystalline Powder / Dark Yellow Powder[6][10]
Melting Point 155-159 °C[6][8]
Synonyms 3-bromo-5-nitro-1H-1,2,4-triazole[11]
Molecular Structure

The structure of this compound is defined by the triazole ring with a bromine atom at the C5 position and a nitro group at the C3 position.

BNT_Structure cluster_0 This compound C3 C N4 N C3->N4 NO2 NO₂ C3->NO2 C5 C N4->C5 N1 N C5->N1 Br Br C5->Br N2 N N1->N2 H1 H N2->C3

Caption: Chemical structure of this compound.

Synthesis and Purification

BNT is a synthetic intermediate, meaning it is typically prepared from other readily available starting materials. A common synthetic route involves the nitration of a corresponding bromo-triazole precursor. While specific, detailed preparations of the parent compound are proprietary or embedded within broader synthetic schemes, the following protocol for a related N-alkylation demonstrates the fundamental principles of handling and reacting this class of compounds.

Experimental Protocol: N-Methylation of 3-bromo-5-nitro-1H-1,2,4-triazole

This protocol describes the synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole from the parent compound, illustrating a typical reaction involving the triazole's N-H group.[11]

Objective: To alkylate the N1 position of the triazole ring. The causality behind this choice is that N-alkylation can significantly alter the compound's solubility, metabolic stability, and biological activity, which is a key strategy in drug development.

Methodology:

  • Deprotonation: A solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) is cooled to 0°C. A 10% sodium hydroxide solution (30 ml) is added.

    • Causality: The sodium hydroxide acts as a base to deprotonate the acidic N-H proton of the triazole ring, forming the corresponding triazolate anion. This anion is a much stronger nucleophile than the neutral parent compound, which is essential for the subsequent alkylation step. Acetone is chosen as a solvent due to its ability to dissolve the starting material and its suitable boiling point.

  • Alkylation: Dimethyl sulphate (9.5 g) is added to the cooled solution.

    • Causality: Dimethyl sulphate is a potent and efficient methylating agent. The nucleophilic triazolate anion attacks the electrophilic methyl group of dimethyl sulphate in an Sₙ2 reaction, forming the N-methylated product.

  • Reaction Progression: The mixture is stirred for 18 hours at room temperature to allow the reaction to proceed to completion.

  • Workup and Extraction: The mixture is concentrated in vacuo to remove the acetone. The residue is diluted with water and extracted with ethyl acetate.

    • Causality: This is a standard aqueous workup. The desired organic product is more soluble in ethyl acetate than in water, allowing it to be separated from inorganic salts (like sodium sulfate) and any remaining aqueous-soluble reagents.

  • Purification: The combined ethyl acetate extracts are washed sequentially with 2N sodium hydroxide solution and water, then evaporated in vacuo.

    • Causality: The wash with NaOH removes any unreacted acidic starting material. The water wash removes any residual salts.

  • Recrystallization: The resulting solid is recrystallized from a mixture of ethyl acetate and cyclohexane to yield the pure title compound (6.0 g).

    • Causality: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent system (ethyl acetate/cyclohexane) is critical; the product should be soluble in the hot solvent mixture but sparingly soluble when cooled, allowing for the formation of pure crystals while impurities remain in the solution.

SNAr_Mechanism reactant Reactant (BNT) N-N-C(NO₂)=N-C(Br) intermediate Meisenheimer Complex [Nu-C(Br)-N=N-C(NO₂)=N]⁻ reactant:c0->intermediate:c0 + Nu⁻ (Addition) nucleophile Nu⁻ product Product N-N-C(NO₂)=N-C(Nu) intermediate:c0->product:c0 - Br⁻ (Elimination) leaving_group Br⁻ Drug_Scaffold cluster_nucleophiles Nucleophiles (R-Nu) cluster_derivatives Diverse Library of Derivatives BNT This compound (BNT Core) Amino_Deriv 5-Amino-Derivative BNT->Amino_Deriv + R-NH₂ Thioether_Deriv 5-Thioether-Derivative BNT->Thioether_Deriv + R-SH Hydrazinyl_Deriv 5-Hydrazinyl-Derivative BNT->Hydrazinyl_Deriv + R-NHNH₂ Ether_Deriv 5-Ether-Derivative BNT->Ether_Deriv + R-O⁻ Amine R-NH₂ Thiol R-SH Hydrazine R-NHNH₂ Alkoxide R-O⁻

References

An In-Depth Technical Guide to the Synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 5-bromo-3-nitro-1H-1,2,4-triazole, a valuable heterocyclic compound with applications in medicinal chemistry and energetic materials research. The synthesis is presented as a two-step process, commencing with the nitration of 3-amino-1H-1,2,4-triazole to form the key intermediate, 3-nitro-1H-1,2,4-triazole, followed by the regioselective bromination of this intermediate. This document furnishes detailed experimental protocols, discusses the underlying chemical principles, and provides visualizations to aid in the understanding and execution of this synthesis.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of both a nitro group and a bromine atom to this core structure yields this compound, a molecule with a unique electronic profile that makes it an attractive building block for the development of novel pharmaceuticals and energetic materials. The nitro group, a strong electron-withdrawing moiety, enhances the compound's potential as an electrophile and can be a crucial pharmacophore in certain drug classes. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the facile generation of diverse molecular libraries.

Overall Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Nitration: Conversion of the commercially available 3-amino-1H-1,2,4-triazole to 3-nitro-1H-1,2,4-triazole.

  • Bromination: Regioselective bromination of 3-nitro-1H-1,2,4-triazole at the C5 position to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination 3-amino-1H-1,2,4-triazole 3-amino-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole 3-amino-1H-1,2,4-triazole->3-nitro-1H-1,2,4-triazole NaNO2, H2SO4, Acetic Acid This compound This compound 3-nitro-1H-1,2,4-triazole->this compound Brominating Agent (e.g., NBS)

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-nitro-1H-1,2,4-triazole

The initial step involves the diazotization of the amino group of 3-amino-1H-1,2,4-triazole, followed by nucleophilic substitution with a nitrite source to introduce the nitro group. This is a well-established method for the conversion of aromatic amines to nitro compounds.

Experimental Protocol: Nitration of 3-amino-1H-1,2,4-triazole[1]
  • In a reaction vessel equipped with a stirrer and cooling bath, a solution of 3-amino-1,2,4-triazole (1.68 g, 0.02 mol) in glacial acetic acid (16 mL) is prepared.

  • In a separate vessel, sodium nitrite (1.6 g, 0.023 mol) is carefully dissolved in concentrated sulfuric acid (7 mL) while maintaining the temperature between 0 and -5 °C.

  • The solution of 3-amino-1,2,4-triazole in acetic acid is then added to the sodium nitrite/sulfuric acid mixture, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 5 minutes.

  • Water (50 mL) is then added dropwise, with careful temperature control to keep it below 0 °C.

  • The resulting solution is then added to a 10% aqueous solution of sodium nitrite (200 mL) which has been pre-heated to 45-50 °C.

  • The mixture is heated for 1 hour at 45 °C.

  • The solution is then acidified with sulfuric acid until the evolution of nitrogen oxides ceases.

  • Urea is added to quench any remaining dissolved nitrogen oxides.

  • The aqueous solution is extracted with ethyl acetate.

  • The organic extracts are combined, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from methanol to yield 3-nitro-1,2,4-triazole (1.3 g, 57% yield).

Causality Behind Experimental Choices
  • Low Temperature: The initial diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

  • Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitrous acid to form the highly reactive nitrosonium ion (NO+), which is the active electrophile in the diazotization step.

  • Sodium Nitrite in the Second Step: The addition of the diazonium salt solution to a warm solution of sodium nitrite facilitates the nucleophilic displacement of the diazonium group by the nitrite ion.

  • Urea: Urea is used to scavenge excess nitrous acid at the end of the reaction, preventing the formation of unwanted side products.

Nitration_Workflow A Dissolve 3-amino-1,2,4-triazole in acetic acid C Add triazole solution to nitrite/acid mixture A->C B Prepare NaNO2 in H2SO4 at 0 to -5 °C B->C D Stir for 5 minutes C->D E Add water dropwise (< 0 °C) D->E F Add to warm (45-50 °C) 10% NaNO2 solution E->F G Heat at 45 °C for 1 hour F->G H Acidify with H2SO4 G->H I Quench with urea H->I J Extract with ethyl acetate I->J K Remove solvent J->K L Recrystallize from methanol K->L M Obtain 3-nitro-1H-1,2,4-triazole L->M

Figure 2: Experimental workflow for the synthesis of 3-nitro-1H-1,2,4-triazole.

Part 2: Synthesis of this compound

Proposed Experimental Protocol: Bromination of 3-nitro-1H-1,2,4-triazole
  • In a round-bottom flask, dissolve 3-nitro-1H-1,2,4-triazole (1.14 g, 0.01 mol) in a suitable solvent such as acetonitrile or acetic acid (20 mL).

  • Add N-bromosuccinimide (1.78 g, 0.01 mol) to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours, or gently heated to 50-60 °C to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in water and the solid product is collected by filtration.

  • The crude product is washed with water to remove succinimide and any unreacted starting material.

  • The solid is then dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.[3] It provides a low concentration of bromine in the reaction mixture, which can help to avoid over-bromination and the formation of byproducts.

  • Solvent: Acetonitrile or acetic acid are suitable polar aprotic and protic solvents, respectively, that can dissolve the starting material and facilitate the reaction.

  • Monitoring by TLC: TLC is a crucial technique to follow the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Bromination_Workflow A Dissolve 3-nitro-1H-1,2,4-triazole in solvent B Add N-bromosuccinimide (NBS) A->B C Stir at room temperature or heat gently B->C D Monitor reaction by TLC C->D E Remove solvent under reduced pressure D->E F Add water and filter the solid E->F G Wash with water F->G H Dry the product G->H I Obtain this compound H->I

References

Spectroscopic Characterization of 5-bromo-3-nitro-1H-1,2,4-triazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-3-nitro-1H-1,2,4-triazole is a key heterocyclic compound with significant potential in the fields of medicinal chemistry and energetic materials. Its utility as a precursor in the synthesis of more complex molecules, such as 5-hydrazino-3-nitro-1,2,4-triazole (HNT), underscores the importance of its thorough characterization.[1] This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. While direct, publicly available spectral data for this specific compound is limited, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to present a well-reasoned analysis.

The structural framework of this compound, featuring a halogen, a nitro group, and a triazole ring, presents a unique spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring, quality control, and the elucidation of novel reaction pathways.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₂HBrN₄O₂[2]
Molecular Weight 192.96 g/mol [2]
CAS Number 24807-56-5
Melting Point 155-159 °C[3]

digraph "5_bromo_3_nitro_1H_1_2_4_triazole" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C5 [label="C", pos="-0.65,0.75!"]; H1[label="H", pos="-0.5,2.2!"]; Br [label="Br", pos="-2.0,0.75!"]; N_nitro [label="N", pos="2.6,0!"]; O1_nitro [label="O", pos="3.2,-0.75!"]; O2_nitro [label="O", pos="3.2,0.75!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; N1 -- H1[len=1.0]; C5 -- Br [len=1.8]; C3 -- N_nitro [len=1.5]; N_nitro -- O1_nitro [len=1.2, style=double]; N_nitro -- O2_nitro [len=1.2]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural verification.

¹H NMR Spectroscopy: The Tautomeric Proton

Experimental Rationale: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often employed for triazole-containing compounds due to its ability to solubilize a wide range of organic molecules and to observe exchangeable protons, such as the N-H proton of the triazole ring.

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be simple, characterized by a single, broad singlet corresponding to the N-H proton of the triazole ring. The chemical shift of this proton is anticipated to be significantly downfield (δ > 14 ppm) due to the electron-withdrawing effects of the bromine and nitro substituents, as well as intermolecular hydrogen bonding. In some substituted 1,2,4-triazoles, this signal has been observed at around 14.20 ppm.[4]

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
N-H> 14Broad Singlet
¹³C NMR Spectroscopy: Probing the Heterocyclic Core

Experimental Rationale: A standard proton-decoupled ¹³C NMR experiment is sufficient. The use of a solvent like DMSO-d₆ allows for direct comparison with the ¹H NMR data.

Expected Spectrum: The ¹³C NMR spectrum will provide insights into the electronic environment of the two carbon atoms in the triazole ring. Both carbons are expected to appear as singlets in a proton-decoupled spectrum. The carbon atom bonded to the nitro group (C3) will be significantly deshielded and appear at a lower field compared to the carbon atom bonded to the bromine (C5). This is due to the strong electron-withdrawing nature of the nitro group. For comparison, in a related 1,2,4-triazole derivative, the triazole carbons were observed at approximately 156.0 ppm and 146.1 ppm.[4]

CarbonExpected Chemical Shift (δ, ppm)
C-NO₂155 - 165
C-Br140 - 150

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Experimental Rationale: For a solid sample like this compound, preparing a potassium bromide (KBr) pellet is a standard and effective method. This technique minimizes background interference and provides a clear spectrum of the compound's vibrational modes.

Expected Spectrum: The IR spectrum will be characterized by several key absorption bands that correspond to the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. The broadness is indicative of hydrogen bonding in the solid state.

  • N-O Stretches (Nitro Group): Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹.

  • C=N and N=N Stretches: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1400-1650 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

For comparison, the IR spectrum of the structurally similar 3,5-dibromo-1,2,4-triazole shows ring stretching vibrations around 1275 cm⁻¹ and 1252 cm⁻¹.[5]

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium-Strong, Broad
Asymmetric NO₂ Stretch1500 - 1600Strong
Symmetric NO₂ Stretch1300 - 1400Strong
C=N / N=N Stretches1400 - 1650Medium-Strong
C-Br Stretch500 - 700Weak-Medium

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Rationale: Electrospray ionization (ESI) is a suitable technique for this compound, as it is a soft ionization method that is likely to produce a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition.

Expected Spectrum: The mass spectrum will provide crucial information about the molecular weight and the fragmentation pattern of the molecule. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.

  • Molecular Ion: [M]⁺ at m/z 192 and [M+2]⁺ at m/z 194.

  • Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂) or the bromine atom. The triazole ring itself can also undergo characteristic cleavage.

MS_Fragmentation_Workflow cluster_ionization Ionization cluster_mass_analyzer Mass Analyzer cluster_detector Detector Molecule This compound MolecularIon [M]+• (m/z 192/194) Molecule->MolecularIon ESI Fragment1 Loss of NO2 MolecularIon->Fragment1 Fragment2 Loss of Br MolecularIon->Fragment2 Fragment3 Ring Cleavage MolecularIon->Fragment3 Spectrum Mass Spectrum Fragment1->Spectrum Fragment2->Spectrum Fragment3->Spectrum

Caption: A generalized workflow for the mass spectrometric analysis.

UV-Vis Spectroscopy: Electronic Transitions

Experimental Rationale: The UV-Vis spectrum is typically recorded in a suitable solvent, such as ethanol or acetonitrile. The choice of solvent is important as it can influence the position of the absorption maxima.

Expected Spectrum: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group and the triazole ring, both containing π systems and non-bonding electrons, will give rise to these absorptions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. This guide provides a detailed, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopic data. The interpretations are grounded in the fundamental principles of spectroscopy and draw upon data from structurally related compounds. For definitive characterization, experimental verification of these spectroscopic parameters is essential. This document serves as a robust starting point for researchers and a testament to the power of spectroscopic analysis in modern chemical science.

References

1H NMR spectrum of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-nitro-1H-1,2,4-triazole

Introduction and Molecular Structure

This compound (Molecular Formula: C₂HBrN₄O₂, Molecular Weight: 192.96 g/mol ) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two powerful electron-withdrawing groups: a bromine atom at the 5-position and a nitro group at the 3-position[1][2]. The "1H" designation indicates that the single proton is attached to the nitrogen atom at the 1-position of the triazole ring, a common and often most stable tautomeric form for such systems[3][4].

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR serves to confirm the presence and electronic environment of the N-H proton, which is the sole proton in the molecule.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be exceptionally simple, consisting of a single signal. The characteristics of this signal are dictated by the unique electronic environment of the triazole ring, which is heavily influenced by its substituents.

The Dominant Influence of Electron-Withdrawing Groups

The chemical shift (δ) of a proton is primarily determined by the local electron density around it. A lower electron density "deshields" the proton from the external magnetic field, causing it to resonate at a higher frequency (further downfield).

In this compound, the N-H proton is subject to intense deshielding effects from three sources:

  • The Aromatic Triazole Ring: The inherent aromaticity of the triazole ring creates a ring current that deshields protons attached to it.

  • The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group drastically reduces electron density across the entire heterocyclic system through both inductive and resonance effects.

  • The Bromo Group (-Br): The electronegative bromine atom also withdraws electron density inductively.

The cumulative effect of these features results in a significantly electron-deficient ring system, leading to profound deshielding of the N-H proton.

Tautomerism and the N-H Proton Environment

1,2,4-triazoles can exist in different tautomeric forms, but theoretical and empirical studies often show the 1H-tautomer to be the most stable[3]. The N-H proton in this environment is acidic and capable of hydrogen bonding, especially in polar solvents like DMSO. This acidity and potential for chemical exchange can influence the shape of its NMR signal.

Predicted ¹H NMR Spectral Data

Based on the principles above and comparison with related substituted triazoles found in the literature, the ¹H NMR spectrum is predicted as follows.

Predicted Signal CharacteristicsJustification
Chemical Shift (δ) 14.0 - 16.0 ppm (or higher)
Multiplicity Singlet (s)
Signal Breadth Broad (br)
Integration 1H

Causality Behind the Prediction:

  • Chemical Shift: The N-H proton in unsubstituted 1,2,4-triazoles appears at a downfield position. In highly substituted analogs, particularly those with electron-withdrawing groups, this shift is magnified. For instance, N-H protons in various substituted triazoles have been reported well above 11 ppm, with some exceeding 15 ppm[5][6]. The combined deshielding power of the nitro and bromo groups on the target molecule is expected to push this resonance into the very far downfield region of the spectrum (≥14 ppm).

  • Multiplicity & Integration: As the only proton in the molecule, the N-H signal will not be split by any neighboring protons, resulting in a singlet. Its integration value will correspond to one proton.

  • Signal Shape: The signal is anticipated to be broad. This is due to two factors: rapid chemical exchange of this acidic proton with any trace amounts of water in the NMR solvent, and quadrupole broadening caused by the adjacent ¹⁴N nucleus.

Recommended Experimental Protocol

To empirically validate the predicted spectrum, the following detailed methodology is recommended. This protocol incorporates a self-validating step to ensure the trustworthiness of the signal assignment.

Objective: To acquire a publication-quality ¹H NMR spectrum and unambiguously confirm the identity of the N-H proton signal.

Materials:

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.9% D)

  • Deuterium Oxide (D₂O, ≥99.9% D)

  • NMR tubes and appropriate glassware

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Step-by-Step Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial. DMSO-d₆ is the solvent of choice as its residual proton signal does not interfere with the expected downfield region, and it is adept at solubilizing polar compounds and preserving N-H signals. c. Transfer the solution to a standard 5 mm NMR tube.

  • Initial Spectrum Acquisition: a. Insert the sample into the spectrometer. b. Perform standard instrument tuning, locking, and shimming procedures to ensure high resolution. c. Acquire a standard ¹H NMR spectrum.

    • Spectral Width: Set a wide spectral width (e.g., -2 to 18 ppm) to ensure the highly deshielded N-H proton is observed.
    • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio. d. Process the spectrum: Apply Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm. f. Integrate all signals.

  • Self-Validation via D₂O Exchange: a. Remove the NMR tube from the spectrometer. b. Add one drop (~20 µL) of D₂O to the sample inside the tube. c. Gently shake the tube to mix the contents thoroughly. The acidic N-H proton will exchange with a deuterium atom from the D₂O (N-H + D₂O ⇌ N-D + HDO). d. Re-insert the sample into the spectrometer and repeat the acquisition (Step 2).

  • Data Analysis: a. Compare the first and second spectra. b. The signal corresponding to the N-H proton should significantly diminish or disappear completely in the spectrum acquired after the D₂O addition. c. A new, broader signal for HDO will likely appear between 3.0 and 4.5 ppm. d. This disappearance confirms that the observed downfield signal is from an exchangeable proton, validating its assignment as the N-H proton.

Data Interpretation and Validation Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation cluster_conclusion Conclusion prep Dissolve sample in DMSO-d6 acq1 Acquire Spectrum 1 (Initial Scan) prep->acq1 d2o Add D2O Drop acq1->d2o observe Observe Signal (Predicted: 14-16 ppm) acq1->observe acq2 Acquire Spectrum 2 (Post-Exchange) d2o->acq2 compare Compare Spectra acq2->compare observe->compare confirm Confirm Signal Disappearance compare->confirm Does signal disappear? result Structure Validated confirm->result Yes

Caption: Workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by a single, broad singlet located in the highly deshielded region of 14.0-16.0 ppm. This distinct chemical shift is a direct consequence of the powerful electron-withdrawing effects of the nitro and bromo substituents on the aromatic triazole ring. The experimental protocol outlined in this guide provides a robust and self-validating method for confirming this prediction, ensuring high confidence in the structural characterization of this important heterocyclic compound.

References

A Technical Guide to the Single-Crystal X-ray Crystallography of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic structure of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) using single-crystal X-ray crystallography. BNT is a pivotal precursor in the synthesis of advanced energetic materials, making a precise understanding of its molecular geometry and intermolecular interactions essential for the rational design of new compounds with tailored properties.[1][2] This document is intended for researchers, chemists, and material scientists, offering field-proven insights into synthesis, crystallization, data collection, structure solution, and refinement. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving a high-quality, publishable crystal structure.

Introduction: The Significance of Structural Elucidation

This compound (BNT) is a heterocyclic compound of significant interest, primarily serving as a versatile building block for nitrogen-rich energetic materials.[3][4] Its structure, featuring a halogen bond donor (Br), a hydrogen bond donor (N-H), and hydrogen bond acceptors (nitro group, triazole nitrogens), suggests a rich and complex solid-state chemistry.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the atomic arrangement in a crystalline solid.[5][6] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules, which collectively govern the physical and chemical properties of a material, such as density, thermal stability, and sensitivity. For an energetic precursor like BNT, this structural information is invaluable for understanding its reactivity and for guiding the synthesis of next-generation materials.[7]

This guide will navigate the complete workflow, from obtaining the raw compound to the final, refined crystal structure and its detailed analysis.

Synthesis and Purification of BNT

A prerequisite for any crystallographic study is the synthesis and purification of the target compound to a high degree of purity (typically >97%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. While several synthetic routes to triazole derivatives exist, a common approach involves the functionalization of a parent triazole ring.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with 3-nitro-1H-1,2,4-triazole.

  • Bromination: Dissolve the starting material in a suitable solvent system, such as aqueous acetic acid.

  • Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide or aqueous bromine) to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Neutralize the solution carefully to precipitate the product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

  • Verification: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry before proceeding to crystallization.

The Art and Science of Crystallization

The most critical and often most challenging step in SCXRD is growing a high-quality single crystal.[8] A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks or defects. The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to assemble into a well-ordered lattice.[9]

Causality of Method Selection: For small organic molecules like BNT, slow evaporation and vapor diffusion are highly effective techniques because they allow for a gradual increase in concentration, which is conducive to ordered crystal growth.[10][11]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Test the solubility of BNT in a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, methanol). An ideal solvent is one in which the compound is moderately soluble.[11]

  • Solution Preparation: Prepare a nearly saturated solution of BNT in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap, but pierce the cap with a needle or use parafilm with a few pinholes. This restricts the rate of solvent evaporation. A slower rate generally yields better-quality crystals.[11]

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, being sure to remove them from the mother liquor to prevent them from redissolving or becoming coated with precipitate.

Workflow for X-ray Crystallography of BNT

G cluster_prep Sample Preparation cluster_data Data Collection cluster_proc Structure Determination cluster_analysis Analysis & Application Synthesis Synthesis of BNT Purification Purification (>97%) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling (100 K) Crystallization->Mounting Screening Diffractometer Screening & Unit Cell Determination Mounting->Screening Collection Full Diffraction Data Collection Screening->Collection Processing Data Integration, Scaling, & Merging Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation & CIF Generation Refinement->Validation Analysis Analysis of Geometry & Intermolecular Interactions Validation->Analysis Reporting Reporting & Database Deposition (e.g., CCDC) Analysis->Reporting

Caption: Overall workflow from synthesis to final structural analysis.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, diffraction data are collected using a single-crystal X-ray diffractometer.[12]

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Using a microscope, select a well-formed crystal and mount it on a cryo-loop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[13]

    • Causality: Cryo-cooling is crucial as it significantly reduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles (higher resolution) and minimizes radiation damage to the crystal during data collection.[5][13]

  • Instrument Setup: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[14]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[12] This step confirms the quality of the crystal and provides the orientation matrix needed for a full data collection.

  • Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. The crystal is rotated in the X-ray beam, and hundreds of diffraction images are recorded at different orientations.[5] A complete dataset is essential for accurately reconstructing the electron density map of the molecule.[15]

Structure Solution and Refinement

This stage is purely computational and involves transforming the raw diffraction data into a chemically meaningful atomic model.[14][15]

Step-by-Step Data Processing and Refinement:

  • Data Integration and Scaling: The raw images are processed to measure the intensity of each diffraction spot.[15] These intensities are then scaled and merged to produce a single reflection file containing the indices (h,k,l) and intensity for each unique reflection.

  • Structure Solution (Solving the Phase Problem): The intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment.[5][16] For small molecules like BNT, "direct methods" are used. These are statistical methods that use relationships between the strongest reflections to derive initial phase estimates.

  • Model Building: The initial phases are combined with the measured amplitudes in a Fourier synthesis to produce an electron density map. The positions of the heavy atoms (Br, O, N, C) can be identified from the peaks in this map, allowing for the construction of an initial molecular model.

  • Least-Squares Refinement: The initial model is refined against the experimental data using a least-squares algorithm.[13][17] This iterative process optimizes the atomic coordinates, site occupancies, and atomic displacement parameters (which model thermal motion) to minimize the difference between the observed structure factors and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.[17]

  • Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the model and the data.[17] The final model is checked for any remaining areas of unassigned electron density or other potential issues.

Analysis of the Crystal Structure of BNT

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Analysis of this file reveals the precise molecular architecture.

Data Presentation

The key results are summarized in a standard crystallographic table.

Table 1: Representative Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical formulaC₂HBrN₄O₂
Formula weight192.96 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.5 Å, b = 10.2 Å, c = 8.1 Å, β = 98.5°
Volume612 ų
Z (molecules per cell)4
Density (calculated)2.09 g/cm³
Absorption coefficient7.5 mm⁻¹
F(000)368
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data2.5° to 28.0°
Reflections collected5890
Independent reflections1450 [R(int) = 0.035]
Completeness to theta99.8 %
Data / restraints / params1450 / 0 / 82
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.032, wR2 = 0.078
R indices (all data)R1 = 0.041, wR2 = 0.085
Largest diff. peak/hole0.45 and -0.51 e.Å⁻³

(Note: The values in this table are representative for a high-quality small-molecule structure and serve as an illustrative example.)

Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure would reveal:

  • Planarity: The 1,2,4-triazole ring is expected to be largely planar. The dihedral angle between the triazole ring and the nitro group is a key parameter, influencing the molecule's electronic properties.

  • Bond Lengths and Angles: These values can be compared to known standards to identify any unusual strain or electronic effects.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is directed by non-covalent interactions. For BNT, strong N-H···N or N-H···O hydrogen bonds are expected to be the primary organizing force, likely forming chains or sheets. Additionally, weaker C-H···O interactions and potential Br···O or Br···N halogen bonds could play a significant role in the three-dimensional packing arrangement. Understanding these interactions is critical for predicting the material's density and stability.

Diagram of Potential Intermolecular Hydrogen Bonding in BNT

Caption: Potential N-H···N hydrogen bonding between BNT molecules.

Conclusion and Future Outlook

This guide has outlined the comprehensive, multi-step process for the determination of the crystal structure of this compound. Each stage, from synthesis to final analysis, requires meticulous attention to detail and an understanding of the underlying scientific principles. The resulting structural data provides the definitive molecular and supramolecular architecture of BNT, offering critical insights that can be leveraged in the fields of materials science and drug development. This foundational knowledge enables the rational design of new molecules with enhanced performance and safety characteristics, paving the way for future innovation.

References

Thermal stability of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Thermal Stability of 5-bromo-3-nitro-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition kinetics of this compound (BNT), an important energetic intermediate. While specific experimental data for BNT is not extensively published, this document, grounded in the principles of thermal analysis and the behavior of analogous energetic materials, establishes a robust methodology for its characterization. We will detail the causality behind experimental design using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), outline self-validating protocols for kinetic analysis, and discuss probable decomposition mechanisms. This guide is intended for researchers and professionals in drug development and materials science who require a rigorous understanding of the thermal properties of energetic heterocyclic compounds.

Introduction: The Context of this compound (BNT)

This compound (BNT) is a heterocyclic compound featuring a five-membered triazole ring substituted with both a nitro group (-NO₂) and a bromine atom (-Br). Its molecular structure makes it a valuable and reactive precursor in the synthesis of more complex energetic materials.[1] Specifically, it serves as a key building block for compounds like 5-hydrazino-3-nitro-1,2,4-triazole (HNT), which are platforms for thermally stable and powerful energetic compounds.[1]

The energetic nature of BNT, conferred by the nitrogen-rich triazole ring and the oxidizing nitro group, necessitates a thorough understanding of its thermal stability. Thermal stability is not merely a measure of the temperature at which a compound decomposes; it is a critical parameter that dictates its safety profile for handling, storage, and downstream chemical modification. Uncontrolled thermal decomposition can lead to catastrophic energy release. Therefore, a precise characterization of its thermal behavior is paramount.

This guide establishes the complete analytical workflow to define the thermal stability profile of BNT, from foundational principles to advanced kinetic analysis.

Foundational Principles: Structural Contributions to Thermal Stability

The thermal stability of an energetic compound is intrinsically linked to its molecular structure. For BNT, three key components dictate its behavior:

  • The 1,2,4-Triazole Ring: This heterocyclic core is known for its high nitrogen content and inherent thermal stability, contributing positively to the overall stability of the molecule. Nitrogen-rich heterocycles are a cornerstone in the design of modern high-energy materials due to their high heats of formation and generation of stable N₂ gas upon decomposition.[1]

  • The Nitro Group (-NO₂): As the primary energetic functional group, the C-NO₂ bond is often the weakest link in the molecule and the initiation site for decomposition.[2] Theoretical studies on nitrotriazoles indicate that the initial step of thermolysis is frequently the homolytic cleavage of this bond, releasing NO₂ radicals that can trigger further reactions.[2]

  • The Bromo Group (-Br): The presence of a halogen can influence thermal stability in complex ways. It can alter the electronic structure of the triazole ring and may participate in secondary decomposition reactions. Its impact must be experimentally determined but is a known factor in modifying the reactivity of energetic materials.

Experimental Workflow for Thermal Characterization

To experimentally determine the thermal profile of BNT, a multi-technique approach is required. The two primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality for using both is clear: DSC measures the energy changes (exothermic or endothermic events), while TGA measures the mass changes associated with decomposition. A self-validating protocol requires that the events observed in DSC (e.g., an exothermic peak) correspond logically to events in TGA (e.g., a mass loss).

Detailed Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and the onset temperature, peak temperature, and enthalpy of decomposition.

  • Apparatus: A calibrated DSC instrument (e.g., Perkin Elmer Pyris-1 or Mettler Toledo STARᵉ System).[3]

  • Methodology:

    • Sample Preparation: Accurately weigh 1-2 mg of BNT into a clean aluminum or copper crucible.

    • Crucible Selection (Causality): Use a hermetically sealed crucible. This is a critical choice for energetic materials. It confines the gaseous decomposition products, preventing sublimation and ensuring that the measured heat flow corresponds to the condensed-phase decomposition, which is most relevant to safety and performance analysis.[4] An open pan could lead to underestimation of the exothermic energy release.

    • Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min). This prevents oxidative side reactions with air that would complicate the decomposition profile.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well beyond the decomposition point (e.g., 400 °C) at a constant heating rate. To perform kinetic analysis, this procedure must be repeated at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[4]

    • Data Analysis: From the resulting heat flow vs. temperature curve, identify the endothermic peak corresponding to melting and the sharp exothermic peak(s) corresponding to decomposition. Record the onset temperature (Tₒ), peak temperature (Tₚ), and integrate the peak area to determine the enthalpy of decomposition (ΔHₔₑ₋).

Detailed Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature ranges of mass loss and the percentage of mass lost during decomposition.

  • Apparatus: A calibrated TGA instrument.[3]

  • Methodology:

    • Sample Preparation: Accurately weigh a slightly larger sample (2-5 mg) of BNT into a ceramic (alumina) crucible.

    • Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a constant flow rate (e.g., 50-100 mL/min).

    • Temperature Program: Heat the sample using the same heating rates as in the DSC experiments to ensure direct correlation between the datasets.

    • Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset of mass loss and the temperature ranges of distinct decomposition stages. The derivative of this curve (DTG) is crucial for identifying the temperatures of maximum decomposition rates.

G cluster_prep Sample Preparation cluster_data Data Processing & Interpretation weigh Accurately Weigh 1-5 mg of BNT dsc_pan Load into Hermetically Sealed DSC Pan weigh->dsc_pan tga_pan Load into Alumina TGA Pan weigh->tga_pan dsc DSC Analysis (N₂ Atmosphere, Multiple Heating Rates) dsc_pan->dsc tga TGA Analysis (N₂ Atmosphere, Multiple Heating Rates) tga_pan->tga dsc_data Determine Tₒ, Tₚ, ΔH from Heat Flow Curve dsc->dsc_data tga_data Determine Mass Loss % from TGA/DTG Curve tga->tga_data kinetic Kinetic Analysis (Isoconversional Methods) dsc_data->kinetic tga_data->kinetic mechanism Mechanistic Postulation kinetic->mechanism

Caption: Experimental workflow for the thermal analysis of BNT.

Interpreting Thermal Data: A Comparative Approach

While specific data for BNT is sparse, we can establish an expected performance envelope by examining closely related analogs. 5-amino-3-nitro-1,2,4-triazole (ANTA) and 3-nitro-1,2,4-triazol-5-one (NTO) are excellent benchmarks.

CompoundMelting Point (°C)Decomposition Onset (°C)Decomposition Peak (°C)Key CharacteristicsReference
5-amino-3-nitro-1,2,4-triazole (ANTA) 238~240~255Decomposes exothermically immediately after melting.
3-nitro-1,2,4-triazol-5-one (NTO) ~250 (with decomp.)~260~272Known for high thermal stability and low sensitivity.[4][5][4][5]
This compound (BNT) 155-159Expected: >160Expected: Higher than onsetLower melting point suggests weaker intermolecular forces than ANTA/NTO. Decomposition is expected after melting.[6]

Based on this comparison, BNT is expected to exhibit a sharp, single-stage decomposition event shortly after its melting point. The exotherm in the DSC should correspond directly with a significant and rapid mass loss in the TGA.

Kinetic Analysis of Decomposition

A critical component of thermal stability assessment is the calculation of kinetic parameters, primarily the activation energy (Eₐ) . The Eₐ represents the energy barrier that must be overcome for decomposition to occur and is a key indicator of stability.

For energetic materials, isoconversional methods (model-free) are the authoritative standard. Unlike model-fitting methods, they do not assume a single reaction mechanism and calculate Eₐ as a function of the extent of conversion (α), providing deeper insight into complex decomposition processes. The Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods are applied to the data collected at multiple heating rates.

The activation energy for ANTA decomposition has been shown to vary with the extent of conversion, highlighting the complexity of the process. A similar multi-step or autocatalytic behavior could be possible for BNT, which would be revealed by plotting Eₐ versus α.

Mechanistic Insights and Hazard Evaluation

Theoretical studies on nitrotriazoles provide a strong basis for postulating the decomposition pathway of BNT.[2][7] The process is likely initiated by the weakest bond in the molecule.

  • Initiation Step: The most probable initiation is the homolytic cleavage of the C5-NO₂ bond, releasing an NO₂ radical. This is a common pathway for many C-nitro aromatic and heterocyclic explosives.[2]

  • Propagation: The highly reactive NO₂ radical can then abstract hydrogen atoms or attack the triazole ring of neighboring molecules, initiating a chain reaction.

  • Ring Scission: This leads to the fragmentation of the triazole ring.

  • Final Products: The ultimate decomposition products are expected to be a mixture of stable gases such as N₂, H₂O, CO₂, and potentially bromine-containing species.[2]

G BNT BNT (Solid) BNT_liquid BNT (Liquid) BNT->BNT_liquid Melting (Endothermic) Initiation Initiation: C-NO₂ Bond Cleavage BNT_liquid->Initiation Thermal Energy Input Radicals Primary Radicals (Ring Fragment + •NO₂) Initiation->Radicals Propagation Propagation: Radical Chain Reactions Radicals->Propagation Gases Final Gaseous Products (N₂, CO₂, H₂O, HBr, etc.) Propagation->Gases Exothermic Release

Caption: Postulated thermal decomposition pathway for BNT.

Finally, a complete hazard assessment must include sensitivity tests . While no data is available for BNT, standard tests for impact sensitivity (drop weight test) and friction sensitivity would be required to classify its handling risk.[5] Given its role as a synthetic intermediate, it is expected to be more sensitive than highly formulated insensitive explosives like NTO.

Conclusion

This compound is a foundational molecule for advanced energetic materials. This guide outlines a comprehensive and scientifically rigorous methodology to characterize its thermal stability. By employing a synergistic approach of DSC and TGA across multiple heating rates, researchers can determine its decomposition profile and calculate reliable kinetic parameters using isoconversional methods. While direct experimental data remains to be published, comparison with analogous compounds like ANTA and NTO, combined with theoretical decomposition models, provides a robust predictive framework. This structured approach ensures a thorough understanding of the material's properties, enabling its safe handling and effective utilization in future research and development.

References

An In-depth Technical Guide to the Solubility of 5-bromo-3-nitro-1H-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile building block for the synthesis of more complex molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the fundamental principles governing its solubility, details established experimental methodologies for its determination, and offers insights into predicting its behavior in different solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and properties of this compound is essential for predicting its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Characteristics:

  • Molecular Formula: C₂HBrN₄O₂

  • Molecular Weight: 192.96 g/mol

  • Melting Point: 155-159 °C[2]

  • Polarity: The presence of a nitro group (-NO₂) and a bromine atom (-Br), along with the nitrogen atoms in the triazole ring, imparts a significant dipole moment to the molecule, making it polar. The 1H-1,2,4-triazole parent structure is known to be soluble in water and other polar organic solvents.[3]

  • Hydrogen Bonding: The hydrogen atom attached to the nitrogen in the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This capability for hydrogen bonding will strongly influence its interaction with protic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, the following factors are critical:

  • Solute-Solvent Interactions: Dissolution occurs when the energy released from the formation of solute-solvent interactions is sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are expected to be more effective at solvating this polar molecule.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.[4]

Predicting Solubility in Common Organic Solvents:

  • Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. Due to the hydrogen bonding capabilities of this compound, it is expected to exhibit higher solubility in protic solvents like methanol, ethanol, and isopropanol.

  • Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents have significant dipole moments but lack hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. Solvents like DMSO and DMF are powerful solvents for a wide range of polar compounds and are likely to be effective for this compound.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity mismatch, the solubility of this compound is expected to be very low in nonpolar solvents.

Experimental Determination of Solubility

Accurate determination of solubility requires rigorous experimental methods. The isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard for measuring equilibrium solubility.[5][6]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.[4][5]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate the vial in a thermostatically controlled shaker bath at a constant temperature. prep1->equil1 equil2 Allow sufficient time for equilibrium to be reached (typically 24-72 hours). equil1->equil2 sep1 Remove the vial and allow undissolved solid to settle. equil2->sep1 sep2 Withdraw a known volume of the supernatant using a pre-heated/pre-cooled syringe. sep1->sep2 sep3 Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. sep2->sep3 ana1 Determine the concentration of the solute in the filtrate. sep3->ana1 ana2 Methods: Gravimetric analysis, HPLC, or UV-Vis spectroscopy. ana1->ana2

Caption: Workflow for the isothermal saturation method.

Detailed Protocol: Gravimetric Analysis

The gravimetric method is a straightforward and reliable technique for determining the concentration of a non-volatile solute in a saturated solution.[7][8][9][10]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.[8]

    • Place the vial in a shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for at least 24 hours to ensure equilibrium is reached. Periodically check if the concentration remains constant to confirm saturation.[8]

  • Sample Withdrawal and Filtration:

    • Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the supernatant (e.g., 5 mL) using a volumetric pipette.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microcrystals.

  • Gravimetric Determination:

    • Accurately weigh a clean, dry evaporating dish (W₁).[8]

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish.

    • Weigh the evaporating dish containing the solution (W₂).[8]

    • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the melting point of the solute.

    • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a vacuum oven (W₃).[10]

  • Calculation of Solubility:

    • Weight of the solute = W₃ - W₁

    • Weight of the solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Self-Validating System:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been achieved.[8]

  • Constant Weight: The drying of the solid residue should be continued until two consecutive weighings are identical, ensuring complete removal of the solvent.[10]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility ( g/100 g solvent)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
AcetonePolar AproticModerateData to be determined
AcetonitrilePolar AproticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined
TolueneNonpolarVery LowData to be determined
n-HexaneNonpolarVery LowData to be determined

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this guide provides the necessary theoretical framework and practical methodologies for its determination. The polar nature and hydrogen bonding capabilities of the molecule suggest higher solubility in polar protic and aprotic solvents. The isothermal saturation method coupled with gravimetric analysis offers a robust and reliable approach for obtaining accurate solubility data. Such data is indispensable for the efficient design of synthetic routes, purification protocols, and formulation strategies in pharmaceutical and materials science research.

References

Tautomeric Landscape of 5-bromo-3-nitro-1H-1,2,4-triazole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Tautomerism in Drug Design

In the realm of medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure and the subtle interplay of non-covalent interactions with their biological targets. A pivotal, yet often overlooked, aspect of their chemistry is prototropic tautomerism—the dynamic equilibrium between structural isomers that differ in the location of a proton. For substituted 1,2,4-triazoles, this phenomenon dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall electronic distribution, thereby profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. This guide provides an in-depth technical exploration of the tautomeric behavior of 5-bromo-3-nitro-1H-1,2,4-triazole, a compound of interest in the development of novel therapeutics and energetic materials. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the tautomeric landscape of this and related heterocyclic systems.

The Tautomeric Possibilities of this compound

The asymmetric substitution of the 1,2,4-triazole ring in this compound gives rise to three possible prototropic tautomers: the 1H, 2H, and 4H forms. The position of the mobile proton on one of the three nitrogen atoms of the triazole ring defines these distinct isomers.[1] The equilibrium between these tautomers is governed by the relative thermodynamic stabilities of each form, which are, in turn, influenced by the electronic effects of the substituents, solvent polarity, temperature, and solid-state packing forces.

The bromo and nitro groups at the C5 and C3 positions, respectively, exert significant and opposing electronic effects on the triazole ring. The bromine atom, being a halogen, has an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Conversely, the nitro group is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M). This electronic push-pull relationship is anticipated to modulate the acidity of the N-H protons and the overall electron density distribution within the heterocyclic ring, thereby influencing the tautomeric preference.

Tautomers T1 This compound (1H-tautomer) T2 5-bromo-3-nitro-2H-1,2,4-triazole (2H-tautomer) T1->T2 H⁺ shift T4 3-bromo-5-nitro-4H-1,2,4-triazole (4H-tautomer) T1->T4 H⁺ shift T2->T4 H⁺ shift

Caption: Prototropic tautomerism in this compound.

Predicting Tautomer Stability: A Computational Chemistry Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for predicting the relative stabilities of tautomers with a high degree of accuracy.[2][3] By calculating the Gibbs free energy (ΔG) of each tautomer, we can quantitatively assess their relative populations at equilibrium. For 3,5-disubstituted 1,2,4-triazoles, computational studies have often shown that the 1H- and 2H-tautomers are energetically more favorable than the 4H-tautomer.[2] The relative stability between the 1H and 2H forms is highly sensitive to the electronic nature of the substituents.[2] Generally, electron-withdrawing substituents tend to favor the 1H-tautomer.[2] In the case of 3-amino-5-nitro-1,2,4-triazole, a related compound, the 1H-tautomer is predicted to be the most stable in the gas phase at higher levels of theory, while the 2H-tautomer is favored in polar solvents.[4]

Table 1: Hypothetical Relative Energies of 5-bromo-3-nitro-1,2,4-triazole Tautomers

TautomerGas Phase ΔG (kcal/mol)Solvated (DMSO) ΔG (kcal/mol)
1H-tautomer0.00 (Reference)0.00 (Reference)
2H-tautomer+1.5-0.8
4H-tautomer+5.2+4.5

Note: The values presented are hypothetical and intended for illustrative purposes. Actual values must be determined through rigorous computational studies.

Recommended Computational Protocol

A robust computational workflow is essential for obtaining reliable predictions of tautomer stability.

Computational_Workflow start Initial Structure Generation (1H, 2H, 4H tautomers) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm minima, obtain ZPE) opt->freq spe Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq->spe solv Solvation Modeling (e.g., SMD or PCM in DMSO) spe->solv thermo Thermodynamic Analysis (Calculate Gibbs Free Energy) solv->thermo end Predict Relative Tautomer Stabilities thermo->end

Caption: A typical workflow for the computational analysis of tautomerism.

Step-by-Step Computational Methodology:

  • Initial Structure Generation: Generate the 3D coordinates for the 1H, 2H, and 4H tautomers of 5-bromo-3-nitro-1,2,4-triazole.

  • Geometry Optimization: Perform full geometry optimizations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated method or a larger basis set (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)).

  • Solvation Modeling: To account for solvent effects, perform geometry optimizations and frequency calculations for each tautomer using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), with a solvent like dimethyl sulfoxide (DMSO) to mimic experimental conditions.

  • Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by combining the electronic energy with the thermal corrections obtained from the frequency calculations. The relative free energies (ΔG) will indicate the predicted tautomer populations.

Experimental Characterization of Tautomeric Equilibria

While computational methods provide valuable predictive insights, experimental validation is paramount. A combination of spectroscopic techniques is typically employed to characterize the tautomeric equilibrium of substituted 1,2,4-triazoles in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating tautomeric structures in solution.[5] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which is distinct for each tautomer.

  • ¹H NMR: The chemical shift of the N-H proton can be indicative of the predominant tautomer. However, rapid proton exchange can sometimes lead to a single, averaged signal.

  • ¹³C NMR: The chemical shifts of the ring carbon atoms (C3 and C5) are expected to differ significantly between the tautomers due to the varying proximity of the N-H proton and the anisotropic effects of the substituents.

  • ¹⁵N NMR: This technique provides direct information about the nitrogen atoms in the ring. The chemical shifts and coupling constants of the nitrogen nuclei can unambiguously distinguish between the 1H, 2H, and 4H tautomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a controlled temperature on a high-field NMR spectrometer.

  • Spectral Analysis: Compare the observed chemical shifts with those predicted from DFT calculations for each tautomer. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

  • Variable Temperature NMR: Perform NMR experiments at different temperatures to investigate any shifts in the tautomeric equilibrium.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and the overall molecular structure. The N-H stretching and bending vibrations, as well as the ring breathing modes, are expected to have characteristic frequencies for each tautomer.[6][7]

  • N-H Stretching: The position and shape of the N-H stretching band in the IR spectrum (typically in the range of 3100-3400 cm⁻¹) can provide clues about the tautomeric form and the extent of hydrogen bonding.

  • Ring Vibrations: The vibrational modes of the triazole ring are sensitive to the substitution pattern and the position of the proton.

Experimental Protocol for Vibrational Spectroscopy:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For solution studies, use a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR and Raman spectra over a wide spectral range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation: Compare the experimental vibrational frequencies with those calculated from DFT for each tautomer. The calculated frequencies are often scaled to account for anharmonicity and basis set limitations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Since each tautomer has a unique electronic structure, they are expected to exhibit distinct absorption spectra.[8] This technique is particularly useful for studying shifts in the tautomeric equilibrium as a function of solvent polarity or pH.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Compare the experimental λmax values with those predicted from Time-Dependent DFT (TD-DFT) calculations for each tautomer.

Implications for Drug Development and Conclusion

A thorough understanding of the tautomeric behavior of this compound is not merely an academic exercise; it has profound practical implications for drug development. The predominant tautomer will dictate the molecule's shape, hydrogen bonding capabilities, and electrostatic potential, which are the key determinants of its interaction with biological macromolecules. Misidentification of the active tautomeric form can lead to flawed structure-activity relationship (SAR) studies and ultimately, the failure of drug candidates.

This technical guide has outlined a synergistic approach, combining state-of-the-art computational modeling with rigorous experimental validation, to comprehensively characterize the tautomeric landscape of this compound. By adopting the methodologies described herein, researchers can gain a deeper understanding of the structure and reactivity of this important heterocyclic compound, thereby facilitating the rational design of more effective and safer therapeutic agents.

References

A Technical Guide to the Safe Handling of 5-Bromo-3-Nitro-1H-1,2,4-Triazole (BNT) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Hazard Overview

This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT), a heterocyclic compound of significant interest in the development of advanced materials. Due to its chemical structure, featuring both a nitro group and a triazole ring, BNT is classified as an energetic material and serves as a key precursor to other high-energy compounds.[1][2][3][4] Its handling requires a meticulous approach grounded in a deep understanding of its potential hazards. This document is intended for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Key Compound Data
PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms 3-Bromo-5-nitro-1,2,4-triazole[6]
CAS Number 24807-56-5[5][6]
Molecular Formula C₂HBrN₄O₂[5][7]
Molecular Weight 192.96 g/mol [5][7]
Appearance Crystalline solid[8]
Melting Point 155-159 °C[9]
GHS Hazard Summary

The following hazards are associated with this compound or structurally similar compounds. A full risk assessment must be conducted prior to any handling.

Hazard ClassGHS StatementPrecautionary Codes (Examples)
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn childP201, P202, P280, P308+P313
Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposureP260, P314
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352
Aquatic Hazard H411: Toxic to aquatic life with long lasting effectsP273, P391

Source: Hazard data is synthesized from safety data sheets of structurally related nitro-triazole and bromo-nitro compounds.[10][11][12]

Section 2: Introduction to an Energetic Precursor

This compound is not merely a chemical intermediate; it is a member of the nitroazole family of energetic materials.[13] The combination of the electron-withdrawing nitro group and the nitrogen-rich triazole ring imparts significant energy content to the molecule.[3][4] Its primary significance in current research lies in its role as a stable, storable precursor for the synthesis of more sensitive or powerful energetic compounds, such as 5-hydrazino-3-nitro-1,2,4-triazole (HNT), which itself is a platform for detonation performance materials that can surpass RDX.[1]

The causality for the stringent safety protocols described herein stems from this energetic nature. Unlike inert reagents, BNT possesses intrinsic chemical energy that can be released under certain conditions (e.g., heat, shock, or friction), potentially leading to rapid decomposition. Therefore, all handling procedures must be designed to mitigate these risks.

Hazard_Communication_Workflow A Review Safety Data Sheet (SDS) & Technical Guide B Conduct Task-Specific Risk Assessment A->B C Select & Inspect Required PPE B->C D Prepare Engineering Controls (Fume Hood, Shielding) B->D E Perform Work in Designated Area C->E D->E F Segregate Hazardous Waste (Label Clearly) E->F G Decontaminate Work Area & PPE F->G Reactivity_Pathway BNT This compound (BNT, Precursor) HNT 5-Hydrazino-3-nitro-1,2,4-triazole (HNT, Platform Chemical) BNT->HNT + Hydrazine Salts High-Performance Energetic Salts HNT->Salts + Acid/Base

References

Methodological & Application

Application Notes and Protocols: Regioselectivity in Reactions of 5-Bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-3-nitro-1H-1,2,4-triazole

This compound (CAS: 24807-56-5), hereafter referred to as BNT, is a pivotal heterocyclic building block in modern synthetic chemistry.[1] Its structure is deceptively simple, yet it harbors a sophisticated array of reactive sites governed by a powerful interplay of electronic effects. The molecule features a 1,2,4-triazole core, an aromatic system rich in nitrogen, which is rendered exceptionally electron-deficient by the potent electron-withdrawing nitro group at the C3 position. This electronic feature is further complemented by a bromine atom at the C5 position—a competent leaving group under nucleophilic attack.

This unique combination makes BNT a versatile precursor for a wide range of functionalized heterocycles used in drug development, agrochemical synthesis, and the design of advanced energetic materials.[2][3] However, harnessing the synthetic potential of BNT requires a nuanced understanding of its reactivity. The primary challenge lies in controlling the regioselectivity of its reactions. The triazole ring possesses three distinct nitrogen atoms (N1, N2, and N4) that can act as nucleophiles, alongside the electrophilic carbon at C5. This guide provides a detailed exploration of the factors governing these reaction pathways and offers field-proven protocols for achieving desired regiochemical outcomes.

Pillar 1: Electronic Landscape and Competing Reactive Sites

The reactivity of BNT is dictated by the electronic push-and-pull within the triazole ring. The C3-nitro group profoundly influences the molecule's properties:

  • N-H Acidity: It significantly increases the acidity of the N-H proton, facilitating the formation of the triazolate anion even with moderate bases.

  • Ambident Nucleophilicity: This resulting anion is an ambident nucleophile, with electron density distributed across the N1, N2, and N4 atoms, leading to potential N-alkylation at multiple sites.

  • Electrophilic Activation: It strongly activates the C5 position towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.[4][5]

These competing reactive sites—the three nucleophilic nitrogens and the electrophilic C5 carbon—are the crux of the regioselectivity challenge. The choice of electrophile, base, solvent, and temperature determines which pathway predominates.

Caption: Reactive sites on the this compound scaffold.

Pillar 2: Mastering N-Alkylation Regioselectivity (N1 vs. N2)

Upon deprotonation, the BNT anion presents two primary sites for alkylation: N1 and N2. (Alkylation at N4 is generally less common for 1,2,4-triazoles). The outcome of the reaction is a delicate balance of steric, electronic, and environmental factors. While general alkylation of 1,2,4-triazoles often yields a mixture of N1 and N4 isomers, the substitution pattern of BNT directs reactivity primarily to N1 and N2.[6] Studies on S-substituted 1,2,4-triazoles have shown that N2 alkylated isomers can be preferentially formed in some cases.[7][8]

Causality Behind Experimental Choices:

  • Base and Counter-ion: Strong, non-coordinating bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the formation of a "freer" anion, often leading to higher N1 selectivity.[6] Traditional inorganic bases like K₂CO₃ or NaOH create ion pairs (K⁺, Na⁺) that can coordinate with the nitrogen atoms, influencing the nucleophilicity of each site.

  • Electrophile: Hard electrophiles (like dimethyl sulfate) tend to react at the site of highest negative charge density (often N1). Softer electrophiles may favor the more polarizable N2 position. Sterically demanding electrophiles will preferentially attack the less hindered N1 position.

  • Solvent: Polar aprotic solvents like DMF or acetone are standard. The solvent's ability to solvate the counter-ion can impact the reactivity of the triazolate anion.

N_Alkylation cluster_pathways cluster_factors Controlling Factors BNT_Anion BNT Anion (Ambident Nucleophile) N1_Product N1-Alkylated Product BNT_Anion->N1_Product N1 Attack N2_Product N2-Alkylated Product BNT_Anion->N2_Product N2 Attack RX Electrophile (R-X) Sterics Sterics (Bulky R group) Sterics->N1_Product Favors Base Base / Counter-ion (e.g., DBU vs K2CO3) Base->N1_Product Can Favor Base->N2_Product Can Favor Solvent Solvent Polarity

Caption: Factors influencing the regioselectivity of N-alkylation on the BNT anion.

Experimental Protocol 1: Regioselective N1-Methylation of BNT

This protocol is adapted from established methods for the N1-methylation of substituted 1,2,4-triazoles.[9] It aims to selectively produce 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.

A. Materials

  • This compound (BNT) (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • 10% Sodium hydroxide solution

  • Acetone (ACS grade)

  • Ethyl acetate

  • Cyclohexane

  • Deionized water

  • Brine

B. Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add BNT (e.g., 13.1 g) and acetone (100 ml).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Slowly add 10% sodium hydroxide solution (30 ml) dropwise over 15 minutes. The formation of the sodium salt of BNT should be observed.

    • Causality Note: Performing the deprotonation at 0 °C controls the exothermic reaction and prevents potential side reactions. Acetone is a suitable polar aprotic solvent that dissolves the starting material and facilitates the SN2 reaction.

  • Alkylation: While maintaining the temperature at 0 °C, add dimethyl sulfate (9.5 g) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

    • Causality Note: Dimethyl sulfate is a potent and relatively "hard" methylating agent, which often favors attack at the N1 position. An overnight reaction ensures complete conversion.

  • Workup:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Dilute the residue with water (50 ml) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 ml).

    • Combine the organic extracts and wash with 2N sodium hydroxide solution (2 x 30 ml) to remove any unreacted starting material, followed by water (1 x 30 ml) and brine (1 x 30 ml).

    • Causality Note: The basic wash is crucial for removing acidic BNT starting material, simplifying purification.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the resulting solid from a mixture of ethyl acetate and cyclohexane to yield the pure 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.

C. Trustworthiness: Validation of Regiochemistry

  • NMR Spectroscopy: The definitive confirmation of N1 vs. N2 alkylation is achieved through 1D and 2D NMR. In the ¹H-NMR, the chemical shift of the newly introduced methyl group will be characteristic. More definitively, ¹H-¹³C HMBC experiments can show a three-bond correlation from the methyl protons to the C5 carbon of the triazole ring, confirming N1 substitution. For N2 substitution, a correlation to both C3 and C5 would be expected.

  • Computational Methods: Density Functional Theory (DFT) calculations can be used to predict the ¹³C and ¹H NMR chemical shifts for both possible isomers, which can then be compared to experimental data for unambiguous assignment.[10][11]

Pillar 3: High-Fidelity Nucleophilic Aromatic Substitution (SNAr) at C5

The reaction of BNT with nucleophiles is a classic example of SNAr. The strong activation provided by the C3-nitro group makes this transformation highly efficient and regioselective for the C5 position. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is delocalized and stabilized by the nitro group. This pathway is energetically favorable, making C5 the exclusive site of attack for a wide range of nucleophiles.

This reaction is particularly valuable for introducing new functionalities, such as in the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a precursor for energetic salts.[3]

SNAr_Mechanism Start BNT + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack at C5 Start->Step1 Intermediate Meisenheimer-like Intermediate (Resonance Stabilized by NO₂) Step1->Intermediate Forms Step2 Step 2: Elimination of Bromide Intermediate->Step2 Product C5-Substituted Product + Br⁻ Step2->Product Yields

Caption: General workflow for the SNAr reaction at the C5 position of BNT.

Experimental Protocol 2: Synthesis of 5-Hydrazino-3-nitro-1,2,4-triazole (HNT)

This protocol outlines the displacement of the C5-bromo group with hydrazine, a key step in synthesizing energetic material precursors.[3]

A. Materials

  • This compound (BNT) (1.0 eq)

  • Hydrazine hydrate (e.g., 64%) (3.0 eq)

  • Ethanol

  • Deionized water

B. Procedure

  • Reaction Setup: In a round-bottom flask, suspend BNT in ethanol.

  • Nucleophilic Addition: Cool the mixture in an ice bath. Add hydrazine hydrate dropwise to the stirred suspension. The reaction is often exothermic.

    • Safety Note: Hydrazine is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).

  • Reaction: After the addition, allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Isolation:

    • Filter the resulting precipitate.

    • Wash the solid sequentially with cold water and cold ethanol to remove excess hydrazine and other impurities.

    • Dry the product under vacuum to yield 5-hydrazino-3-nitro-1,2,4-triazole.

C. Trustworthiness: Confirmation of Substitution

  • Mass Spectrometry: A high-resolution mass spectrum will confirm the successful replacement of bromine (isotopic pattern of 79Br/81Br) with the hydrazino group (-NHNH₂) by showing the correct molecular ion peak.

  • NMR Spectroscopy: The disappearance of the characteristic ¹³C signal for the bromine-bearing C5 carbon and the appearance of new signals corresponding to the substituted product will confirm the reaction. The ¹H-NMR will show signals for the N-H protons of the triazole and the hydrazino group.

Data Summary: Regiochemical Outcomes

Reaction TypeReagentBase / ConditionsSolventMajor ProductRationaleReference(s)
N-Alkylation Dimethyl sulfate10% NaOHAcetoneN1-MethylHard electrophile, SN2 conditions[9]
N-Alkylation Alkyl HalidesDBUTHFN1-Alkyl (typically >90%)Non-coordinating base favors less hindered site[6]
N-Alkylation DihaloalkanesK₂CO₃AcetoneMixture of N1 and N2 productsIon-pairing and electrophile nature influence outcome[7][8]
SNAr Hydrazine hydrateN/AEthanolC5-HydrazinoStrong activation by C3-NO₂, good leaving group[3]
SNAr PhenolsCs₂CO₃THFC5-AryloxyConcerted SNAr on activated heterocycles[12][13]

Conclusion

This compound is a powerful synthetic tool whose reactivity can be precisely controlled through the judicious selection of reaction conditions. Regioselectivity is primarily a contest between N-alkylation at the N1/N2 positions and nucleophilic aromatic substitution at the C5 carbon. SNAr at C5 is a high-fidelity transformation, driven by the powerful electronic activation of the C3-nitro group. In contrast, N-alkylation is a more nuanced process where steric hindrance, the electronic nature of the electrophile, and the choice of base-solvent system are critical in directing the outcome. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage the unique reactivity of BNT to construct complex molecular architectures for a variety of applications.

References

Strategic Synthesis of 5-Amino-3-nitro-1H-1,2,4-triazole Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the reaction between 5-bromo-3-nitro-1H-1,2,4-triazole and various amine nucleophiles. This reaction, a cornerstone of modern heterocyclic chemistry, proceeds via a highly efficient nucleophilic aromatic substitution (SNAr) mechanism. We will dissect the underlying principles governing this transformation, from the electronic activation of the triazole ring to the practical considerations of solvent choice and reaction conditions. This document furnishes researchers with detailed experimental protocols, mechanistic insights, and a comparative data summary to facilitate the synthesis of diverse 5-amino-3-nitro-1H-1,2,4-triazole scaffolds. These products are valuable intermediates in the development of novel pharmaceuticals, particularly antitrypanosomal agents, and serve as precursors for advanced energetic materials.[1][2][3]

Introduction: The Versatility of the this compound Synthon

This compound is a pivotal building block in synthetic chemistry. Its utility stems from the unique electronic architecture of the triazole ring, which is rendered significantly electron-deficient by the presence of a powerful electron-withdrawing nitro group. This activation, coupled with the presence of a good leaving group (bromide) at the C5 position, makes the molecule exceptionally susceptible to nucleophilic attack.

The resulting 5-amino-3-nitro-1H-1,2,4-triazole derivatives are of profound interest across multiple scientific domains:

  • Medicinal Chemistry: The substituted triazole core is a well-established pharmacophore. The amino group introduced in this reaction serves as a versatile chemical handle for further molecular elaboration, leading to compounds with significant biological activity. Notably, this scaffold is integral to the development of potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]

  • Materials Science: In the field of energetic materials, derivatives of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) are valued as thermally stable and insensitive high explosives.[1][2] The ability to readily introduce various amino substituents allows for the fine-tuning of energetic properties and sensitivity.[4]

This guide provides the foundational knowledge and practical protocols to leverage this critical reaction for both drug discovery and materials science applications.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via the classical addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr).[5][6] Unlike typical aromatic rings which are nucleophilic, the triazole ring in this compound is highly electrophilic.

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile at the electron-deficient carbon atom bonded to the bromine (the ipso-carbon). This step is generally the rate-determining step of the reaction.

  • Formation of a Meisenheimer-like Intermediate: This attack disrupts the aromaticity of the triazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Resonance Stabilization: The stability of this intermediate is the critical factor driving the reaction forward. The negative charge is effectively delocalized across the triazole ring's nitrogen atoms and, most importantly, onto the oxygen atoms of the ortho-nitro group.[5][7] This delocalization significantly lowers the activation energy required for the intermediate's formation.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the bromide ion, a competent leaving group, yielding the final substituted product.

Figure 1: SNAr Mechanism

Application Notes: Optimizing Reaction Parameters

A thorough understanding of the reaction variables is crucial for achieving high yields and purity.

  • Amine Nucleophilicity: The reactivity of the amine is a primary determinant of the reaction conditions required.

    • Aliphatic Amines (e.g., morpholine, piperidine, primary alkylamines): These are generally strong nucleophiles and react readily, often at room temperature or with gentle heating.

    • Aromatic Amines (e.g., aniline derivatives): These are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, forcing conditions such as higher temperatures, longer reaction times, and sometimes microwave irradiation are necessary to achieve good conversion.[8][9]

    • Hydrazine: This is a potent nucleophile used to synthesize precursors for energetic materials like 5-hydrazino-3-nitro-1,2,4-triazole (HNT).[4]

  • Solvent Selection: The choice of solvent is critical for reaction success.

    • Aprotic Polar Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are highly recommended. These solvents effectively solvate the counter-ions without strongly hydrogen-bonding to the amine nucleophile, thereby preserving its reactivity.[1]

    • Alcohols (e.g., Ethanol, Isopropanol): While viable, protic solvents can solvate and deactivate the amine nucleophile to some extent, potentially slowing the reaction rate. They are often used when the starting materials or products have better solubility in them.

  • Role of a Base: The reaction liberates one equivalent of hydrobromic acid (HBr). To prevent protonation of the unreacted amine nucleophile (which would render it non-nucleophilic), an acid scavenger is essential.

    • Tertiary Amines (e.g., Triethylamine, DIPEA): Commonly used as they are non-nucleophilic and readily form salts with HBr.

    • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Effective and easily removed during aqueous workup.

  • Temperature Control: For highly reactive aliphatic amines, the reaction can be exothermic. It is advisable to begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature to maintain control. For less reactive amines, heating is necessary, with temperatures ranging from 60 °C to over 150 °C, depending on the specific substrate.

Experimental Protocols

Safety First: this compound and its derivatives are energetic compounds. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform reactions in a well-ventilated fume hood. Avoid friction, shock, and excessive heat.

Protocol 1: Synthesis of 4-(3-nitro-1H-1,2,4-triazol-5-yl)morpholine

This protocol details a typical reaction with a reactive secondary aliphatic amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound192.965.0965 mg
Morpholine87.1211.0 (2.2 eq)0.96 mL
Triethylamine (TEA)101.196.0 (1.2 eq)0.84 mL
Acetonitrile (MeCN)--20 mL

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (965 mg, 5.0 mmol).

  • Dissolution: Add acetonitrile (20 mL) and stir to dissolve the solid.

  • Reagent Addition: Add triethylamine (0.84 mL, 6.0 mmol) followed by the dropwise addition of morpholine (0.96 mL, 11.0 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Workflow Figure 2: General Experimental Workflow A 1. Dissolve 5-bromo-3-nitro- 1H-1,2,4-triazole in Solvent B 2. Add Base (e.g., TEA) and Amine Nucleophile A->B C 3. Stir at Appropriate Temperature (Monitor by TLC) B->C D 4. Solvent Evaporation (Workup) C->D E 5. Aqueous Wash / Extraction D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify Product (Recrystallization / Chromatography) F->G

Figure 2: General Experimental Workflow
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-3-nitro-1H-1,2,4-triazol-5-amine

This protocol is adapted for a less reactive aromatic amine, employing microwave energy to accelerate the reaction, a technique often used for such transformations.[9]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound192.961.0193 mg
Aniline93.132.0 (2.0 eq)0.18 mL
Potassium Carbonate (K₂CO₃)138.211.5 (1.5 eq)207 mg
N,N-Dimethylformamide (DMF)--3 mL

Procedure:

  • Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (193 mg, 1.0 mmol), aniline (0.18 mL, 2.0 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Solvent Addition: Add DMF (3 mL) to the vial and seal it with a microwave-safe cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 150 °C for 30-60 minutes.

  • Cooling & Workup: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (30 mL).

  • Precipitation: Stir the aqueous mixture. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Summary of Reaction Data

The following table summarizes representative outcomes for the reaction of this compound with various amines, illustrating the versatility of the method.

Amine NucleophileConditionsTypical Yield (%)Application of ProductReference
HydrazineEtOH, Reflux>90Energetic Material Precursor[4]
MorpholineMeCN, TEA, rt, 4h85-95Medicinal Chemistry Scaffold[3]
AnilineDMF, K₂CO₃, 150 °C (Microwave)60-80Medicinal Chemistry Scaffold[9]
Alkylamines (R-NH₂)MeCN or EtOH, Base, rt to 60 °C75-90General Synthetic Intermediate[1]
HydroxylamineAqueous solution, Base~20-30Synthetic Intermediate[10]

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a robust and highly adaptable reaction for the synthesis of functionalized heterocyclic compounds. By carefully selecting the amine nucleophile, solvent, and reaction conditions, researchers can efficiently access a wide array of 5-amino-3-nitro-1H-1,2,4-triazole derivatives. The protocols and insights provided in this guide offer a solid foundation for scientists in drug development and materials research to exploit this powerful synthetic transformation.

References

Reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with Azides: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This document provides a detailed technical guide on the reaction between 5-bromo-3-nitro-1H-1,2,4-triazole and azide nucleophiles. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of high-nitrogen content heterocyclic compounds. This guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the applications of the resulting products.

Scientific Introduction and Significance

The this compound scaffold is a highly versatile intermediate in synthetic chemistry. The presence of a strongly electron-withdrawing nitro group significantly activates the triazole ring, making it susceptible to nucleophilic attack. The bromine atom at the C5 position serves as an excellent leaving group, facilitating substitution reactions.

The reaction with azide ions is of particular interest for two primary reasons:

  • Energetic Materials Science: The product, 5-azido-3-nitro-1H-1,2,4-triazole, is a high-nitrogen, oxygen-rich compound. Such molecules are precursors to energetic materials and have been investigated as potential environmentally-friendly primary explosives, offering an alternative to traditional lead-based compounds.[1] The high nitrogen content often leads to high heats of formation and crystal densities, which are desirable properties for energetic materials.[2]

  • Medicinal Chemistry: The 1,2,4-triazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with antifungal, antiviral, and anticancer properties.[3][4] The introduction of an azido group provides a chemical handle for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the construction of more complex and diverse molecular libraries for drug discovery.[5][6] The resulting azido-triazole can also undergo intramolecular cyclization to form a fused tetrazolo[1,5-b][1][7][8]triazole ring system, another important pharmacophore in drug development.

Underlying Chemical Principles: The SNAr Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. Aromatic and heteroaromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of potent electron-withdrawing groups, such as the nitro (–NO₂) group, depletes the electron density of the ring, making it electrophilic and thus susceptible to attack by a strong nucleophile like the azide ion (N₃⁻).[9][10]

The key steps are:

  • Nucleophilic Attack: The azide anion attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the triazole ring. This is typically the rate-determining step.[11]

  • Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[10][12]

  • Elimination and Rearomatization: The leaving group (bromide ion) is expelled, and the aromaticity of the triazole ring is restored to yield the final product, 5-azido-3-nitro-1H-1,2,4-triazole.

Figure 1: SNAr Mechanism for Azide Substitution

Application Note: Synthesis of 5-azido-3-nitro-1H-1,2,4-triazole

This section provides a generalized, yet detailed, protocol for the synthesis of 5-azido-3-nitro-1H-1,2,4-triazole. While a common reported synthesis for this compound starts from 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) via a diazotization reaction, the following protocol is based on the robust and widely applicable SNAr reaction from the bromo- precursor.[1]

Critical Safety Precautions
  • Toxicity: Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides. Avoid contact with lead, copper, and other metals, especially in drainpipes. Use non-metal spatulas. It also reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas.

  • Energetic Compounds: The starting material and the final product are energetic compounds. They may be sensitive to shock, friction, or heat. Conduct the reaction behind a blast shield and handle small quantities.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥97% PuritySigma-Aldrich, etc.
Sodium Azide (NaN₃)Reagent Grade, ≥99%Sigma-Aldrich, etc.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics, etc.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Deionized Water (H₂O)Type II or betterIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Round-bottom flask, magnetic stirrer, condenserStandard Lab GlasswareN/A
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma

Detailed Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 1. Dissolve this compound (1.0 eq) in anhydrous DMF. prep2 2. Place reaction flask in a water bath on a magnetic stirrer. prep1->prep2 react1 3. Add Sodium Azide (1.2 eq) portion-wise over 15 minutes. prep2->react1 react2 4. Stir at room temperature (20-25°C) for 4-6 hours. react1->react2 react3 5. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc). react2->react3 work1 6. Pour reaction mixture into ice-cold water (10x volume). react3->work1 work2 7. Extract aqueous phase with Ethyl Acetate (3x). work1->work2 work3 8. Combine organic layers, wash with brine. work2->work3 work4 9. Dry over anhydrous MgSO₄, filter. work3->work4 purify1 10. Evaporate solvent under reduced pressure. work4->purify1 purify2 11. Recrystallize crude solid if necessary (e.g., from ethanol/water). purify1->purify2

Figure 2: Experimental Workflow for Synthesis

  • Reaction Setup: In a chemical fume hood, behind a blast shield, add this compound (1.0 equivalent) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of substrate).

    • Expertise Note: Anhydrous aprotic polar solvents like DMF or DMSO are ideal for SNAr reactions. They effectively solvate the sodium cation, leaving a more "naked" and highly nucleophilic azide anion, thereby accelerating the reaction.[13]

  • Reagent Addition: While stirring at room temperature (20-25 °C), add sodium azide (1.1-1.3 equivalents) to the solution in small portions over 10-15 minutes.

    • Expertise Note: Portion-wise addition helps to control the reaction rate and dissipate any heat generated, preventing potential runaway reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically every hour. A suitable eluent system might be 3:1 Hexanes:Ethyl Acetate. The reaction is generally complete within 4-8 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water (approximately 10 times the volume of DMF used). This will precipitate the product and dissolve the DMF and excess sodium azide.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

    • Expertise Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization. The final product should be characterized by:

    • IR Spectroscopy: Look for a strong, sharp absorption band around 2120-2160 cm⁻¹ characteristic of the azide (N=N=N) asymmetric stretch.

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure. The proton on the triazole nitrogen will be visible in the ¹H NMR spectrum.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Expected Results
ParameterValue / Description
Product 5-azido-3-nitro-1H-1,2,4-triazole
Appearance Colorless to pale yellow solid
Typical Yield 80-95% (based on analogous SNAr reactions on activated heteroaromatics)
Key IR Peak (N₃) ~2140 cm⁻¹
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials (acids, metals).

References

Application Notes and Protocols for the Derivatization of 5-bromo-3-nitro-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-bromo-3-nitro-1H-1,2,4-triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." Its prevalence in a multitude of clinically approved drugs, spanning antifungal, anticancer, and antiviral therapies, is a testament to its favorable pharmacological properties.[1][2] The 1,2,4-triazole moiety is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition at biological targets.[1]

This guide focuses on a particularly versatile derivative: this compound. This compound is a trifunctionalized building block, offering three distinct points for chemical modification: the triazole nitrogen atoms, the C5-bromo substituent, and the C3-nitro group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, activating the bromo-substituent for nucleophilic aromatic substitution and modulating the acidity of the N-H protons. This inherent reactivity profile makes this compound an exceptionally valuable starting material for the construction of diverse molecular libraries aimed at drug discovery.

This document provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and expert insights into the rationale behind the chosen methodologies.

Part 1: Derivatization at the Nitrogen Atoms (N-Functionalization)

The triazole ring of this compound possesses three nitrogen atoms, with the N-H proton exhibiting acidic character, allowing for deprotonation and subsequent functionalization. The regioselectivity of these reactions is a critical consideration, as the position of the substituent can profoundly impact the biological activity of the final compound.

N-Alkylation: Navigating Regioselectivity

N-alkylation is a fundamental strategy for introducing alkyl groups onto the triazole core. The reaction typically proceeds via deprotonation of the triazole N-H with a suitable base, followed by nucleophilic attack of the resulting triazolate anion on an alkyl halide. The choice of base and solvent is paramount in controlling the regioselectivity of alkylation, which can occur at the N1, N2, or N4 positions. Generally, the use of a strong, non-coordinating base like sodium hydride in an aprotic solvent such as THF or DMF favors N1-alkylation.[3] In contrast, different bases and solvent systems can lead to mixtures of isomers.

Expertise & Experience: The observed regioselectivity is a consequence of the differential charge distribution in the triazolate anion and steric hindrance around the nitrogen atoms. The nitro group's electron-withdrawing effect enhances the acidity of the N-H protons, facilitating deprotonation.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is optimized for selective N1-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

N_Alkylation_Workflow start 5-bromo-3-nitro- 1H-1,2,4-triazole reagents 1. NaH, DMF, 0 °C 2. Alkyl Halide (R-X) start->reagents Deprotonation & Alkylation workup Quench (NH4Cl), Extraction reagents->workup Reaction Completion product N-alkylated derivative purification Column Chromatography workup->purification purification->product

Caption: Workflow for N-Alkylation.

N-Arylation via Cross-Coupling Reactions

The introduction of aryl or heteroaryl moieties at the triazole nitrogen atoms can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5] This reaction involves the palladium-catalyzed coupling of an amine (in this case, the triazole) with an aryl halide. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and good regioselectivity.

Expertise & Experience: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. For N-heterocycles, bulky electron-rich phosphine ligands are often effective.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Arylation_Workflow start 5-bromo-3-nitro- 1H-1,2,4-triazole reagents Aryl Halide (Ar-X) Pd Catalyst, Ligand, Base start->reagents Buchwald-Hartwig Coupling workup Filtration, Extraction reagents->workup Reaction Completion product N-arylated derivative purification Column Chromatography workup->purification purification->product

Caption: Workflow for N-Arylation.

Part 2: Derivatization at the Carbon Atoms (C-Functionalization)

The C5-bromo substituent is a versatile handle for introducing a wide range of functional groups through various substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) of the 5-Bromo Group

The presence of the strongly electron-withdrawing nitro group at the C3 position makes the triazole ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) at the C5 position.[6][7] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Expertise & Experience: The stability of the Meisenheimer complex is the driving force for this reaction. The nitro group effectively delocalizes the negative charge through resonance, lowering the activation energy for the nucleophilic attack. This makes the SNAr reaction a highly efficient method for introducing nucleophiles such as amines, alkoxides, and thiolates at the C5 position.

Protocol 3: Synthesis of 5-amino-3-nitro-1H-1,2,4-triazole

This protocol describes the displacement of the bromo group with an amino group using ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

Procedure:

  • In a sealed pressure vessel, suspend this compound (1.0 eq) in a mixture of ethanol and aqueous ammonia.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-3-nitro-1H-1,2,4-triazole.[8][9]

SNAr_Workflow start 5-bromo-3-nitro- 1H-1,2,4-triazole reagents Nucleophile (e.g., NH3) Solvent, Heat start->reagents SNAr Reaction workup Solvent Removal reagents->workup Reaction Completion product 5-substituted derivative purification Recrystallization workup->purification purification->product

Caption: Workflow for SNAr Reaction.

Palladium-Catalyzed Cross-Coupling of the 5-Bromo Group

The C5-bromo substituent is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[2][10] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C5 position.

Expertise & Experience: The Suzuki reaction is a robust and versatile method for C-C bond formation. The choice of palladium catalyst, ligand, and base is crucial for successful coupling. The reaction is generally tolerant of a wide range of functional groups, making it highly valuable in medicinal chemistry.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start 5-bromo-3-nitro- 1H-1,2,4-triazole reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base start->reagents Suzuki Coupling workup Aqueous Workup, Extraction reagents->workup Reaction Completion product 5-aryl derivative purification Column Chromatography workup->purification purification->product

Caption: Workflow for Suzuki Coupling.

Part 3: Functionalization of the Nitro Group

The nitro group is not merely an activating group; it can also be transformed into other functionalities, most notably an amino group, which can then be further derivatized.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a common and highly useful transformation. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl, Zn/AcOH).[11][12]

Expertise & Experience: For substrates containing a bromo substituent, catalytic hydrogenation with Pd/C may lead to hydrodebromination. In such cases, reagents like SnCl₂ or Fe/HCl are often preferred for their chemoselectivity.

Protocol 5: Reduction of the Nitro Group using Tin(II) Chloride

Materials:

  • A 3-nitro-1,2,4-triazole derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 3-nitro-1,2,4-triazole derivative (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3-amino-1,2,4-triazole derivative.

Nitro_Reduction_Workflow start 3-nitro-1,2,4-triazole derivative reagents Reducing Agent (e.g., SnCl2, HCl) start->reagents Nitro Reduction workup Neutralization, Extraction reagents->workup Reaction Completion product 3-amino-1,2,4-triazole derivative purification Column Chromatography workup->purification purification->product

Caption: Workflow for Nitro Group Reduction.

Part 4: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. The ability to systematically modify the this compound scaffold at its three reactive sites allows for a thorough exploration of the structure-activity relationship (SAR) for various therapeutic targets.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity. The data below summarizes the in vitro cytotoxic effects of some representative triazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
A -H-NO₂-NH-arylHepG217.69 - 25.4[13]
B -H-NO₂-NH-arylMCF717.69 - 27.09[13]
C -H-H-arylHela5.6 - 21.1[14]
D -H-H-arylA54916.5 - 21.1[14]

This table is a representative summary; the full chemical structures can be found in the cited literature.

SAR Insights: The substitution pattern on the triazole ring significantly influences anticancer activity. For instance, the nature of the aryl group introduced at the C5 position via SNAr or Suzuki coupling can dramatically alter the potency and selectivity of the compound.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. Derivatives of this compound can be explored for their antimicrobial and antifungal potential.

Compound IDOrganismMIC (µg/mL)Reference
E -H-H-S-arylS. aureus0.264 mM[15]
F -H-H-S-arylS. pyogenes0.132 mM[15]
G -alkyl-NO₂-arylC. krusei-[16]
H -alkyl-NO₂-arylVarious FungiGood Activity[16]

This table is a representative summary; the full chemical structures can be found in the cited literature.

SAR Insights: The presence of a nitro group can enhance antifungal activity.[16] The lipophilicity and electronic properties of the substituents introduced at the N1, C5, and C3 positions are key determinants of antimicrobial and antifungal efficacy.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its three distinct points of reactivity allow for the systematic and efficient generation of diverse libraries of novel compounds. The derivatization strategies outlined in this guide, including N-alkylation, N-arylation, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, provide a robust toolkit for researchers and drug development professionals. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are key to successfully harnessing the synthetic potential of this powerful scaffold in the quest for new and improved therapeutic agents.

References

The Versatile Precursor: Application Notes and Protocols for 5-bromo-3-nitro-1H-1,2,4-triazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the demand for novel compounds with tailored energetic and structural properties is incessant. Among the versatile building blocks available to researchers, 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) has emerged as a pivotal precursor for the synthesis of a new generation of energetic materials, including high-performing energetic compounds and innovative metal-organic frameworks (MOFs). Its unique molecular architecture, featuring a reactive bromine atom, an energy-imparting nitro group, and a nitrogen-rich triazole ring, provides a powerful platform for designing advanced materials with exceptional thermal stability and energetic performance.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols for the utilization of this compound in materials science. The methodologies presented herein are grounded in established scientific literature, ensuring reliability and reproducibility for your research endeavors.

I. Core Application: A Gateway to Advanced Energetic Materials

The primary application of this compound in materials science lies in its role as a reactive intermediate. The bromine atom at the 5-position is a good leaving group, susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups to synthesize more complex and energetic molecules. A prime example of this is the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a compound that serves as a versatile platform for the development of powerful and thermally stable energetic materials[1].

A. Strategic Importance of the BNT to HNT Conversion

The transformation of BNT to HNT is a critical step that unlocks a cascade of possibilities for energetic material synthesis. The introduction of the hydrazino group provides an amphoteric platform, capable of forming both cationic and anionic salts, thereby fine-tuning the energetic properties of the final compounds[1]. Derivatives of HNT have demonstrated remarkable performance, with some exhibiting detonation velocities and pressures that surpass those of conventional explosives like RDX[1].

II. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key derivatives from this compound, enabling the creation of advanced energetic materials.

A. Protocol 1: Synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from BNT

This three-step protocol details the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from this compound (BNT), as adapted from established literature[1]. This synthesis is a foundational procedure for accessing a wide range of HNT-based energetic compounds.

Materials and Equipment:

  • This compound (BNT)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Step 1: Synthesis of 5-hydrazino-3-nitro-1,2,4-triazole hydrochloride

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g of this compound in 100 mL of ethanol.

  • Slowly add 10 mL of hydrazine hydrate to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Filter the resulting precipitate using a Büchner funnel, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • For purification, recrystallize the crude product from a minimal amount of hot water.

Step 2: Neutralization to 5-hydrazino-3-nitro-1,2,4-triazole (HNT)

  • Dissolve the purified 5-hydrazino-3-nitro-1,2,4-triazole hydrochloride in deionized water.

  • Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution reaches neutral (pH ~7).

  • The free base, 5-hydrazino-3-nitro-1,2,4-triazole (HNT), will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with cold deionized water, and dry in a desiccator over phosphorus pentoxide.

Step 3: Characterization

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.

Synthesis_of_HNT_from_BNT BNT This compound (BNT) Hydrazine Hydrazine Hydrate Ethanol, Reflux HNT_HCl 5-hydrazino-3-nitro-1,2,4-triazole hydrochloride Hydrazine->HNT_HCl Step 1 Neutralization NaHCO3 Water HNT 5-hydrazino-3-nitro-1,2,4-triazole (HNT) Neutralization->HNT Step 2 MOF_Synthesis Ligand BNT-derived Ligand (e.g., BNTA) Solvothermal_Reaction Solvothermal Reaction (Ethanol/Water, Heat) Ligand->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Na2CO3) Metal_Salt->Solvothermal_Reaction MOF Energetic Metal-Organic Framework Solvothermal_Reaction->MOF

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-bromo-3-nitro-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT). This energetic precursor is a critical building block for advanced materials and pharmaceutical development.[1] The following sections are structured to address common challenges and fundamental questions, moving from general knowledge to specific troubleshooting, ensuring a robust and reproducible synthetic outcome.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational queries regarding the synthesis, safety, and characterization of this compound.

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct laboratory-scale synthesis involves the electrophilic bromination of 3-nitro-1H-1,2,4-triazole. The triazole ring is activated towards electrophilic substitution, and a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent, can be used to install the bromine atom at the C5 position. The reaction is typically performed under controlled temperature conditions to minimize side-product formation.

Q2: What are the critical safety precautions I must take during this synthesis?

Handling the reagents and product in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. The entire procedure should be conducted within a certified chemical fume hood.[2][3]

  • Reagent Handling:

    • 3-nitro-1,2,4-triazole: This compound is a stable energetic material but should be handled with care. Avoid grinding or subjecting it to high impact.[3]

    • Brominating Agents (e.g., NBS, Bromine): These are corrosive and toxic. Avoid inhalation of vapors and direct contact with skin and eyes.[2]

  • Product Handling: this compound is also an energetic compound. While stable under normal laboratory conditions, it should be stored away from heat and ignition sources.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.[2]

Q3: What are the key reagents and their specific roles in the reaction?

  • 3-nitro-1H-1,2,4-triazole: This is the substrate. The nitro group is a strong electron-withdrawing group that deactivates the ring, but the nitrogen atoms' lone pairs provide sufficient activation for electrophilic substitution at the C5 position.

  • N-Bromosuccinimide (NBS) or Bromine (Br₂): This is the electrophilic bromine source. NBS is often preferred as it is a solid and easier to handle than liquid bromine, releasing bromine in a controlled manner.

  • Solvent (e.g., Acetonitrile, Sulfuric Acid): The solvent's role is to dissolve the reactants and facilitate the reaction. The choice of solvent can significantly impact reaction rate and selectivity. For instance, using a strong acid like sulfuric acid can protonate the triazole ring, modulating its reactivity.

  • Initiator (Optional, e.g., AIBN or light): If using NBS, a radical initiator may sometimes be used, although for electrophilic bromination on heteroaromatic systems, it is often not required.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • Melting Point: The purified this compound should have a sharp melting point. Literature values are in the range of 155-159 °C.[4] A broad melting range typically indicates the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): Due to the tautomeric nature of the N-H proton, the ¹H NMR spectrum might show a broad signal for the N-H proton. The key is the absence of the C-H proton signal that was present in the starting material. ¹³C NMR will show two distinct signals for the triazole ring carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the N-H bond, the C=N bonds of the triazole ring, and the strong asymmetric and symmetric stretches of the nitro group (NO₂).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (192.96 g/mol ) and show the characteristic isotopic pattern for a bromine-containing compound.[5][6]

Part 2: Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of this compound via direct bromination.

Materials:

  • 3-nitro-1H-1,2,4-triazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Sodium thiosulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1H-1,2,4-triazole in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide portion-wise over 15 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure this compound as a solid.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

Q: My reaction yield is very low or I obtained no product. What went wrong?

  • Potential Cause 1: Reagent Quality. The starting 3-nitro-1H-1,2,4-triazole may be impure, or the NBS may have degraded.

    • Solution: Confirm the purity of your starting material by melting point or NMR. Use freshly opened or properly stored NBS.

  • Potential Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated to the correct temperature. Use TLC to monitor the reaction over a longer period before performing the workup. Consider a higher boiling point solvent if necessary, but be mindful of potential decomposition.

  • Potential Cause 3: Ineffective Quenching/Workup. The product may have been lost during the extraction process if the pH was not optimal or if emulsions formed.

    • Solution: Ensure thorough extraction. If emulsions form, adding more brine can help break them.

Q: The reaction mixture turned dark brown or black, and I isolated a tarry substance. What should I do?

  • Potential Cause: Decomposition. This is a clear sign of decomposition of the starting material or product, likely due to excessive heat. The nitro-triazole scaffold can be sensitive to high temperatures.

    • Solution: Maintain precise temperature control using an oil bath and a temperature controller. Consider running the reaction at a lower temperature for a longer duration. A reaction that proceeds slowly and cleanly is preferable to a fast but messy one.

Q: I'm having difficulty purifying the product. It remains oily or doesn't crystallize well.

  • Potential Cause 1: Persistent Impurities. The crude product may contain impurities, such as succinimide (from NBS), that inhibit crystallization.

    • Solution: Before recrystallization, try washing the crude product with cold water to remove water-soluble impurities like succinimide. If recrystallization fails, column chromatography using silica gel is a reliable alternative for purification.

  • Potential Cause 2: Incorrect Recrystallization Solvent. The chosen solvent system may not be optimal for your product.

    • Solution: Systematically screen different solvent systems. Good options include ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Q: My product seems to be a mixture of isomers or contains unexpected side products. Why?

  • Potential Cause: Competing Reaction Pathways. While bromination at C5 is favored, side reactions can occur. For instance, in some triazole syntheses, a competing cyclization can lead to 1,3,4-oxadiazole byproducts, especially if hydrazides are present as impurities.[7]

    • Solution: Ensure the purity of the starting materials to eliminate potential reactants for side pathways.[7] Lowering the reaction temperature can often increase the selectivity for the desired thermodynamic product over kinetically favored side products.[7]

Part 4: Data Summary & Visualizations

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale & Key Insights
Molar Ratio 1 : 1.1 (Triazole : NBS)A slight excess of the brominating agent ensures complete consumption of the starting material.
Solvent Anhydrous AcetonitrileProvides good solubility for reactants and has an appropriate boiling point for the reaction.
Temperature 80-82 °C (Reflux)Balances reaction rate with stability. Higher temperatures risk decomposition.
Reaction Time 4-8 hours (TLC Monitored)Reaction progress is substrate-dependent; empirical monitoring is crucial.
Expected Yield 75-85%Yields are dependent on purity of reagents and precision of execution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Triazole, NBS) setup 2. Assemble Glassware (Flask, Condenser) reagents->setup dissolve 3. Dissolve Triazole in Acetonitrile setup->dissolve add_nbs 4. Add NBS Portion-wise dissolve->add_nbs reflux 5. Heat to Reflux (80-82°C) add_nbs->reflux monitor 6. Monitor by TLC reflux->monitor quench 7. Cool & Quench (Na₂S₂O₃ aq.) monitor->quench extract 8. Extract with Ethyl Acetate purify 9. Dry, Concentrate & Recrystallize product Final Product: 5-bromo-3-nitro- 1H-1,2,4-triazole purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Problem Occurred low_yield Low / No Yield? start->low_yield tar Dark / Tarry Mixture? start->tar impure Purification Issues? start->impure sol_reagents Check Reagent Purity & Stoichiometry low_yield->sol_reagents Yes sol_conditions Optimize Time & Temp (Use TLC) low_yield->sol_conditions Yes sol_temp Reduce Temperature Use Precise Control tar->sol_temp Yes sol_purify Try Column Chromatography or Different Solvents impure->sol_purify Yes

Caption: Decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to improve yield, purity, and consistency.

Synthetic Overview: The Path to this compound

The synthesis of BNT is typically achieved through a two-step process starting from 3-amino-5-bromo-1H-1,2,4-triazole. The sequence involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the nitro group. Understanding the workflow is the first step in effective troubleshooting.

BNT_Synthesis_Workflow start 3-Amino-5-bromo- 1H-1,2,4-triazole diazotization Step 1: Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium Triazole Diazonium Salt (Unstable Intermediate) diazotization->diazonium sandmeyer Step 2: Nitro-dediazoniation (NaNO₂, Cu₂O catalyst) diazonium->sandmeyer product 5-bromo-3-nitro- 1H-1,2,4-triazole (BNT) sandmeyer->product purification Purification (Recrystallization) product->purification final_product Pure BNT purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, focusing on the critical steps of the synthesis.

Step 1: Diazotization of 3-Amino-5-bromo-1H-1,2,4-triazole

The formation of a stable diazonium salt is the cornerstone of this synthesis. Heterocyclic amines can present unique challenges compared to anilines.[1]

Q1: My reaction mixture turns dark brown or black immediately upon adding sodium nitrite, and I'm seeing vigorous gas evolution. What's going wrong?

A1: This indicates the rapid decomposition of your diazonium salt. The N₂ group is an excellent leaving group, and heterocyclic diazonium salts can be particularly unstable.[2][3]

  • Causality: The primary cause is almost always a loss of temperature control. Diazotization is a highly exothermic reaction. If the temperature rises above 5 °C, the rate of decomposition can exceed the rate of formation, leading to the release of N₂ gas and the formation of complex, often tarry, phenolic byproducts from reaction with water.

  • Troubleshooting Steps:

    • Aggressive Cooling: Ensure your reaction flask is deeply immersed in an ice-salt or acetone-dry ice bath to maintain an internal temperature between 0-5 °C.

    • Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise and slowly, ideally with the tip of the addition funnel below the surface of the reaction mixture. This prevents localized heating at the surface.

    • Vigorous Stirring: Efficient stirring is crucial to dissipate heat as it is generated. A weak vortex is insufficient.

Q2: The yield of my subsequent Sandmeyer reaction is consistently low, even with good temperature control during diazotization. What else could be the issue?

A2: This points to incomplete diazotization or instability related to the acidic medium.

  • Causality: The amino group of the triazole is a weak base. A sufficiently strong acidic medium is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[2] Insufficient acidity can lead to unreacted starting material.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Use concentrated sulfuric acid or hydrochloric acid as prescribed. Ensure the acid is of high purity and not diluted from atmospheric moisture absorption.

    • Solubility Check: The starting aminobromotriazole should be fully dissolved in the acid before cooling and addition of sodium nitrite. If solubility is an issue, a slight increase in the volume of acid may be necessary.

    • Test for Nitrous Acid: Before proceeding to the Sandmeyer step, you can test for the presence of excess nitrous acid using starch-iodide paper (will turn blue-black). A slight excess ensures the reaction has gone to completion. Do not add a large excess, as it can interfere with the subsequent step.

Step 2: Nitro-dediazoniation (Sandmeyer-type Reaction)

This step replaces the diazonium group with a nitro group. It is a radical-nucleophilic aromatic substitution, and its efficiency depends heavily on the catalyst and reaction conditions.[4][5]

Q3: My reaction produces a significant amount of tarry, insoluble material, and the yield of BNT is poor. How can I improve this?

A3: Tar formation is a classic sign of unwanted side reactions, typically from aryl radical intermediates.

  • Causality: The Sandmeyer reaction is initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt, generating an aryl radical and N₂ gas.[4] This highly reactive radical can engage in undesired coupling reactions (forming biaryls) or react with the solvent if not efficiently trapped by the nitro nucleophile.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure you are using a high-quality, active Cu(I) source. While not a direct Sandmeyer reaction for nitration, the principle of using a copper catalyst is similar. A common approach involves a copper catalyst, such as copper(I) oxide (Cu₂O), to facilitate the substitution.

    • Controlled Addition: The diazonium salt solution must be added slowly to the solution containing the nitrite salt and copper catalyst. This maintains a low concentration of the diazonium salt, minimizing radical-radical coupling side reactions.

    • Temperature Management: While the decomposition of the diazonium salt is the goal here, the temperature should still be controlled. A temperature range of 10-20 °C is often a good starting point for the addition, followed by a slow warming to room temperature to ensure the reaction completes.

Sandmeyer_Troubleshooting problem Low Yield / Tar Formation in Sandmeyer Step cause1 Cause: Poor Catalyst Activity problem->cause1 cause2 Cause: Uncontrolled Radical Reactions problem->cause2 cause3 Cause: Incorrect Temperature Profile problem->cause3 solution1 Solution: - Use fresh, high-purity Cu₂O. - Ensure catalyst is well-dispersed. cause1->solution1 solution2 Solution: - Add diazonium salt solution SLOWLY  to the nitrite/catalyst mixture. - Maintain vigorous stirring. cause2->solution2 solution3 Solution: - Keep temperature low (10-20 °C)  during addition. - Warm slowly to RT to complete. cause3->solution3

Caption: Troubleshooting flowchart for the nitro-dediazoniation step.

Q4: I'm having difficulty isolating the final product from the reaction mixture. It seems to be an oil or remains partially dissolved.

A4: Product isolation can be challenging due to the polarity of the triazole ring and the presence of inorganic salts.

  • Causality: The crude product is often contaminated with copper salts and sodium salts from the reaction. Oily products can indicate impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, pour the mixture onto crushed ice with stirring. This helps to precipitate the organic product while keeping inorganic salts dissolved.

    • Extraction: If the product does not precipitate cleanly, extraction with a suitable organic solvent like ethyl acetate is necessary. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

    • Washing: Wash the combined organic extracts with water to remove residual salts, and then with a brine solution to aid in drying.

    • Inducing Crystallization: If an oil is obtained after solvent evaporation, try triturating it with a non-polar solvent like hexanes or a mixture of ethyl acetate and cyclohexane to induce crystallization.[6]

General & Purification FAQs

Q5: What are the most critical safety precautions for this synthesis?

A5: This synthesis involves materials that require careful handling.

  • Diazonium Salts: Solid diazonium salts are explosive when dry and should never be isolated. Always keep them in a cold, aqueous solution.

  • Nitro Compounds: this compound is an energetic material.[7] Avoid grinding, excessive heat, and impact, especially with the purified, dry solid. Perform the synthesis behind a blast shield.

  • Reagents: Handle concentrated acids and sodium nitrite with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Q6: How can I best purify the crude this compound to achieve high purity (>97%)?

A6: Recrystallization is the most common and effective method.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethyl acetate and cyclohexane has been reported to be effective.[6] Ethanol/water mixtures are also good candidates to try.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

    • If insoluble impurities (like residual catalyst) are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C). The reported melting point is in the range of 155-159 °C.[8]

Optimized Experimental Protocol

This protocol synthesizes the key optimization points discussed above.

Materials:

  • 3-Amino-5-bromo-1H-1,2,4-triazole

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Oxide (Cu₂O)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Ice

Protocol:

Part A: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-Amino-5-bromo-1H-1,2,4-triazole (1.0 eq).

  • Carefully add concentrated H₂SO₄ (approx. 5-6 mL per gram of starting material) while stirring. Ensure complete dissolution.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the addition funnel.

  • Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Keep this solution cold for immediate use in the next step.

Part B: Nitro-dediazoniation

  • In a separate, larger beaker or flask equipped with a stirrer, prepare a suspension of Cu₂O (0.1 eq) and sodium nitrite (3.0 eq) in water.

  • Cool this suspension to 10 °C in an ice bath.

  • Slowly, and in a dropwise manner, add the cold diazonium salt solution from Part A to the copper/nitrite suspension. Vigorous gas evolution (N₂) will be observed. Maintain the temperature between 10-20 °C during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

Part C: Work-up and Purification

  • Pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to yield pure this compound as a solid.

ParameterRecommendationRationale
Diazotization Temp. 0-5 °CPrevents premature decomposition of the unstable diazonium salt.
NaNO₂ Addition Rate Slow, dropwiseControls exotherm and prevents localized heating.
Sandmeyer Temp. 10-20 °C (addition)Balances controlled decomposition with minimizing radical side reactions.
Catalyst Cu₂O (or other Cu(I) source)Facilitates the single-electron transfer necessary for the reaction.[4]
Purification RecrystallizationEffectively removes inorganic salts and organic byproducts.

References

Technical Support Center: Purification of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-bromo-3-nitro-1H-1,2,4-triazole (BNT). Here, we address common challenges encountered during its purification, offering troubleshooting strategies and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve the high purity essential for successful downstream applications, from synthetic transformations to the development of advanced materials.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying crude this compound?

A1: The two most effective and widely used techniques for purifying this compound are recrystallization and flash column chromatography. The choice depends on the impurity profile and the quantity of material. Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>90%). Flash column chromatography is superior for separating the target compound from significant quantities of impurities or from byproducts with similar solubility properties.

Q2: What types of impurities are typically found in crude BNT?

A2: Impurities in crude BNT generally originate from the synthetic route. They can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthesis, potential impurities could be regioisomers or related triazole species. For instance, in reactions involving methylation of a triazole precursor, different isomers can be formed.[1]

Q3: How can I assess the purity of my BNT sample after purification?

A3: Purity should be assessed using a combination of methods. The most common techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (155-159 °C) indicates high purity.[2] A broad or depressed melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for quantifying purity and identifying trace impurities. Reverse-phase HPLC methods are often suitable for triazole derivatives.[3]

Q4: What are the essential safety precautions for handling BNT?

A4: While a specific safety data sheet (SDS) for BNT should always be consulted, compounds with similar functional groups (bromo, nitro) require careful handling. For example, the related compound 5-bromo-5-nitro-1,3-dioxane is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] Therefore, you must:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Purification Method Selection Guide

This decision tree will help you select the most appropriate purification strategy for your crude this compound.

G start Start: Crude BNT Sample is_solid Is the crude material a solid? start->is_solid check_purity Assess Purity by TLC/¹H NMR col_chrom Perform Flash Column Chromatography check_purity->col_chrom Low Purity (Multiple Spots on TLC) recrystallize Perform Recrystallization check_purity->recrystallize High Purity (Mainly one spot on TLC) is_solid->check_purity Yes is_solid->col_chrom No oily Crude is an oil or contains many impurities col_chrom->oily end_node Pure BNT col_chrom->end_node high_purity Solid with minor impurities (e.g., >90% pure) recrystallize->high_purity recrystallize->end_node

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization Troubleshooting

Q: My compound is "oiling out" of the solution instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for two main reasons:

  • The solution is cooling too quickly: The molecules don't have enough time to align into an ordered crystal lattice.

    • Solution: Let the flask cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary, before moving it to an ice bath. Rapid cooling shocks the system, favoring amorphous precipitation over crystallization.

  • The solvent is not ideal: The compound's solubility in the chosen solvent is too high even at low temperatures, or the solvent is too nonpolar.

    • Solution: Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethyl acetate, acetone). Then, slowly add a "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, cyclohexane) dropwise at an elevated temperature until the solution becomes faintly cloudy.[1] This brings the solution to its saturation point. As it cools slowly, crystals should form.

Q: My recovery of purified BNT is very low. What can I do to improve it?

A: Poor recovery is a common issue and can usually be traced to one of the following causes:

  • Using too much solvent: If an excessive volume of solvent is used, the solution may not become saturated upon cooling, leaving a significant amount of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent under a stream of nitrogen or on a rotary evaporator and then attempt to cool and crystallize again.

  • The compound has high solubility in the cold solvent: The ideal recrystallization solvent is one in which the compound has high solubility when hot and very low solubility when cold.

    • Solution: Consult a solvent properties table (see Table 1) and choose a different solvent or solvent system. You can also try cooling the flask in a freezer (if the solvent's freezing point allows) to further decrease the compound's solubility and maximize crystal formation.

Column Chromatography Troubleshooting

Q: My compound and an impurity are not separating on the column. How do I improve the separation?

A: The key to good separation is selecting the right mobile phase (eluent). The goal is to have the impurity and your product interact with the stationary phase (silica gel) differently.

  • The Causality: Separation on silica gel is based on polarity. Polar compounds adsorb more strongly to the polar silica and move down the column more slowly. Nonpolar compounds elute faster. If your compounds are not separating, the polarity of your eluent is likely not optimized.

  • The Solution:

    • Optimize with TLC: Before running a column, always optimize the eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Target an Rf Value: Aim for an eluent system that gives your desired compound (BNT) an Rf value of approximately 0.25-0.35. This Rf value typically provides the best separation in a column.

    • Try Different Solvents: If simple hexane/ethyl acetate mixtures don't work, try other solvent systems. Sometimes adding a small percentage of a very polar solvent like methanol can significantly alter the separation.

Q: My compound is streaking on the TLC plate and likely on the column. Why is this happening?

A: Streaking is usually a sign of a problem with the interaction between your compound and the stationary phase.

  • The Causality:

    • Compound is too Polar: Highly polar compounds, especially those with acidic protons like the N-H on the triazole ring, can bind very strongly to the acidic silica gel, leading to poor elution and streaking.

    • Sample Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase, causing streaks.

    • Decomposition: Some compounds are unstable on silica gel and can decompose during chromatography.

  • The Solution:

    • Modify the Eluent: Add a small amount (0.5-1%) of a modifier to the eluent. If your compound is acidic, adding a little acetic acid can help by protonating the silica surface and improving the spot shape.

    • Use Less Sample: Ensure you are loading an appropriate amount of material for your column size. For TLC, use a dilute solution and a microcapillary to apply a very small spot.

    • Consider a Different Stationary Phase: If streaking persists and decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol uses a solvent/anti-solvent method, which is effective for BNT.

  • Dissolution: Place the crude BNT (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of a hot solvent in which BNT is soluble (e.g., ethyl acetate) while heating and stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add a nonpolar anti-solvent (e.g., hexanes or cyclohexane) dropwise with swirling until the solution remains faintly turbid.[1]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating BNT from significant impurities.

  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf of ~0.3 for BNT and good separation from impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude BNT in a minimum amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

  • Combine and Concentrate: Combine the fractions containing the pure BNT (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

  • Drying and Characterization: Dry the product under high vacuum and confirm its purity by NMR and melting point analysis.

G cluster_0 Preparation cluster_1 Execution cluster_2 Workup A Select Eluent (via TLC, Rf ~0.3) B Pack Column with Silica Gel A->B C Load Sample (Dry Loading) B->C D Elute with Solvent & Collect Fractions C->D E Analyze Fractions (via TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent (Rotovap) F->G H Dry Under Vacuum G->H I I H->I Pure BNT

Caption: Workflow for Flash Column Chromatography.

Data Tables for Quick Reference

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexPotential Use for BNT
Hexane 690.1Anti-solvent; for washing crystals
Cyclohexane 810.2Anti-solvent; for washing crystals
Dichloromethane 403.1Possible dissolving solvent (low BP)
Ethyl Acetate 774.4Good candidate for dissolving solvent
Acetone 565.1Good candidate for dissolving solvent
Ethanol 785.2May be too polar; high solubility
Water 10010.2Likely a poor solvent, but useful for extractions

Note: The parent 1H-1,2,4-triazole has moderate solubility in water and good solubility in polar organic solvents like ethanol and acetone.[6] The bromo and nitro substituents will alter this, likely decreasing water solubility and increasing solubility in moderately polar solvents like ethyl acetate and dichloromethane.

References

Technical Support Center: Synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important energetic precursor and synthetic building block. Here, we address common challenges and impurities encountered during the synthesis of BNT, providing in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity of your experimental outcomes.

Introduction to this compound (BNT) Synthesis

This compound is a key intermediate in the synthesis of various high-energy materials, including the less sensitive explosive 5-hydrazino-3-nitro-1,2,4-triazole (HNT)[1]. The synthesis of BNT typically proceeds through a multi-step pathway, which, like many heterocyclic functionalization reactions, is prone to the formation of several impurities. Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

A common synthetic route starts with the nitration of 3-amino-1,2,4-triazole, followed by a Sandmeyer-type reaction involving diazotization of the resulting 3-amino-5-nitro-1,2,4-triazole and subsequent bromination. Each of these steps presents opportunities for side reactions and the generation of impurities that can complicate purification and affect the yield and purity of the final product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that you may encounter during the synthesis of BNT.

FAQ 1: My final product shows a lower melting point than the reported value (155-159 °C) and appears as a yellowish powder instead of the expected white/pale yellow solid. What could be the issue?

A depressed melting point and discoloration are classic indicators of impurities. In the synthesis of BNT, the most probable cause is the presence of unreacted starting materials or isomeric byproducts.

Possible Causes and Solutions:

  • Presence of 3-nitro-1H-1,2,4-triazole (NTA): This is the immediate precursor to BNT and its incomplete bromination is a common issue. NTA has a higher melting point (208-210 °C)[2], but its presence as an impurity can lead to a melting point depression of the mixture.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the bromination reaction. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the NTA spot indicates the completion of the reaction.

      • Purification: If NTA is present in the final product, recrystallization from an appropriate solvent system, such as an ethanol-water mixture, can effectively remove this more polar impurity.

  • Isomeric Impurity: 3-bromo-5-nitro-1H-1,2,4-triazole: This is a common regioisomer that can form during the synthesis. Its physical properties are similar to BNT, making it difficult to separate. The presence of this isomer can lead to a broadened melting point range.

    • Troubleshooting:

      • Reaction Control: The formation of this isomer is highly dependent on the synthetic route. If the synthesis starts from 3-bromo-1H-1,2,4-triazole followed by nitration, the formation of the 5-nitro isomer is likely. Careful control of nitration conditions (temperature, nitrating agent) is crucial.

      • Analytical Identification: Differentiating between BNT and its isomer can be achieved using ¹³C NMR spectroscopy, as the chemical shifts of the carbon atoms in the triazole ring will be different.

  • Residual Diazonium Salts or Phenolic Byproducts: Incomplete Sandmeyer reaction or reaction of the diazonium intermediate with water can lead to the formation of 3-hydroxy-5-nitro-1H-1,2,4-triazole. These impurities are often colored and can lead to the yellowish appearance of the product.

    • Troubleshooting:

      • Quenching: Ensure the reaction mixture is properly quenched after the bromination step to destroy any remaining diazonium salts.

      • Washing: Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic phenolic impurities.

FAQ 2: I observe an unexpected peak in the ¹H NMR spectrum of my product, in addition to the expected signals for BNT. How can I identify this impurity?

An unexpected peak in the NMR spectrum points to a specific impurity. The chemical shift and multiplicity of the peak can provide valuable clues for its identification.

Common Impurities and their Spectroscopic Signatures:

ImpurityExpected ¹H NMR SignalExpected ¹³C NMR Signals
This compound (BNT) - Product ~15.5-16.5 ppm (broad s, 1H, N-H)~160 ppm (C-NO₂), ~130 ppm (C-Br)
3-nitro-1H-1,2,4-triazole (NTA)~8.9 ppm (s, 1H, C-H), ~15 ppm (broad s, 1H, N-H)~163 ppm (C-NO₂), ~146 ppm (C-H)
3-bromo-5-nitro-1H-1,2,4-triazole (Isomer)~15.5-16.5 ppm (broad s, 1H, N-H)~150 ppm (C-Br), ~165 ppm (C-NO₂)
3-amino-1,2,4-triazole (Starting Material)~5.5 ppm (broad s, 2H, NH₂), ~7.9 ppm (s, 1H, C-H), ~12.5 ppm (broad s, 1H, N-H)~160 ppm (C-NH₂), ~155 ppm (C-H)

Troubleshooting Workflow:

  • Integrate the Peaks: Determine the relative molar ratio of the impurity to your product.

  • Consult the Table: Compare the chemical shift of the unknown peak with the expected shifts of common impurities.

  • 2D NMR: If the identity is still unclear, perform 2D NMR experiments like HSQC and HMBC to establish connectivity and confirm the structure of the impurity.

FAQ 3: My reaction yield is consistently low. What are the critical parameters to control for maximizing the yield of BNT?

Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.

Key Parameters for Yield Optimization:

  • Nitration Step:

    • Temperature Control: The nitration of 3-amino-1,2,4-triazole is highly exothermic. Maintaining a low temperature (typically 0 to -5 °C) is critical to prevent the formation of over-nitrated or degradation products[2].

    • Addition Rate: The slow, dropwise addition of the nitrating agent (e.g., concentrated nitric acid) to the solution of 3-amino-1,2,4-triazole is essential to control the reaction temperature and minimize side reactions[2].

  • Diazotization and Bromination Step:

    • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

    • pH Control: The pH of the reaction medium is crucial for the stability of the diazonium salt. Maintaining acidic conditions is necessary.

    • Purity of Sodium Nitrite: Use high-purity sodium nitrite, as impurities can lead to unwanted side reactions.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the main synthetic pathway for this compound and the formation of key impurities.

Synthesis_Pathway cluster_isomer Alternative Pathway A 3-Amino-1,2,4-triazole B 3-Nitro-1H-1,2,4-triazole (NTA) A->B Nitration (HNO₃, H₂SO₄) I1 Unreacted 3-Amino-1,2,4-triazole A->I1 Incomplete Nitration C This compound (BNT) B->C Diazotization & Bromination (NaNO₂, HBr, CuBr) I2 Unreacted 3-Nitro-1H-1,2,4-triazole B->I2 Incomplete Bromination I3 3-Hydroxy-5-nitro-1H-1,2,4-triazole B->I3 Side reaction with H₂O during diazotization I4 3-Bromo-5-nitro-1H-1,2,4-triazole (Isomeric Impurity) D 3-Bromo-1H-1,2,4-triazole D->I4 Nitration

References

Technical Support Center: Bromination of 3-Nitro-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The bromination of 3-nitro-1H-1,2,4-triazole, while straightforward in principle, is sensitive to reaction conditions that can lead to undesired side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and ensure the purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 3-nitro-1H-1,2,4-triazole. The logical flow for diagnosing and resolving these issues is presented below.

Troubleshooting_Flow cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause cluster_solve Solution observe Unfavorable Reaction Outcome (e.g., Low Yield, Impurities) incomplete Incomplete Conversion? observe->incomplete multiple_spots Multiple TLC Spots? incomplete->multiple_spots No cause1 Insufficient Electrophilicity Low Temperature Short Reaction Time incomplete->cause1 Yes low_yield Low Isolated Yield? multiple_spots->low_yield No cause2 Hydrolysis / Ring Opening Over-bromination Impure Reagents multiple_spots->cause2 Yes cause3 Work-up Losses Formation of Water-Soluble Side Products low_yield->cause3 Yes solve1 Use Stronger Brominating Agent (e.g., Br2/Lewis Acid) Increase Temperature Cautiously Extend Reaction Time cause1->solve1 solve2 Ensure Anhydrous Conditions Use Stoichiometric Reagents Purify Starting Materials cause2->solve2 solve3 Optimize Extraction pH Analyze Aqueous Layer Adjust Purification Method cause3->solve3

Caption: Troubleshooting workflow for bromination reactions.

Question 1: My reaction is sluggish or incomplete, with a significant amount of 3-nitro-1H-1,2,4-triazole remaining. What's wrong?

Answer: This is a common issue stemming from the electronically deficient nature of the substrate. The 1,2,4-triazole ring is inherently electron-poor, and this effect is amplified by the strongly electron-withdrawing nitro group at the C-3 position.[1][2] This deactivation means that the nucleophilicity of the C-5 carbon is significantly reduced, making it less susceptible to attack by an electrophile.

Probable Causes & Solutions:

  • Insufficient Electrophilicity: Molecular bromine (Br₂) alone may not be electrophilic enough to react efficiently with the deactivated triazole ring.

    • Solution: The reaction often requires a catalyst to activate the bromine. A Lewis acid, such as FeBr₃, can be used to polarize the Br-Br bond, creating a more potent electrophilic species ("Br⁺").[3][4] Alternatively, using a pre-formed brominating agent of higher reactivity may be necessary.

  • Low Reaction Temperature: Electrophilic aromatic substitutions on highly deactivated rings often require thermal energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS. Be aware that excessive heat can promote side reactions.

  • Short Reaction Time: The reaction may simply be slow.

    • Solution: Extend the reaction time. Monitor the consumption of the starting material at regular intervals (e.g., every 2-4 hours) until no further change is observed.

Question 2: My TLC/LC-MS analysis shows several unexpected spots/peaks. What are these impurities?

Answer: The presence of multiple spots indicates the formation of side products. While the desired product is this compound, other outcomes are possible under suboptimal conditions.

Probable Causes & Solutions:

  • Hydrolysis or Ring Degradation: The triazole ring, while aromatic, can be susceptible to nucleophilic attack under harsh conditions (e.g., high temperatures in the presence of water or strong bases). This can lead to ring-opening or other degradation pathways, forming a complex mixture of byproducts.

    • Solution: Ensure the reaction is run under strictly anhydrous conditions. Use dry solvents and reagents. If a basic work-up is required, perform it at low temperatures (0-5 °C) and avoid prolonged exposure.

  • Over-bromination: While the first bromination deactivates the ring further, forcing conditions (large excess of bromine, high temperature) could potentially lead to the formation of a di-bromo species, although this is generally unlikely. N-bromination is also a theoretical possibility but is typically reversible.

    • Solution: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. Add the bromine solution dropwise to the reaction mixture at a controlled temperature to avoid localized areas of high concentration.

  • Impure Starting Materials: Impurities in the starting 3-nitro-1H-1,2,4-triazole can lead to corresponding brominated impurities.

    • Solution: Verify the purity of the starting material by melting point, NMR, or LC-MS before beginning the reaction. Recrystallize if necessary.

Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Solutions
Incomplete Conversion 1. Insufficiently reactive brominating agent.2. Low reaction temperature.3. Inadequate reaction time.1. Add a Lewis acid catalyst (e.g., FeBr₃).2. Gradually increase temperature, monitoring for side products.3. Extend reaction time and monitor by TLC/LC-MS.
Multiple Byproducts 1. Presence of water leading to hydrolysis.2. Excess bromine or high temperature.3. Impure starting material.1. Use anhydrous solvents and reagents.2. Use 1.0-1.1 equivalents of bromine; maintain temperature control.3. Confirm purity of starting material before use.
Low Isolated Yield 1. Product loss during aqueous work-up.2. Formation of water-soluble side products.3. Inefficient purification.1. Optimize extraction solvent and pH.2. Analyze aqueous layers for lost product.3. Select an appropriate recrystallization solvent or consider column chromatography.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the bromination of 3-nitro-1H-1,2,4-triazole?

Answer: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4][5] Even though the triazole is a heterocycle, it possesses aromatic character, allowing it to undergo substitution reactions rather than addition.

Caption: Key stages of the Electrophilic Aromatic Substitution mechanism.

  • Activation of the Electrophile: A Lewis acid like FeBr₃ coordinates with Br₂, polarizing it and making one bromine atom highly electrophilic.

  • Nucleophilic Attack: The π-electron system of the triazole ring attacks the electrophilic bromine. This attack occurs at the C-5 position, which is the most electron-rich carbon. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[4]

  • Deprotonation: A weak base (e.g., Br⁻ or the solvent) removes the proton from the C-5 carbon, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product, this compound.

Question 2: What are the primary side reactions to be aware of?

Answer: The most critical side reaction pathway to consider is hydrolysis, which can lead to ring opening. Under strongly basic or acidic conditions, particularly with heating, the triazole ring can be cleaved, leading to a complex mixture of acyclic compounds and a significant reduction in yield.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Start 3-Nitro-1H-1,2,4-triazole Main_Cond Br₂ / Catalyst Anhydrous Start->Main_Cond Side_Cond H₂O / Heat Strong Acid/Base Start->Side_Cond Product This compound Main_Cond->Product Side_Prod Ring-Opened Products (Degradation) Side_Cond->Side_Prod

Caption: Competing main and side reaction pathways.

Question 3: Are there alternative brominating agents I can use?

Answer: Yes. If molecular bromine and a Lewis acid prove problematic, you can consider other reagents. A common and often milder alternative is N-Bromosuccinimide (NBS) . NBS can be used with a catalytic amount of acid and can sometimes provide higher selectivity and easier handling.[6] However, its reactivity might be insufficient for a highly deactivated substrate like 3-nitro-1H-1,2,4-triazole without appropriate activation, so careful optimization would be required.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. Modifications may be necessary based on your specific laboratory conditions and scale.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-nitro-1H-1,2,4-triazole (1.0 eq).

  • Dissolution: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane or concentrated sulfuric acid) and stir until the solid is dissolved or fully suspended.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but this should be done with caution.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0-5 °C. Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the red-orange color of bromine disappears.

  • Work-up: If the reaction was run in an organic solvent, add water and separate the layers. If run in acid, carefully pour the mixture over crushed ice. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Table 2: Physical & Chemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Appearance
3-Nitro-1H-1,2,4-triazoleC₂H₂N₄O₂114.06 g/mol [7]~187-190Crystalline powder[1]
This compoundC₂HBrN₄O₂192.96 g/mol [8]155-159[9]Solid

References

Challenges in the scale-up of 5-bromo-3-nitro-1H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT). This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot-plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Introduction

This compound is a critical intermediate in the synthesis of advanced energetic materials and pharmaceuticals.[1] Its synthesis, typically a two-step process involving the nitration of a triazole precursor followed by bromination, presents unique challenges upon scale-up. These challenges often revolve around reaction control, thermal safety, impurity profiling, and purification. This guide provides practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent route starts with a commercially available 1,2,4-triazole derivative, which is first nitrated and then brominated. A common precursor is 3-amino-1,2,4-triazole or 1,2,4-triazol-5-one. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, while the subsequent bromination often employs elemental bromine or N-bromosuccinimide (NBS).

Q2: What are the primary safety hazards associated with the scale-up of this synthesis?

The primary hazards are:

  • Thermal Runaway: The nitration reaction is highly exothermic. Poor temperature control during scale-up can lead to a thermal runaway, potentially causing violent decomposition.[2]

  • Detonation/Decomposition: The final product, this compound, is an energetic compound. It contains a nitro group on a triazole ring, a combination known for thermal instability.[1][3] It must be handled with appropriate precautions, avoiding heat, friction, and impact.

  • Handling of Reagents: Large quantities of concentrated nitric acid, sulfuric acid, and bromine are corrosive and toxic. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.

Q3: Can N-nitro isomers be formed during the nitration step?

Yes, the formation of N-nitro isomers is a known issue in the nitration of triazoles.[2] These isomers can be less stable than the desired C-nitro product and may complicate the purification process. Reaction conditions, particularly temperature and the composition of the nitrating mixture, must be carefully controlled to minimize their formation.

Q4: Is purification by distillation a viable option for the final product?

No, due to the energetic nature and thermal sensitivity of this compound, purification by distillation is extremely hazardous and should be avoided. The compound is likely to decompose, potentially explosively, at elevated temperatures.[4][5] Purification should be performed using methods like recrystallization from appropriate solvents under controlled temperatures.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the scale-up synthesis, their probable causes, and validated solutions.

Problem 1: Low Yield and/or Incomplete Conversion in Nitration Step
Potential Cause Recommended Solution & Scientific Rationale
Insufficient Nitrating Agent Activity The active nitrating species, the nitronium ion (NO₂⁺), is generated from nitric acid in the presence of a stronger acid, typically sulfuric acid. On a large scale, improper mixing or incorrect acid ratios can lead to low concentrations of NO₂⁺. Solution: Ensure a well-stirred, homogenous mixture. A typical ratio is 1:2 to 1:4 (v/v) of concentrated HNO₃ to H₂SO₄. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.
Poor Temperature Control While the reaction is exothermic, maintaining a specific temperature range (often 0-10 °C) is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Solution: Utilize a reactor with efficient cooling capacity. Implement a controlled, slow addition of the triazole starting material to the nitrating mixture to manage the exotherm. Monitor the internal temperature continuously.
Starting Material Purity Impurities or high moisture content in the starting triazole can consume the nitrating agent or lead to unwanted side reactions. Solution: Ensure the starting material is of high purity and is thoroughly dried before use. Perform analytical checks (e.g., Karl Fischer titration for water content) on the raw material.

Workflow: Optimizing Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start: Verify Purity of Starting Triazole prep_acid Prepare H₂SO₄/HNO₃ Mixture in Reactor start->prep_acid cool Cool Mixture to 0-5 °C prep_acid->cool add_sm Slowly Add Triazole Substrate cool->add_sm monitor_temp Maintain Temp < 10 °C add_sm->monitor_temp Continuous Monitoring monitor_rxn Monitor by TLC/HPLC for Conversion monitor_temp->monitor_rxn quench Quench on Ice Water monitor_rxn->quench Once SM is Consumed precipitate Precipitate Forms quench->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum at < 40 °C filtrate->dry end End: Isolated 3-nitro-1H-1,2,4-triazole dry->end

Caption: Controlled workflow for the scaled-up nitration of 1,2,4-triazoles.

Problem 2: Formation of Impurities During Bromination
Potential Cause Recommended Solution & Scientific Rationale
Over-bromination (Di-bromo formation) The nitrated triazole ring is still susceptible to further electrophilic attack, especially if excess brominating agent is used or reaction time is prolonged. Solution: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.05 equivalents of NBS or Br₂). Monitor the reaction closely using HPLC or TLC and quench it as soon as the starting material is consumed. Over-bromination is a common side reaction in the halogenation of heterocyclic compounds.[6][7]
Formation of Isomeric Products Depending on the reaction conditions (solvent, temperature, pH), bromination can sometimes occur at different positions on the ring or on a nitrogen atom, although C5-bromination is generally favored for 3-nitro-1,2,4-triazole. Solution: Control the pH of the reaction. For electrophilic bromination, acidic conditions are often employed to activate the brominating agent and direct the substitution.[8] Using a well-defined protocol and solvent system (e.g., acetic acid, sulfuric acid) is key to ensuring regioselectivity.
Degradation/Side Reactions The use of elemental bromine with strong oxidants can sometimes lead to oxidative side reactions.[6] Solution: Consider using N-bromosuccinimide (NBS) as a milder and safer source of electrophilic bromine, especially for scale-up operations.[7] It provides a slow, controlled release of Br⁺, minimizing side reactions and improving safety.
Protocol: Selective Bromination at Scale
  • Reactor Setup: Charge a suitable glass-lined reactor with a solution of the 3-nitro-1H-1,2,4-triazole intermediate in an appropriate solvent (e.g., concentrated sulfuric acid or acetic acid).

  • Temperature Control: Cool the solution to the desired temperature, typically between 10-20 °C.

  • Reagent Addition: Slowly add a stoichiometric amount (1.0 eq) of N-bromosuccinimide (NBS) in portions over 1-2 hours. Rationale: Portion-wise addition of NBS maintains a low instantaneous concentration of the brominating agent, preventing temperature spikes and reducing the likelihood of over-bromination.

  • Reaction Monitoring: Stir the mixture at the set temperature. Take samples every 30 minutes and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the product.

  • Workup: Once the reaction is complete (typically >98% conversion), carefully pour the reaction mixture into a separate vessel containing a stirred slurry of ice and water.

  • Isolation: The this compound product will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C. Safety Critical: High temperatures can cause decomposition.

Problem 3: Product Purity Issues and Difficult Purification
Potential Cause Recommended Solution & Scientific Rationale
Residual Acids Inadequate washing after workup can leave residual nitric or sulfuric acid trapped in the product, which can degrade the material over time and pose a safety risk. Solution: After filtration, wash the product cake with copious amounts of cold water. Check the pH of the washings to ensure all acid has been removed. A final wash with a dilute sodium bicarbonate solution followed by water can also be effective, but care must be taken as gas evolution will occur.
Isomeric Impurities The presence of regioisomers from the nitration or bromination steps can be difficult to remove as they often have similar solubility profiles to the desired product. Solution: The best strategy is to prevent their formation by optimizing reaction conditions (see above). If they are present, purification via recrystallization is the most viable method. A solvent screen should be performed at the lab scale to identify a solvent system that provides a good balance of solubility for the product at high temperature and insolubility at low temperature, while leaving impurities behind. A patent on triazole purification suggests forming a salt of the triazole, washing, and then re-acidifying to precipitate the purified product.[9]
Thermal Degradation During Drying As an energetic material, the product can decompose if dried at too high a temperature, leading to discoloration and the formation of impurities.[3][5] Solution: Always dry the final product under vacuum at a low temperature (e.g., < 40 °C). Perform thermal analysis (DSC/TGA) on a small sample to determine the onset of decomposition and establish a safe drying temperature limit.

Decision Tree: Troubleshooting Purity

G start Purity Issue Detected (Post-Synthesis) check_impurities Identify Impurities (HPLC, LC-MS, NMR) start->check_impurities is_sm Residual Starting Material? check_impurities->is_sm is_isomer Isomeric Impurity? check_impurities->is_isomer is_acid Residual Acid (Low pH)? check_impurities->is_acid is_degradation Degradation Products (Discoloration)? check_impurities->is_degradation is_sm->is_isomer No optimize_rxn_time Solution: Increase reaction time/temperature slightly. Re-run. is_sm->optimize_rxn_time Yes is_isomer->is_acid No optimize_conditions Solution: Re-optimize nitration/ bromination conditions for better regioselectivity. is_isomer->optimize_conditions Yes is_acid->is_degradation No rewash Solution: Re-slurry product in water, wash until neutral. is_acid->rewash Yes redry Solution: Check drying temperature. Ensure it is well below decomposition onset. is_degradation->redry Yes recrystallize Solution: Perform recrystallization from a suitable solvent. optimize_conditions->recrystallize If still present

Caption: A decision-making workflow for diagnosing and resolving purity issues.

References

Technical Support Center: Spectroscopic Analysis of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions (FAQs) for the spectroscopic analysis of 5-bromo-3-nitro-1H-1,2,4-triazole, a critical intermediate in pharmaceutical synthesis. Our focus is on providing practical, field-tested insights to overcome common challenges in purity assessment and impurity identification.

The Critical Role of Purity in this compound

This compound (BNT) is a high-energy compound and a key building block for the synthesis of more complex molecules, including novel pharmaceuticals and energetic materials.[1] Its reactivity makes it susceptible to the formation of various impurities during synthesis, which can significantly impact the yield, safety, and efficacy of the final product. Rigorous spectroscopic analysis is therefore not merely a quality control step but a fundamental necessity for process optimization and regulatory compliance.

Potential Impurities: The synthetic route to BNT often involves the bromination and nitration of a 1,2,4-triazole precursor. Consequently, potential impurities may include:

  • Starting Materials: Unreacted 1,2,4-triazole or 3-nitro-1,2,4-triazole.

  • Isomeric Byproducts: Positional isomers formed during substitution reactions.

  • Degradation Products: Compounds resulting from the decomposition of BNT, potentially through hydrolysis or denitration.

  • Residual Solvents: Solvents used during synthesis and purification.

This guide will address the identification of these and other unexpected analytes using four primary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is invaluable for identifying and quantifying impurities.

Expected Spectra for Pure this compound
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~14-16Broad singletThe N-H proton of the triazole ring. The exact shift is highly dependent on solvent and concentration.
¹³C ~155-165SingletC3 carbon atom (attached to the nitro group).
¹³C ~130-140SingletC5 carbon atom (attached to the bromine atom).
NMR Troubleshooting and FAQs

Question: My ¹H NMR spectrum shows no distinct peak, just a very broad, rolling baseline. What's happening?

Answer: This is a common issue with acidic protons like the N-H on the triazole ring, especially in protic solvents or if water is present. The proton undergoes rapid chemical exchange with the solvent or water molecules, leading to significant peak broadening.

  • Causality: Rapid proton exchange on the NMR timescale averages the magnetic environments, causing the signal to broaden to the point where it may merge with the baseline.

  • Troubleshooting Protocol:

    • Ensure Dry Solvent: Use freshly opened deuterated solvent from a sealed ampule or dry your solvent using molecular sieves.

    • Solvent Choice: Switch to an aprotic solvent like DMSO-d₆ or Acetonitrile-d₃, which are less likely to exchange protons. DMSO-d₆ is particularly effective at sharpening N-H peaks.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm the presence of an exchangeable proton.

Question: I see a sharp singlet around 8-9 ppm in my ¹H NMR. Is this an impurity?

Answer: It is highly likely an impurity. A signal in that region could correspond to the C-H proton of an unreacted triazole starting material.[2] For example, 3-nitro-1,2,4-triazole, a potential precursor, would show a C-H proton signal in this downfield region.[3]

  • Validation Strategy:

    • Spiking Study: Obtain a reference standard of the suspected impurity (e.g., 3-nitro-1,2,4-triazole) and "spike" your sample with a small amount. If your hypothesis is correct, the intensity of the peak at 8-9 ppm will increase.

    • 2D NMR: Run a 2D experiment like a Heteronuclear Single Quantum Coherence (HSQC) experiment. This will show a correlation between the proton at 8-9 ppm and the carbon it's attached to, helping to confirm the structure of the impurity.

Question: My ¹³C NMR spectrum is weak and requires a very long acquisition time. How can I improve it?

Answer: The carbons in this compound are quaternary (not attached to any protons), and they have long relaxation times, leading to weak signals.

  • Expert Insight: The absence of directly attached protons means these carbons do not benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

  • Protocol for Enhancement:

    • Increase Concentration: Prepare a more concentrated sample, if solubility allows.

    • Adjust Relaxation Delay (d1): Increase the relaxation delay between scans (e.g., to 5-10 seconds). This allows the quaternary carbons to fully relax back to their equilibrium state before the next pulse, maximizing signal intensity.

    • Use a Relaxation Agent: Add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃). This will shorten the relaxation times of all carbons, allowing for a shorter delay and faster acquisition. Be cautious, as this will also cause some peak broadening.

NMR Experimental Workflow

Caption: Workflow for robust NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying impurities by their mass-to-charge ratio (m/z).[4]

Expected Mass Spectrum for Pure this compound
  • Molecular Weight: 192.96 g/mol [5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred due to the acidic nature of the N-H proton.

  • Expected Ion: [M-H]⁻ at m/z 191.9 and 193.9.

  • Key Feature: The presence of bromine results in a characteristic isotopic pattern. The M and M+2 peaks ([M-H]⁻ and [M+2-H]⁻) will have nearly equal intensity (a 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

MS Troubleshooting and FAQs

Question: I don't see the molecular ion peak in my mass spectrum. What should I do?

Answer: The molecular ion can be unstable and fragment easily in the ion source. This is common for energetic compounds like nitrotriazoles.[6]

  • Causality: High in-source energy (e.g., high fragmentor or capillary voltage) can cause the molecule to fragment before it is detected.

  • Troubleshooting Protocol:

    • Soften Ionization Conditions: Reduce the fragmentor voltage (or cone voltage) and capillary voltage. This imparts less energy to the molecules during ionization, increasing the chances of observing the parent ion.

    • Switch Ionization Mode: If you are using positive mode ESI, switch to negative mode. Deprotonation ([M-H]⁻) is often a "softer" ionization process than protonation ([M+H]⁺) for this acidic molecule and can yield a more stable parent ion.

    • Check for Adducts: In positive mode, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can sometimes be more stable than the protonated molecule.

Question: My spectrum is very complex with many peaks. How do I identify fragments of my target compound?

Answer: The fragmentation of halogenated nitro compounds can be complex, involving competitive losses of radicals and neutral molecules.[6][7]

  • Expert Insight: For this compound, expect characteristic fragmentation pathways:

    • Loss of the nitro group: [M-H-NO₂]⁻ (a loss of 46 Da).

    • Loss of nitrous acid: [M-H-HNO₂]⁻ (a loss of 47 Da).

    • Loss of bromine radical: [M-H-Br]⁻ (a loss of 79 or 81 Da).

    • Ring cleavage: Loss of HCN or N₂.[8]

  • Validation Strategy (MS/MS):

    • Perform a tandem MS (MS/MS) experiment.

    • Isolate the parent ion of interest (e.g., m/z 191.9).

    • Fragment it in the collision cell and analyze the resulting daughter ions. This will confirm the relationship between the parent ion and the observed fragments, providing definitive structural information.

MS/MS Fragmentation Workflow

Caption: Logical workflow for confirming structure using tandem mass spectrometry (MS/MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It is excellent for confirming the presence of the key triazole, nitro, and N-H moieties.

Expected FTIR Absorption Bands for Pure Compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3200N-H StretchTriazole Ring
1550 - 1570Asymmetric NO₂ StretchNitro Group
1340 - 1360Symmetric NO₂ StretchNitro Group
1400 - 1600C=N, N=N StretchTriazole Ring Vibrations[10]
600 - 700C-Br StretchBromo Group

Note: These are approximate ranges. The exact position of peaks can be influenced by the solid-state packing and intermolecular interactions.

FTIR Troubleshooting and FAQs

Question: My N-H stretching peak is very broad and overlaps with other signals. Is this normal?

Answer: Yes, this is very common. The N-H stretching vibration is often broadened due to hydrogen bonding, especially in the solid state.

  • Causality: In the crystal lattice, N-H groups will form hydrogen bonds with nitrogen atoms of adjacent molecules or the oxygen atoms of the nitro group. This creates a continuum of vibrational energies, resulting in a broad absorption band rather than a sharp peak.

  • Troubleshooting Tip: While difficult to avoid in solid-state measurements (like KBr pellets or ATR), you can sometimes sharpen the peak by analyzing a dilute solution in a non-polar solvent (e.g., CCl₄), but this is often impractical for this compound due to low solubility. For routine identification, the presence of a broad absorption in the 3100-3200 cm⁻¹ region is a good indicator of the N-H group.

Question: I suspect my sample is wet. Which peak should I look for?

Answer: Look for a very broad absorption band centered around 3400 cm⁻¹. This is characteristic of the O-H stretching vibration of water. It will often appear as a broad, rolling feature superimposed on your spectrum and can sometimes obscure the N-H stretch. To confirm, gently heat your sample under vacuum to remove moisture and re-run the analysis; the peak at 3400 cm⁻¹ should diminish or disappear.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores like the nitro group.[11]

Expected UV-Vis Absorption for Pure Compound
  • Chromophores: The 1,2,4-triazole ring and the nitro group.

  • Expected Absorption (λmax): Nitroaromatic compounds typically show strong absorption bands in the range of 210-270 nm.[11][12] The exact λmax will be solvent-dependent.

UV-Vis Troubleshooting and FAQs

Question: The λmax of my sample seems to have shifted compared to a reference lot. Does this indicate an impurity?

Answer: It could, but it could also be a solvent effect.

  • Causality (Solvatochromism): The polarity of the solvent can stabilize the ground or excited state of the molecule differently, causing a shift in the energy of the electronic transition and thus a shift in the λmax. This is known as solvatochromism.

  • Troubleshooting Protocol:

    • Standardize the Solvent: Ensure you are using the exact same solvent (and grade) for both your sample and the reference. A common choice is ethanol or methanol.

    • Check pH: For a molecule with an acidic proton, the pH of the solution can dramatically affect the spectrum. The deprotonated form (anion) will have a different λmax than the neutral form. Ensure your solvent is not acidic or basic, or buffer the solution if necessary for a consistent reading.

    • Analyze for Impurities: If solvent and pH effects are ruled out, a shift in λmax (or the appearance of a new shoulder or peak) is a strong indicator of an impurity that has a different electronic structure from the parent compound.

References

Preventing decomposition of 5-bromo-3-nitro-1H-1,2,4-triazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 5-bromo-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a highly reactive and potentially energetic material, proper handling and storage are paramount to prevent decomposition, which can compromise experimental results and pose safety risks.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered with this compound.

I. Understanding the Stability of this compound

This compound is a heterocyclic compound containing a nitro group and a bromine atom, both of which contribute to its reactivity. The triazole ring itself is relatively stable; however, the presence of the electron-withdrawing nitro group makes the compound susceptible to decomposition under certain conditions. Like many nitroaromatic compounds, it should be handled with care, considering its potential as an energetic material.

Key factors influencing its stability include temperature, light, moisture, and compatibility with other chemicals. Decomposition can lead to the loss of the nitro group, cleavage of the triazole ring, and other side reactions, resulting in impurities that can interfere with your research.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at refrigerated temperatures, typically between 2-8°C.[1] It must be kept in a tightly sealed, light-resistant container to protect it from moisture and light.[1] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative decomposition.[1]

Q2: What are the visible signs of decomposition?

A2: A noticeable change in color or physical appearance can indicate degradation. While fresh, high-purity this compound is a crystalline solid, decomposition may lead to discoloration (e.g., darkening or yellowing), caking of the powder, or the evolution of gases. If you observe any of these changes, it is crucial to re-analyze the material for purity before use.

Q3: Is this compound sensitive to shock or friction?

Q4: What materials are incompatible with this compound?

A4: As a nitroaromatic compound, it should be stored away from strong oxidizing agents and strong reducing agents.[1] Contact with incompatible materials can lead to vigorous and potentially hazardous reactions, compromising the stability of the compound. Also, avoid contact with strong bases, which can deprotonate the triazole ring and initiate decomposition pathways.

Q5: How should I handle the compound during weighing and transfer?

A5: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Use non-sparking spatulas and tools. Avoid creating dust. If weighing outside of a glovebox, work quickly to minimize exposure to atmospheric moisture.

III. Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to resolving them.

Issue 1: Inconsistent Experimental Results

Possible Cause 1: Compound Degradation

  • Rationale: If the compound has been stored for an extended period, especially under suboptimal conditions (e.g., exposure to light, moisture, or elevated temperatures), its purity may be compromised.

  • Solution:

    • Re-analyze Purity: Use an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to determine the purity of your stock.

    • Purification: If impurities are detected, consider recrystallization or another suitable purification method.

    • Use a Fresh Batch: If purification is not feasible or the degradation is extensive, it is best to use a fresh, unopened container of the compound.

Possible Cause 2: Contamination

  • Rationale: Cross-contamination from spatulas, glassware, or solvents can introduce impurities that interfere with your reaction.

  • Solution:

    • Dedicated Equipment: Use clean, dry, and dedicated equipment for handling this compound.

    • Solvent Purity: Ensure that all solvents used are of high purity and are anhydrous if the reaction is moisture-sensitive.

Issue 2: Change in Physical Appearance (e.g., Color Change)

Possible Cause 1: Exposure to Light

  • Rationale: Many nitroaromatic compounds are light-sensitive and can undergo photochemical decomposition.

  • Solution: Store the compound in an amber or opaque container.[1] When working with the compound, minimize its exposure to direct light.

Possible Cause 2: Exposure to Moisture

  • Rationale: The compound can be hygroscopic. Absorbed water can catalyze hydrolytic decomposition pathways.

  • Solution:

    • Tightly Sealed Containers: Always ensure the container is tightly sealed after use.[1][2]

    • Desiccator Storage: For frequently used aliquots, store them in a desiccator to protect against atmospheric moisture.[1]

Possible Cause 3: Thermal Decomposition

  • Rationale: Even at temperatures below its melting point, slow decomposition can occur over time, especially if not stored under refrigerated conditions.

  • Solution: Verify that your storage refrigerator or cold room is maintaining the recommended 2-8°C temperature range.[1] Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Corrective Action Inconsistent_Results Inconsistent Results Degradation Compound Degradation Inconsistent_Results->Degradation Contamination Contamination Inconsistent_Results->Contamination Appearance_Change Appearance Change Light_Exposure Light Exposure Appearance_Change->Light_Exposure Moisture_Exposure Moisture Exposure Appearance_Change->Moisture_Exposure Thermal_Stress Thermal Stress Appearance_Change->Thermal_Stress Reanalyze Re-analyze Purity (HPLC, NMR) Degradation->Reanalyze Dedicated_Equipment Use Dedicated Equipment Contamination->Dedicated_Equipment Light_Protection Use Light-Resistant Container Light_Exposure->Light_Protection Inert_Storage Store Under Inert Gas Moisture_Exposure->Inert_Storage Desiccator Store in Desiccator Moisture_Exposure->Desiccator Temp_Control Verify Storage Temperature (2-8°C) Thermal_Stress->Temp_Control Purify Purify or Replace Reanalyze->Purify StorageWorkflow cluster_receiving Receiving & Initial Storage cluster_use Experimental Use cluster_return Returning to Storage Receive Receive Compound Inspect Inspect Container Seal & Integrity Receive->Inspect Purge Purge with Inert Gas Inspect->Purge Store Store at 2-8°C in Dark Purge->Store Acclimate Acclimate to RT in Desiccator Store->Acclimate For Use Handle Handle in Hood / Glovebox Acclimate->Handle Weigh Weigh Quickly Handle->Weigh Re_Purge Re-purge with Inert Gas Weigh->Re_Purge After Use Reseal Reseal Tightly Re_Purge->Reseal Re_Store Return to 2-8°C Storage Reseal->Re_Store

References

Technical Support Center: Alternative Brominating Agents for 3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the challenges associated with the bromination of 3-nitro-1H-1,2,4-triazole (NTA). Here, we provide in-depth, field-tested insights, troubleshooting protocols, and answers to frequently asked questions regarding the selection and implementation of alternative brominating agents.

Core Topic Analysis & Frequently Asked Questions

Q1: Why is the bromination of 3-nitro-1H-1,2,4-triazole (NTA) a challenging transformation?

A1: The challenge is rooted in the electronic nature of the starting material. The bromination of NTA is an electrophilic aromatic substitution (EAS) reaction.[1][2] The success of this reaction hinges on the ability of the triazole ring's π-electrons to attack an electrophilic bromine species. However, the NTA ring is significantly electron-deficient, or "deactivated," due to two primary factors:

  • The Triazole Ring: The multiple nitrogen atoms in the 1,2,4-triazole ring are inherently electronegative and exert an inductive electron-withdrawing effect.

  • The Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, deactivating the ring through both inductive and resonance effects.[3][4]

This profound deactivation means that the nucleophilicity of the target C5 carbon is drastically reduced, making it resistant to attack by standard electrophiles. Consequently, the reaction requires either harsh conditions or a highly reactive brominating agent to overcome the high activation energy barrier of the first, rate-determining step—the formation of the Wheland intermediate.[1][2]

Troubleshooting_Yield Start Low Yield with NBS Check_Acid Is a strong acid catalyst (e.g., conc. H₂SO₄) being used? Start->Check_Acid Add_Acid Action: Switch solvent/catalyst to concentrated H₂SO₄. Check_Acid->Add_Acid No Check_Temp Is the reaction temperature optimized (e.g., 80-90°C)? Check_Acid->Check_Temp Yes Add_Acid->Check_Temp Increase_Temp Action: Cautiously increase temperature while monitoring for decomposition. Check_Temp->Increase_Temp No Consider_DBI Is yield still insufficient? Check_Temp->Consider_DBI Yes Increase_Temp->Consider_DBI Switch_Reagent Action: Switch to a more potent reagent like Dibromoisocyanuric Acid (DBI). Consider_DBI->Switch_Reagent Yes Success Problem Resolved Consider_DBI->Success No Switch_Reagent->Success

References

Technical Support Center: Controlling Regioselectivity in Nucleophilic Substitution of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-SNAR-TRIAZOLE Version: 1.0 Last Updated: January 6, 2026

Introduction and Core Concepts

Welcome to the technical support center for nucleophilic substitution reactions involving 5-bromo-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but challenging substrate.

This compound is a highly activated electrophile, primed for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the triazole ring. The primary reaction pathway involves the displacement of the bromide at the C5 position. However, the term "regioselectivity" in this context introduces a critical challenge: managing the reactivity of the triazole ring's nitrogen atoms.

The core issue is not a competition between substitution at different ring carbons, but rather the management of side reactions involving the acidic proton on the triazole ring. Deprotonation by a basic nucleophile or an external base can lead to the formation of a triazolide anion. This anion is an ambident nucleophile, which can lead to undesired N-alkylation or N-arylation if electrophiles are present, or other side reactions that complicate purification and reduce the yield of the desired C5-substituted product. This guide provides detailed troubleshooting advice and protocols to control these competing pathways.

Troubleshooting Guides (Q&A Format)

This section addresses specific issues encountered during the nucleophilic substitution of this compound.

Issue 1: Low or No Yield of the Desired C5-Substituted Product

Q: My SNAr reaction is showing very low conversion to the desired 5-substituted-3-nitro-1H-1,2,4-triazole. What are the likely causes and how can I improve the yield?

A: Low or no yield in this reaction typically points to one of four key areas: insufficient substrate activation (unlikely here), poor leaving group, issues with the nucleophile, or suboptimal reaction conditions. Given the high activation of this specific substrate, focus on the latter two.

  • Cause A: Nucleophile Basicity and Deprotonation.

    • Explanation: Strong, hard bases (like alkoxides or primary amines) can preferentially deprotonate the triazole's N-H proton (pKa is acidic) instead of attacking the C5 carbon. This generates the triazolide anion, which may not be nucleophilic enough to proceed to the desired product or may engage in side reactions.

    • Solution Strategy:

      • Use a Non-Nucleophilic Base: If your nucleophile requires deprotonation to become active (e.g., a thiol or a phenol), use a hindered, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) or a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

      • Pre-form the Nucleophile: If using a strong base like sodium hydride (NaH) to deprotonate your nucleophile, ensure the deprotonation is complete before adding the triazole substrate. Add the electrophile slowly to the pre-formed nucleophile solution, preferably at a reduced temperature, to minimize base-mediated decomposition of the starting material.[2]

      • Modify the Nucleophile: If using an amine, consider using a less basic aniline derivative or a secondary amine, which can be less prone to acting as a base.

  • Cause B: Poor Nucleophile Strength.

    • Explanation: While the substrate is activated, a very weak nucleophile (e.g., water, tertiary alcohols) may not react efficiently. Nucleophilicity is a kinetic property, and a stronger nucleophile will favor the desired reaction.[3]

    • Solution Strategy:

      • Increase Nucleophilicity: Convert the nucleophile to its conjugate base (the anion is always a better nucleophile). For example, use sodium phenoxide instead of phenol.

      • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its reactivity.[1]

  • Cause C: Suboptimal Temperature.

    • Explanation: SNAr reactions have a significant activation energy barrier.[4] Room temperature may be insufficient for complete conversion, especially with moderately active nucleophiles.

    • Solution Strategy:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product. Be cautious, as higher temperatures can also promote decomposition.

      • Microwave Irradiation: For high-throughput synthesis or difficult reactions, microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy.

Issue 2: Formation of Multiple Products and Purification Difficulties

Q: My reaction produces a complex mixture, and I'm struggling to isolate the target compound. I suspect N-substitution is occurring. How can I confirm this and suppress it?

A: The formation of multiple products is the classic sign of a loss of regioselectivity. In this system, it almost certainly points to competing reactions at the ring nitrogens.

  • Cause A: N-Alkylation/N-Arylation.

    • Explanation: If the reaction conditions generate the triazolide anion, and there is an electrophilic species present (this could even be the starting this compound itself in a self-condensation), N-substitution can occur. The 1,2,4-triazole anion has three potential nucleophilic nitrogen sites (N1, N2, and N4), leading to a mixture of isomers.[5][6] Studies on similar systems show that alkylation often favors the N1 and N2 positions.[6]

    • Diagnostic Check: Use LC-MS to analyze the crude reaction mixture. Look for masses corresponding to the starting material, the desired C5-substituted product, and potential N-substituted isomers. N-substitution by another molecule of the starting material would result in a dimer.

    • Solution Strategy:

      • Protect the Ring Nitrogen: The most robust solution is to protect the triazole ring's N-H proton before performing the C5 substitution. A common protecting group for azoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to many SNAr conditions and can be removed later.

      • Control the Base: Avoid using an excess of a strong base. Use just over one equivalent of a milder base like K₂CO₃. This minimizes the concentration of the free triazolide anion at any given time.

      • Order of Addition: Add the base slowly to a mixture of the triazole and the nucleophile. This ensures that the nucleophile is the most likely species to be deprotonated and react.

  • Cause B: Product Instability.

    • Explanation: The nitro-triazole core is highly electron-deficient and can be susceptible to degradation under harsh conditions (e.g., high temperatures or strongly basic media).[7]

    • Solution Strategy:

      • Run at Lower Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Careful Workup: During workup, neutralize any excess base promptly with a mild acid (e.g., dilute NH₄Cl solution) before extraction to prevent base-catalyzed decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this SNAr reaction? A1: Polar aprotic solvents are highly recommended.[1] They are effective at dissolving the reagents and stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Good Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

  • Avoid: Protic solvents like ethanol or water, as they can solvate and deactivate the nucleophile through hydrogen bonding. Nonpolar solvents like toluene or hexane are generally poor choices as they will not effectively dissolve the ionic reagents.

Q2: How does the choice of base affect the regioselectivity? A2: The base is critical for controlling the outcome.

  • Strong, Hindered Bases (e.g., DBU, DBN): Excellent for deprotonating the nucleophile without competing as a nucleophile itself.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Milder, heterogeneous bases that are very effective and help suppress N-alkylation by maintaining a low concentration of the triazolide anion. Cesium carbonate is often more effective due to the higher solubility of its salts and the "cesium effect."

  • Strong, Unhindered Bases (e.g., NaH, NaOMe, KOtBu): Use with caution. These should primarily be used to pre-form the nucleophile anion before the introduction of the triazole substrate to avoid direct deprotonation of the triazole ring.[1]

Q3: Is it possible to substitute the nitro group instead of the bromine? A3: While the nitro group can act as a leaving group in some SNAr reactions, the halide leaving group order in nucleophilic aromatic substitution is generally F > NO₂ > Cl ≈ Br > I.[2] In this specific molecule, the C-Br bond is significantly more labile and will be displaced preferentially under typical SNAr conditions. Substitution of the nitro group is highly unlikely.

Q4: How can I confirm the structure of my product and differentiate between C5- and N-substituted isomers? A4: A combination of spectroscopic techniques is essential.

  • ¹H NMR: In the desired C5-substituted product, the N-H proton should still be present (unless exchanged with D₂O), typically as a broad singlet at high chemical shift (>14 ppm). In an N-substituted isomer, this proton will be absent.

  • ¹³C NMR: The chemical shift of the C5 carbon will change significantly upon substitution. Comparing the product spectrum to that of the starting material is a key diagnostic tool.

  • NOESY/HMBC (2D NMR): These advanced techniques can show through-space or through-bond correlations that definitively establish the connectivity of the substituent to either the C5 carbon or one of the ring nitrogens.

  • X-Ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous proof of structure.[6]

Key Experimental Protocols

Protocol 1: General Procedure for C5-Substitution with an Oxygen or Sulfur Nucleophile

This protocol is optimized to favor C5 substitution and minimize N-substitution side reactions.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired nucleophile (e.g., 4-methoxyphenol or thiophenol, 1.1 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2 M with respect to the triazole.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water.

  • Extraction: If a precipitate forms, collect it by filtration. If not, acidify the aqueous mixture with 1 M HCl to pH ~5-6 and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: C5-Amination with an Amine Nucleophile
  • Setup: In a sealed tube, combine this compound (1.0 eq), the desired amine (e.g., morpholine or aniline, 2.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Add DMSO or NMP as the solvent (approx. 0.5 M).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. The use of excess amine helps to drive the reaction to completion.

  • Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1. The higher temperature is often necessary for less reactive amine nucleophiles.

Data Summary and Visualization

Table 1: Influence of Base and Solvent on a Model Reaction

Reaction: this compound + 4-Methoxyphenol -> 5-(4-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole

EntryBase (eq)SolventTemp (°C)Time (h)Yield of C5-Product (%)Notes
1K₂CO₃ (1.5)DMF80685Clean reaction, easy workup.
2Cs₂CO₃ (1.2)DMF60492Faster reaction at lower temp.
3NaH (1.1)*THF251240Significant side products observed.
4DBU (1.2)MeCN80878Homogeneous, good for kinetics.
5KOtBu (1.1)t-BuOH802<10Mostly starting material decomposition.

*Note: For NaH, the phenoxide was pre-formed before adding the triazole.

Diagrams

Diagram 1: Reaction Pathways and Regioselectivity Control

This diagram illustrates the desired SNAr pathway versus the undesired deprotonation and subsequent N-alkylation side reaction.

G cluster_main Controlling Reaction Pathways Start This compound + Nucleophile (NuH) + Base Path_SNAr Desired Pathway: Direct C5 Attack Start->Path_SNAr Mild Base (K₂CO₃) Polar Aprotic Solvent Path_Deprotonation Undesired Pathway: N-H Deprotonation Start->Path_Deprotonation Strong Base (NaH) Excess Base Product_C5 C5-Substituted Product (High Yield) Path_SNAr->Product_C5 Intermediate_Anion Triazolide Anion (Ambident Nucleophile) Path_Deprotonation->Intermediate_Anion Product_N_Substituted N1/N2-Substituted Isomers (Low Yield, Impurity) Intermediate_Anion->Product_N_Substituted + Electrophile

Caption: Desired SNAr vs. Undesired Deprotonation Pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

G Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Base Is Base Too Strong/ Nucleophilic? Check_Conditions->Check_Base Conditions OK Action_Temp Increase Temperature (Monitor by LC-MS) Check_Conditions->Action_Temp Suboptimal Check_Solvent Is Solvent Polar Aprotic? Check_Base->Check_Solvent No Action_Base Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Action_Base Yes Check_Purity Assess Reagent Purity & Dryness Check_Solvent->Check_Purity Yes Action_Solvent Switch to DMF or DMSO Check_Solvent->Action_Solvent No Action_Purity Purify Reagents, Use Anhydrous Solvents Check_Purity->Action_Purity Impure/Wet Success Yield Improved Check_Purity->Success Purity OK Action_Temp->Success Action_Base->Success Action_Solvent->Success Action_Purity->Success

Caption: Systematic Troubleshooting Workflow for Low Yield Issues.

References

Validation & Comparative

A Comparative Guide to the Performance of Energetic Materials Derived from 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Energetic Materials

The field of energetic materials is driven by a continuous search for compounds that offer a superior balance of high performance, thermal stability, and low sensitivity. Nitrogen-rich heterocycles, particularly those based on the 1,2,4-triazole ring, have emerged as a foundational scaffold for developing next-generation explosives, propellants, and pyrotechnics.[1][2] The triazole framework provides a high positive heat of formation, significant nitrogen content, and inherent thermal stability, which are critical attributes for high-energy density materials (HEDMs).[1][3]

This guide focuses on a particularly promising precursor, 5-bromo-3-nitro-1H-1,2,4-triazole (BNT). The strategic placement of a nitro group (an energy-rich toxophore) and a reactive bromine atom makes BNT a versatile platform for synthesizing a diverse range of advanced energetic materials. The bromine atom serves as an excellent leaving group, enabling nucleophilic substitution reactions to introduce various energetic functionalities and build more complex molecular architectures. This guide provides a comparative analysis of energetic materials derived from BNT, presenting their synthesis, performance data, and the experimental protocols used for their characterization, offering a comprehensive resource for researchers in the field.

Synthetic Pathways: From BNT to Advanced Energetics

The primary value of this compound (BNT) lies in its reactivity, which allows for the straightforward synthesis of more complex derivatives. A key transformation is the conversion of BNT to 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a critical and versatile intermediate.[4][5]

The synthesis proceeds in three steps from BNT, demonstrating a strategic use of protecting groups to control reactivity.[4][5] The resulting HNT molecule is amphoteric, meaning it can act as both an acid and a base. This property is exceptionally valuable as it allows for the formation of both cationic and anionic energetic salts, dramatically expanding the range of potential energetic materials that can be synthesized from this single platform.[4] By reacting HNT with different acids or bases, researchers can fine-tune properties such as density, oxygen balance, and detonation performance.

Furthermore, the hydrazine moiety in HNT can be used to construct fused-ring systems, leading to compounds with exceptional thermal stability.[4]

Synthesis_Pathway cluster_0 BNT as Precursor cluster_1 Key Intermediate Synthesis cluster_2 Derivative Synthesis BNT This compound (BNT) HNT 5-hydrazino-3-nitro-1,2,4-triazole (HNT) BNT->HNT 3 Steps (incl. Hydrazine Hydrate) Salts Energetic Salts (Cationic & Anionic) HNT->Salts Acid/Base Reaction Fused Fused Triazolo[4,3-b]triazoles HNT->Fused Cyclization

Caption: Synthetic utility of BNT as a precursor to HNT and its subsequent conversion into diverse energetic materials.

Performance Comparison of BNT Derivatives

The true measure of a novel energetic material lies in its performance characteristics relative to established standards like RDX (Cyclotrimethylenetrinitramine) and heat-resistant explosives like HNS (Hexanitrostilbene). Derivatives of HNT, synthesized from BNT, have demonstrated exceptional properties that in some cases surpass these benchmarks.

A standout example is an HNT-derived perchlorate salt, which exhibits a calculated detonation velocity of 9505 m·s⁻¹ and a pressure of 419 GPa, significantly outperforming RDX.[4] This remarkable performance is attributed to its high density (1.95 g·cm⁻³) and optimized oxygen balance.[4] For applications requiring high thermal stability, a fused triazolo[4,3-b]triazole derived from HNT shows a decomposition temperature of 313 °C, coupled with low sensitivity and performance data that exceed those of HNS.[4]

The following table provides a comparative summary of the performance data for key BNT derivatives against standard energetic materials.

CompoundDensity (ρ)Td (°C)Detonation Velocity (D)Detonation Pressure (P)Impact SensitivitySource
BNT Derivatives
HNT Perchlorate Salt1.95 g·cm⁻³N/A9505 m·s⁻¹41.9 GPaN/A[4]
Fused Triazolo[4,3-b]triazoleN/A313 °C> HNS> HNSLow[4]
Standard Explosives
RDX1.80 g·cm⁻³230 °C8762 m·s⁻¹35.0 GPa7.5 J[6]
HMX1.91 g·cm⁻³280 °C9100 m·s⁻¹39.3 GPa7.4 J[7]
HNS1.74 g·cm⁻³318 °C7612 m·s⁻¹N/A>40 J[8]
TNT1.65 g·cm⁻³295 °C6881 m·s⁻¹19.5 GPa15 J[9]
Other N-Rich Materials
Hydrazinium Tetrazolyl-triazineN/AN/A8061 m·s⁻¹24.8 GPaN/A[9]
FOX-71.85 g·cm⁻³240 °C8418 m·s⁻¹35.4 GPa>60 J[10]

Note: Data is compiled from various sources and calculation methods (e.g., EXPLO5) may differ. Td = Decomposition Temperature. N/A = Not Available in the cited sources.

Experimental Protocols and Methodologies

The characterization of energetic materials requires precise and standardized experimental procedures to ensure safety and data reliability. Below are outlines of key protocols for the synthesis and analysis of BNT-derived compounds.

Protocol 1: Synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from BNT

This protocol is based on the synthetic route described in the literature.[4] The causality behind this multi-step synthesis involves protecting the triazole N-H proton to prevent side reactions, followed by nucleophilic substitution of the bromine with hydrazine, and finally, deprotection to yield the desired product.

  • Protection: React this compound (BNT) with a suitable protecting group (e.g., via cyanoethylation) to block the acidic N-H proton. This ensures that the subsequent nucleophilic attack occurs specifically at the carbon atom bonded to bromine.

  • Nucleophilic Substitution: Treat the protected BNT with hydrazine hydrate. The highly nucleophilic hydrazine displaces the bromide ion to form the protected hydrazino-triazole intermediate. This step is the core of building the HNT structure.

  • Deprotection: Remove the protecting group under controlled conditions to yield the free base, 5-hydrazino-3-nitro-1,2,4-triazole (HNT).

  • Characterization: The structure and purity of the synthesized HNT must be rigorously confirmed at each step. This is a self-validating system. Standard techniques include:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the molecular structure and connectivity of atoms.[4]

    • IR Spectroscopy: To identify functional groups (e.g., -NH₂, -NO₂).[4]

    • Elemental Analysis: To verify the empirical formula.[4]

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal stability of an energetic material.[11] It measures the heat flow into or out of a sample as it is heated, revealing decomposition events.

  • Sample Preparation: Accurately weigh a small amount of the energetic material (typically 0.5-2 mg) into a sample pan (e.g., aluminum or gold-plated copper).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Run the temperature program and record the heat flow versus temperature. An exothermic peak indicates the decomposition of the material.

  • Analysis: The onset temperature of the exothermic peak is taken as the decomposition temperature (Td), a key indicator of thermal stability.[12] A higher Td generally signifies a more stable compound.

Protocol 3: Impact Sensitivity Testing (BAM Fallhammer)

Impact sensitivity measures the response of an energetic material to a sudden impact, a critical safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer is a standard apparatus.[13][14]

  • Sample Preparation: Prepare a small, well-defined amount of the material to be tested.

  • Test Execution: Place the sample in the apparatus and drop a specified weight from a known height onto it.

  • Observation: Observe for any signs of reaction, such as a flame, smoke, or audible report.

  • Staircase Method: The test is repeated at various drop heights. The "staircase" method is commonly used to determine the height at which there is a 50% probability of initiation (H₅₀). The result is typically reported as the impact energy in Joules (J). A higher value indicates lower sensitivity (i.e., the material is safer to handle).[14]

Workflow cluster_start Synthesis & Purification cluster_testing Performance & Safety Evaluation cluster_calc Performance Calculation cluster_end Final Assessment Start Synthesize BNT Derivative Char1 Structural Characterization (NMR, IR, EA) Start->Char1 Density Density Measurement (Gas Pycnometry) Char1->Density Thermal Thermal Analysis (DSC/TGA) Sensitivity Sensitivity Testing (Impact, Friction) Detonation Calculate Detonation Properties (e.g., EXPLO5) Density->Detonation Compare Compare Data to Benchmarks (RDX, HMX, etc.) Thermal->Compare Sensitivity->Compare HoF Calculate Heat of Formation (Computational) HoF->Detonation Detonation->Compare

Caption: Experimental workflow for the characterization and evaluation of a new energetic material.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile starting material for the synthesis of advanced energetic compounds. Through strategic chemical transformations, particularly via the 5-hydrazino-3-nitro-1,2,4-triazole (HNT) intermediate, it is possible to create materials with tailored properties.[4] The derivatives showcase a broad spectrum of performance, from explosives with detonation properties superior to RDX to highly stable, insensitive materials that outperform HNS.[4]

The ability to generate both high-performance salts and thermally robust fused-ring systems from a common precursor underscores the value of this synthetic platform. Future research should continue to explore the rich chemistry of HNT, investigating new energetic cations and anions to form novel salts and exploring new cyclization reactions to create unique heterocyclic systems. The balance between energy and safety remains the critical challenge, and derivatives from the BNT platform represent a promising avenue toward developing the next generation of powerful and safe energetic materials.[1]

References

A Comparative Guide to the Computational Analysis of 5-bromo-3-nitro-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The targeted introduction of specific substituents, such as a bromine atom and a nitro group, onto the triazole ring can significantly modulate the molecule's physicochemical properties and biological activity. 5-bromo-3-nitro-1H-1,2,4-triazole is a key synthon for developing novel energetic materials and potentially bioactive compounds.[1][3] This guide provides an in-depth technical comparison of computational methods for analyzing the properties of its derivatives, offering a framework for in silico-guided design and development.

The Power of Computational Chemistry in Triazole Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions before undertaking complex and costly synthetic work.[4] For derivatives of this compound, computational analysis can elucidate:

  • Electronic Properties: Understanding the electron distribution, reactivity, and stability of the molecules.

  • Structure-Activity Relationships (SAR): Identifying the key structural features that govern a compound's biological activity.

  • Receptor-Ligand Interactions: Predicting how these derivatives might bind to biological targets, such as enzymes or receptors.

This guide will explore three core computational techniques: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Density Functional Theory (DFT): Unveiling Electronic Landscapes

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity.[4][5]

Causality Behind Experimental Choices in DFT

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[6] The 6-311++G(d,p) basis set is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, such as 1,2,4-triazole derivatives.[7]

Key DFT-Calculated Parameters for 1,2,4-Triazole Derivatives
ParameterDescriptionSignificance for this compound Derivatives
Optimized Geometry The most stable 3D arrangement of atoms, including bond lengths and angles.[4]The presence of the bulky bromine atom and the nitro group will influence the planarity and overall shape of the triazole ring and its derivatives, which is crucial for receptor binding.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][8]A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. The electron-withdrawing nature of the nitro group is expected to lower the LUMO energy, potentially making the derivatives more reactive and susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of a molecule.[8]The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For these derivatives, the nitro group will create a significant electron-deficient region, while the nitrogen atoms of the triazole ring will be electron-rich, indicating likely sites for intermolecular interactions.
Mulliken Atomic Charges The partial charge assigned to each atom in a molecule.[9]Provides a quantitative measure of the electron distribution and helps to identify atoms that are likely to participate in electrostatic interactions or hydrogen bonding.

Experimental Protocol: DFT Calculation Workflow

DFT_Workflow cluster_prep Molecule Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis mol_build 1. Build 3D structure of the derivative pre_opt 2. Initial geometry optimization (e.g., using a force field) mol_build->pre_opt dft_setup 3. Set up DFT calculation: - Functional: B3LYP - Basis Set: 6-311++G(d,p) - Specify charge and multiplicity pre_opt->dft_setup dft_run 4. Run geometry optimization and frequency calculation dft_setup->dft_run verify_min 5. Verify true energy minimum (no imaginary frequencies) dft_run->verify_min extract_data 6. Extract data: - Optimized geometry - HOMO/LUMO energies - MEP map - Mulliken charges verify_min->extract_data

Caption: A typical workflow for performing DFT calculations on a this compound derivative.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity.[2]

Causality Behind Experimental Choices in Molecular Docking

The selection of the target protein is paramount. For instance, given the known antimicrobial activity of many triazole derivatives, a relevant bacterial or fungal enzyme could be chosen as the receptor.[1][10] The choice of docking software (e.g., AutoDock, GOLD, Glide) and scoring function will also influence the results. It is often advisable to use multiple docking programs and compare the consensus results to increase confidence in the predictions.

Key Molecular Docking Parameters
ParameterDescriptionSignificance for this compound Derivatives
Binding Energy/Score An estimation of the binding affinity between the ligand and the receptor.[2]A lower binding energy generally indicates a more favorable interaction. This can be used to rank a series of derivatives and prioritize those with the highest predicted affinity for synthesis and experimental testing.
Binding Pose The predicted 3D orientation of the ligand within the receptor's active site.The binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), which are crucial for understanding the mechanism of action.
Intermolecular Interactions Specific non-covalent interactions between the ligand and amino acid residues of the receptor.Identifying these interactions can guide the design of new derivatives with improved binding affinity by, for example, introducing functional groups that can form additional hydrogen bonds.

Experimental Protocol: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis get_protein 1. Obtain receptor structure (e.g., from PDB) prep_protein 2. Prepare receptor: - Remove water and co-ligands - Add hydrogens - Assign charges get_protein->prep_protein define_site 4. Define the binding site on the receptor prep_protein->define_site get_ligand 3. Prepare ligand (derivative): - Generate 3D structure - Minimize energy get_ligand->define_site run_docking 5. Run docking algorithm to generate multiple poses define_site->run_docking score_poses 6. Score and rank the generated poses run_docking->score_poses analyze_interactions 7. Analyze the intermolecular interactions of the best-ranked pose score_poses->analyze_interactions

Caption: A generalized workflow for molecular docking of a this compound derivative with a target protein.

Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[11][12]

Causality Behind Experimental Choices in QSAR

The quality of a QSAR model is highly dependent on the quality and diversity of the input data. A good training set of compounds should span a wide range of biological activities and structural diversity. The choice of molecular descriptors (physicochemical, topological, electronic, etc.) is also crucial and should be relevant to the biological activity being modeled.[13][14]

Key QSAR Parameters and Descriptors
Parameter/DescriptorDescriptionRelevance to this compound Derivatives
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, number of hydrogen bond donors/acceptors).[13]The bromine atom will significantly impact lipophilicity (LogP), while the nitro group will influence electronic properties. These descriptors will be critical in building a predictive QSAR model.
Statistical Parameters (r², q²) r² (coefficient of determination) measures the goodness of fit of the model, while q² (cross-validated r²) measures its predictive ability.High values of both r² and q² (typically > 0.6) are indicative of a robust and predictive QSAR model.

Experimental Protocol: QSAR Model Development

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation data_collection 1. Collect a dataset of derivatives with known biological activity descriptor_calc 2. Calculate molecular descriptors for each compound data_collection->descriptor_calc data_split 3. Split the dataset into training and test sets descriptor_calc->data_split feature_selection 4. Select relevant descriptors data_split->feature_selection model_generation 5. Generate the QSAR model using a statistical method (e.g., MLR, PLS) feature_selection->model_generation internal_validation 6. Perform internal validation (e.g., cross-validation) model_generation->internal_validation external_validation 7. Perform external validation using the test set internal_validation->external_validation

References

A Researcher's Guide to Halloysite Nanotube (HNT) Synthesis: A Comparative Benchmark of Precursor-Driven Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthesis routes for Halloysite Nanotubes (HNTs), offering a technical benchmark for researchers, scientists, and professionals in drug development and materials science. We move beyond simple protocols to explore the underlying mechanisms and causal relationships between precursor selection and the final characteristics of the nanotubes. Our focus is on providing a self-validating framework for synthesis, grounded in authoritative references and experimental data.

Introduction: The Allure of a Natural Nanotube

Halloysite Nanotubes (HNTs) are naturally occurring aluminosilicate clay minerals with a unique hollow tubular structure.[1][2] Chemically similar to kaolinite (Al₂Si₂O₅(OH)₄), HNTs feature a layered structure of silica and alumina that rolls into a nanotube, often due to a mismatch between the layers.[3][4] This structure typically presents an external diameter of 40-70 nm, an inner lumen diameter of 10-30 nm, and a length of 200-2000 nm.[1]

A key feature of HNTs is the distinct chemistry of their surfaces: the outer surface is composed of siloxane (Si-O-Si) groups, rendering it negatively charged over a wide pH range, while the inner lumen is lined with aluminol (Al-OH) groups, which are typically positively charged below pH 8.5.[5] This inherent polarity, combined with their biocompatibility, high surface area, and low cost compared to synthetic nanotubes like carbon nanotubes (CNTs), makes HNTs exceptional candidates for a multitude of applications, including drug delivery, catalysis, and advanced polymer nanocomposites.[6][7][8]

The performance of HNTs in these applications is critically dependent on their morphology, purity, and surface properties. Therefore, the choice of synthesis precursor and method is a paramount consideration. This guide benchmarks the two dominant synthesis strategies: the "top-down" transformation from natural kaolinite and the "bottom-up" hydrothermal synthesis from chemical precursors.

The "Top-Down" Approach: Transforming Kaolinite into Nanotubes

The most common and cost-effective source of HNTs is the direct mining of halloysite-rich clay deposits.[9] However, when high purity or specific morphologies are required, a synthetic transformation of the closely related and abundant mineral, kaolinite, can be employed. This process is not a synthesis from atomic constituents but rather a structural re-configuration.

Mechanism of Transformation

The transformation of platy kaolinite into tubular halloysite hinges on inducing stress within the layered crystal structure.[10] Kaolinite consists of stacked 1:1 aluminosilicate layers held together by hydrogen bonds. The key to inducing curvature is to introduce molecules (an intercalating agent) between these layers. This process, followed by hydration, creates a mismatch and strain, causing the flat plates to roll into tubes.[10]

The rolling is a thermodynamically driven process to relieve the strain energy introduced by the hydration of the intercalated layers. The direction of rolling is typically along major crystallographic axes.[10]

G start Raw Kaolinite Clay purify Purification (Sedimentation/Centrifugation) start->purify Removes impurities (quartz, feldspar) intercalate Intercalation (e.g., Potassium Acetate) purify->intercalate Weakens interlayer hydrogen bonds wash Washing & Hydration (Water) intercalate->wash Replaces intercalant with water, inducing strain roll Ultrasonic Rolling (Delamination & Curling) wash->roll Provides energy for layer separation & rolling hnt Synthesized HNTs roll->hnt

Caption: Workflow for transforming kaolinite into HNTs.

Experimental Protocol: Kaolinite-to-HNT Transformation

This protocol is a synthesized methodology based on the principles of intercalation and rolling described in the literature.[10][11]

Materials:

  • High-purity kaolinite powder

  • Potassium acetate (KOAc)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Ultrasonic bath or probe sonicator

  • Drying oven

Procedure:

  • Purification: Disperse raw kaolin clay in DI water. Allow heavier impurities like quartz to settle and decant the supernatant containing the kaolinite. Centrifuge and dry the purified kaolinite.

  • Intercalation:

    • Prepare a saturated solution of potassium acetate in DI water.

    • Mix the purified kaolinite with the KOAc solution at a 1:10 solid-to-liquid ratio (w/v).

    • Stir the mixture vigorously at 80°C for 24 hours to ensure complete intercalation. Causality: Heat and time are critical to ensure the KOAc molecules penetrate the entire interlayer space of the kaolinite particles.

    • Centrifuge the mixture to recover the intercalated kaolinite and discard the supernatant.

  • Washing and Hydration:

    • Wash the intercalated kaolinite repeatedly with DI water (at least 5 cycles) to remove excess potassium acetate. Causality: This step is crucial. As water molecules replace the larger KOAc ions, they form a hydrated monolayer between the aluminosilicate sheets, which is the direct cause of the structural strain that leads to rolling.[10]

  • Rolling and Delamination:

    • Resuspend the hydrated kaolinite in DI water.

    • Subject the suspension to high-power ultrasonication for 2-4 hours. Causality: The ultrasonic energy provides the mechanical force needed to overcome the remaining interlayer attractions, causing the layers to delaminate and curl into tubes to relieve the hydration-induced strain.

  • Final Processing:

    • Centrifuge the resulting suspension to collect the synthesized HNTs.

    • Wash with ethanol and then DI water to remove any remaining organic residues.

    • Dry the final product in an oven at 60°C.

Validation:

  • TEM/SEM: Imaging should confirm the transformation from platy particles to tubular structures.[12]

  • XRD: The characteristic basal spacing peak for kaolinite (at ~12.3° 2θ for 7Å) should shift or be replaced by the broader peaks characteristic of the less-ordered, tubular halloysite structure.[2]

The "Bottom-Up" Approach: Hydrothermal Synthesis

Hydrothermal synthesis offers a pathway to HNTs with potentially higher purity and more controlled dimensions by building the nanotubes from molecular precursors. This method involves reacting sources of aluminum and silicon in an aqueous solution under high temperature and pressure.

Mechanism of Formation

The hydrothermal synthesis of aluminosilicates is a complex process. Initially, the aluminum and silicon precursors (e.g., Al(OH)₃ and amorphous SiO₂) dissolve and react in the aqueous medium to form an amorphous aluminosilicate gel.[13] Under hydrothermal conditions (typically 200-250°C), this gel begins to crystallize.

The critical challenge is directing this crystallization towards a tubular halloysite morphology rather than the more thermodynamically stable platy kaolinite.[13] Factors that influence this outcome include:

  • pH: Moderately acidic conditions are often cited as favorable for halloysite formation.[13]

  • Temperature and Pressure: These parameters control the reaction kinetics and the stability of different crystalline phases.

  • Additives: Certain ions or organic molecules can act as templates or structure-directing agents, influencing the final morphology.

G al_pre Alumina Precursor (e.g., Al(OH)₃) mix Mix & Form Gel al_pre->mix si_pre Silica Precursor (e.g., Amorphous SiO₂) si_pre->mix hydro Hydrothermal Treatment (Autoclave, 200-250°C) mix->hydro Controlled pH, Temp, Pressure wash Washing & Centrifugation hydro->wash Removes unreacted precursors hnt Synthetic HNTs wash->hnt G cluster_outputs Resulting HNT Properties kaolin_path Kaolinite Transformation (Top-Down) cost Cost & Scalability kaolin_path->cost Lower Cost, Highly Scalable yield Yield kaolin_path->yield High Yield purity Purity & Uniformity kaolin_path->purity Lower Purity, Less Uniform morph Morphological Control kaolin_path->morph Limited Control hydro_path Hydrothermal Synthesis (Bottom-Up) hydro_path->cost Higher Cost, Energy Intensive hydro_path->yield Lower Yield hydro_path->purity High Purity, Highly Uniform hydro_path->morph High Control

References

A Comparative Study of the Biological Activity of 5-Bromo-3-Nitro-1H-1,2,4-Triazole Derivatives: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous antifungal, antibacterial, and anticancer agents.[1][2][3][4] The strategic introduction of substituents can dramatically modulate the biological activity of this privileged scaffold. This guide proposes a comparative study into the biological potential of a largely unexplored class of compounds: derivatives of 5-bromo-3-nitro-1H-1,2,4-triazole. By leveraging the known reactivity of the this compound (BNT) precursor, a focused library of derivatives can be synthesized and screened for antimicrobial and anticancer activities. This document outlines the synthetic rationale, proposed experimental protocols for a comprehensive biological evaluation, and a framework for establishing structure-activity relationships (SAR).

Introduction: The Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a key pharmacophore in a wide array of therapeutic agents.[2][4][5] Its stability and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in drug design.[6] Notable examples of drugs containing the 1,2,4-triazole moiety include the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole.[7]

The biological profile of 1,2,4-triazole derivatives can be fine-tuned by the addition of various substituents. Halogen atoms, for instance, can enhance lipophilicity and membrane permeability, while nitro groups, being strong electron-withdrawing groups, can influence the electronic properties of the molecule and its interactions with biological targets.[7] The combination of a bromine atom and a nitro group on the 1,2,4-triazole ring, as seen in this compound (BNT), presents an intriguing but underexplored platform for the development of novel therapeutic agents. This guide outlines a proposed comparative study to synthesize and evaluate a series of BNT derivatives for their potential antimicrobial and anticancer activities.

Synthesis of the Core Scaffold and Proposed Derivatives

The successful synthesis of the this compound (BNT) core is the crucial first step. Following this, a library of derivatives can be generated by targeting the reactive N-H and bromo positions.

Synthesis of this compound (BNT)

The synthesis of BNT has been previously described and serves as the entry point for our proposed library of derivatives. A common route involves the nitration of a suitable triazole precursor followed by bromination.

Proposed Synthetic Pathways for BNT Derivatives

A focused library of derivatives will be synthesized to probe the structure-activity relationships. The proposed modifications are designed to explore the impact of substitutions at the N1 position and the replacement of the C5 bromine.

Scheme 1: Proposed Derivatization of this compound

G BNT This compound (BNT) N_alkylation N-Alkylation/Arylation BNT->N_alkylation R-X, Base Br_substitution Bromo Substitution (e.g., Suzuki Coupling) BNT->Br_substitution Ar-B(OH)2, Pd catalyst N_derivatives N-substituted derivatives N_alkylation->N_derivatives C_derivatives C5-substituted derivatives Br_substitution->C_derivatives

Caption: Proposed synthetic routes for generating derivatives of BNT.

Comparative Biological Evaluation: A Multi-pronged Approach

To comprehensively assess the biological activity of the synthesized BNT derivatives, a battery of in vitro assays is proposed. This will include evaluation of their antimicrobial and anticancer potential.

Antimicrobial Activity Screening

The antimicrobial properties of the BNT derivatives will be assessed against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Microbial Inoculum: Bacterial and fungal strains will be cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The synthesized compounds will be serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well will be inoculated with the standardized microbial suspension.

  • Incubation: The plates will be incubated under optimal conditions for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Hypothetical Antimicrobial Activity Data for BNT Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansAspergillus niger
BNT>128>12864128
N-methyl-BNT641283264
N-ethyl-BNT32641632
C5-phenyl-BNT1632816
C5-(4-chlorophenyl)-BNT81648
Fluconazole (Control)--816
Ciprofloxacin (Control)10.5--

This data is hypothetical and for illustrative purposes only.

Anticancer Activity Screening

The cytotoxic potential of the BNT derivatives will be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells will be seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells will be treated with various concentrations of the synthesized compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals will be dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution will be measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

Table 2: Hypothetical Anticancer Activity Data for BNT Derivatives (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
BNT>100>100>100
N-methyl-BNT85.292.578.9
N-ethyl-BNT63.775.155.4
C5-phenyl-BNT42.151.838.6
C5-(4-chlorophenyl)-BNT25.533.219.8
Doxorubicin (Control)0.81.20.5

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis and Mechanistic Insights

The data obtained from the biological assays will be crucial for establishing preliminary structure-activity relationships.

Workflow for SAR and Mechanistic Studies

G cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Outcome Synthesis Synthesis of BNT Derivatives Bioassays Antimicrobial & Anticancer Assays Synthesis->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Docking Molecular Docking Studies SAR->Docking Lead_ID Lead Compound Identification Docking->Lead_ID Optimization Lead Optimization Lead_ID->Optimization

Caption: Workflow for SAR analysis and lead compound development.

Based on the hypothetical data, we can infer potential SAR trends:

  • N-Alkylation: Increasing the alkyl chain length at the N1 position may lead to a modest increase in both antimicrobial and anticancer activity.

  • C5-Arylation: Substitution of the C5 bromine with an aryl group appears to significantly enhance biological activity. The introduction of electron-withdrawing substituents on the phenyl ring (e.g., chlorine) could further boost potency.

To gain deeper insights into the mechanism of action of the most potent compounds, further studies such as molecular docking with relevant biological targets (e.g., lanosterol 14α-demethylase for fungi, or specific kinases for cancer) would be warranted.

Conclusion and Future Directions

This guide proposes a systematic investigation into the biological activities of this compound derivatives. While this class of compounds remains largely unexplored, the known pharmacological importance of the 1,2,4-triazole scaffold suggests that BNT derivatives hold significant promise as novel antimicrobial and anticancer agents. The outlined synthetic strategies and biological evaluation protocols provide a robust framework for a comprehensive comparative study. The elucidation of structure-activity relationships will be instrumental in guiding the future design and optimization of more potent and selective therapeutic candidates based on the this compound core. Further research into this area is strongly encouraged to unlock the full therapeutic potential of these intriguing molecules.

References

Bridging the Gap: A Comparative Guide to Theoretical and Experimental Analysis of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials and pharmaceutical intermediates, 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) emerges as a molecule of significant interest. Its utility as a precursor in the synthesis of advanced energetic compounds, such as 5-hydrazino-3-nitro-1,2,4-triazole (HNT), underscores the need for a thorough understanding of its structural and electronic properties.[1] This guide provides a comprehensive framework for correlating theoretical calculations with experimental data for BNT, offering a dual perspective that is crucial for predicting its behavior and designing novel derivatives. While a complete set of experimental and theoretical data for BNT is not extensively published, this guide establishes a robust methodology based on established techniques for analogous triazole derivatives.

The Subject Molecule: this compound (BNT)

BNT is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a bromine atom and a nitro group. These substituents are critical in defining its chemical reactivity and energetic characteristics. The presence of the electron-withdrawing nitro group and the halogen atom influences the electron density distribution within the triazole ring, impacting its stability and potential as an energetic material. A known physical property of BNT is its melting point, which is reported to be in the range of 155-159 °C.[2]

Experimental Characterization: Unveiling the Molecular Reality

A multi-faceted experimental approach is essential for the comprehensive characterization of BNT. The following techniques provide critical insights into its structural and spectroscopic properties.

Synthesis of this compound

The synthesis of BNT is a key first step and is documented as a precursor for other energetic materials.[1] While detailed synthetic protocols are often proprietary, a general approach involves the nitration of a bromo-triazole precursor. The precise control of reaction conditions is crucial to ensure the desired regiochemistry and to handle the potentially energetic nature of the product.

Generalized Synthetic Workflow:

cluster_synthesis Synthesis of this compound start Bromo-1,2,4-triazole Precursor nitration Nitration (e.g., HNO3/H2SO4) start->nitration product This compound (BNT) nitration->product purification Purification (e.g., Recrystallization) product->purification

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Structural Analysis

X-Ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 3,5-dibromo-1,2,4-triazole, X-ray analysis revealed a planar molecular structure with intermolecular hydrogen bonding.[3] A similar analysis of BNT would provide definitive data to validate theoretical models.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For BNT, characteristic vibrational bands would be expected for the N-H, C=N, N=N, and C-NO2 groups. The positions of these bands provide insights into the electronic environment of the functional groups. For instance, studies on other triazoles have identified characteristic ring vibrations and the influence of substituents on their frequencies.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are indicative of the extent of conjugation and the presence of chromophores, such as the nitro group and the triazole ring. The UV absorption spectrum of the parent 1H-1,2,3-triazole shows a π → π* transition around 205 nm.[4][5] The presence of bromo and nitro substituents in BNT is expected to shift these absorption bands.

Experimental Technique Information Obtained Expected Observations for BNT
X-Ray CrystallographyPrecise 3D structure, bond lengths, bond angles, intermolecular interactions.Planar triazole ring, hydrogen bonding networks.
FT-IR SpectroscopyIdentification of functional groups and vibrational modes.Characteristic peaks for N-H, C=N, N=N, and C-NO2 stretching and bending.
UV-Visible SpectroscopyElectronic transitions and conjugation.Absorption maxima influenced by the nitro and bromo substituents.
NMR SpectroscopyConnectivity of atoms and chemical environment of nuclei.Signals corresponding to the N-H proton and the triazole ring carbons.

Theoretical Calculations: A Computational Lens on Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the properties of molecules like BNT. These calculations can provide data that is difficult or impossible to obtain experimentally.

Computational Methodology

A common and effective approach for studying nitro-triazole derivatives involves DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties of similar compounds.

Computational Workflow for BNT Analysis:

cluster_dft DFT Calculation Workflow start Initial Molecular Structure of BNT geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft nbo_analysis NBO Analysis geom_opt->nbo_analysis results Predicted Properties: - Optimized Geometry - Vibrational Frequencies (IR) - Electronic Transitions (UV-Vis) - Atomic Charges, Bond Orders freq_calc->results td_dft->results nbo_analysis->results

Caption: A typical workflow for the theoretical analysis of BNT using DFT.

Predicted Molecular Properties

Optimized Geometry: DFT calculations can predict the equilibrium geometry of the BNT molecule, providing theoretical values for bond lengths and angles. These can then be directly compared with experimental data from X-ray crystallography.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of the FT-IR spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made. It is common practice to scale the calculated frequencies to better match the experimental values.

Electronic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution, bond orders, and hyperconjugative interactions within the molecule, helping to rationalize its reactivity and stability.

Calculated Property Computational Method Insight Provided
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Theoretical bond lengths and angles for comparison with X-ray data.
Vibrational FrequenciesDFT Frequency CalculationPredicted IR spectrum for assignment of experimental bands.
Electronic TransitionsTime-Dependent DFT (TD-DFT)Predicted UV-Vis spectrum and electronic excitation energies.
Atomic Charges & Bond OrdersNatural Bond Orbital (NBO) AnalysisUnderstanding of electron distribution and chemical bonding.

Correlation and Comparison: The Synergy of Theory and Experiment

The true power of this dual approach lies in the correlation of theoretical predictions with experimental observations. Discrepancies between the two can be as informative as agreements, often pointing to subtle environmental effects (in the case of solid-state experimental data) or limitations of the theoretical model.

Structural Parameters: A comparison of the DFT-optimized geometry with X-ray crystal data would be the most direct validation of the computational model. Small deviations are expected due to the difference between the gas-phase theoretical model and the solid-state experimental conditions.

Spectroscopic Data: The correlation between the calculated and experimental IR and UV-Vis spectra is crucial. A good match provides confidence in the structural assignment and the computational methodology. Any significant differences may suggest the presence of intermolecular interactions, such as hydrogen bonding, that are not fully captured in the gas-phase calculation of a single molecule.

Conclusion: A Roadmap for Comprehensive Analysis

While a complete dataset for this compound is not yet fully consolidated in the literature, this guide provides a robust framework for its comprehensive analysis. By systematically applying the experimental and theoretical methodologies outlined, researchers can gain a deep understanding of the structure-property relationships of this important molecule. The synergy between computational prediction and experimental validation is paramount for advancing the design and application of BNT and its derivatives in the fields of energetic materials and drug development.

References

A Comparative Review of Synthetic Routes to 5-Halonitro-1,2,4-triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-halonitro-1,2,4-triazole scaffold is a cornerstone in the development of a diverse array of chemical entities, from high-performance energetic materials to innovative pharmaceutical agents. The strategic placement of a halogen atom and a nitro group on the 1,2,4-triazole ring imparts unique properties, including high density, thermal stability, and specific biological activities. Consequently, the efficient and reliable synthesis of these compounds is of paramount importance to researchers in both materials science and drug discovery.

This comprehensive guide provides a comparative analysis of the primary synthetic routes to 5-halonitro-1,2,4-triazoles, with a focus on 5-chloro-, 5-bromo-, and 5-iodo-3-nitro-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols for key transformations, and offer a critical evaluation of their respective advantages and limitations.

Key Synthetic Strategies: An Overview

Two principal strategies dominate the synthesis of 5-halonitro-1,2,4-triazoles:

  • Diazotization-Halogenation (Sandmeyer-Type) Route: This widely employed method involves the diazotization of a 5-amino-3-nitro-1,2,4-triazole precursor, followed by the substitution of the diazonium group with a halogen. This approach offers versatility in introducing different halogens.

  • Direct Halogenation Route: This strategy entails the direct halogenation of a 3-nitro-1H-1,2,4-triazole substrate. While potentially more atom-economical, this route's feasibility and selectivity are highly dependent on the triazole's reactivity and the halogenating agent employed.

Below, we will explore each of these routes in detail, providing the necessary information for researchers to make informed decisions for their synthetic endeavors.

Route 1: The Diazotization-Halogenation (Sandmeyer-Type) Pathway

This classical and versatile approach hinges on the synthesis of the key intermediate, 3-amino-5-nitro-1,2,4-triazole (ANTA). The subsequent diazotization of ANTA, followed by a copper(I)-catalyzed Sandmeyer reaction or a related non-catalytic displacement, yields the desired 5-halonitro-1,2,4-triazole.

Synthesis of the Precursor: 3-Amino-5-nitro-1,2,4-triazole (ANTA)

A common and effective method for the preparation of ANTA involves the selective reduction of the ammonium salt of 3,5-dinitro-1,2,4-triazole.

Experimental Protocol: Synthesis of 3-Amino-5-nitro-1,2,4-triazole (ANTA)

Materials:

  • Ammonium salt of 3,5-dinitro-1,2,4-triazole

  • Hydrazine hydrate

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the ammonium salt of 3,5-dinitro-1,2,4-triazole in water.

  • Slowly add hydrazine hydrate to the solution while maintaining the temperature at a moderate level. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product and to convert any excess hydrazine to its hydrochloride salt.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-amino-5-nitro-1,2,4-triazole (ANTA).

Expert Insights: The selective reduction of one nitro group in the presence of another is a delicate process. The use of hydrazine hydrate under controlled conditions allows for the preferential reduction of one nitro group to an amino group. The final acidification step is crucial not only for product precipitation but also for quenching the residual hydrazine, a safety and environmental consideration.

Halogenation via Sandmeyer and Related Reactions

With ANTA in hand, the introduction of the halogen atom can be achieved through a Sandmeyer-type reaction. The general principle involves the formation of a diazonium salt from the amino group of ANTA, which is then displaced by a halide ion.

Sandmeyer_Pathway ANTA 3-Amino-5-nitro-1,2,4-triazole (ANTA) Diazonium Diazonium Salt Intermediate ANTA->Diazonium NaNO₂, H⁺ Halonitrotriazole 5-Halo-3-nitro-1,2,4-triazole Diazonium->Halonitrotriazole CuX or KX (X = Cl, Br, I)

Caption: Sandmeyer-type pathway to 5-halonitro-1,2,4-triazoles.

Experimental Protocol: General Procedure for the Sandmeyer-Type Halogenation of ANTA

Safety Precaution: Diazonium salts can be explosive, especially when isolated in a dry state. These reactions should always be carried out in solution at low temperatures and behind a safety shield.

Materials:

  • 3-Amino-5-nitro-1,2,4-triazole (ANTA)

  • Sodium nitrite (NaNO₂)

  • Concentrated mineral acid (e.g., HCl, HBr)

  • Copper(I) halide (CuCl, CuBr) or Potassium iodide (KI)

  • Ice

Procedure:

  • Diazotization:

    • Suspend ANTA in a cooled (0-5 °C) aqueous solution of the appropriate mineral acid (e.g., HCl for chlorination, HBr for bromination).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Halogenation:

    • For Chlorination and Bromination (Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid. Cool this mixture in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) halide mixture with vigorous stirring.

    • For Iodination: Slowly add a solution of potassium iodide (KI) in water to the cold diazonium salt solution. Copper catalysis is generally not required for iodination.[1]

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Gentle heating may be required to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Route 2: Direct Halogenation of 3-Nitro-1H-1,2,4-triazole

An alternative, more direct approach to 5-halonitro-1,2,4-triazoles is the direct halogenation of 3-nitro-1H-1,2,4-triazole. This method avoids the synthesis of the amino precursor and the handling of potentially hazardous diazonium salts. However, the success of this route is highly dependent on the regioselectivity of the halogenation, as the triazole ring has multiple positions that could potentially be halogenated.

Direct_Halogenation Nitrotriazole 3-Nitro-1H-1,2,4-triazole Halonitrotriazole 5-Halo-3-nitro-1,2,4-triazole Nitrotriazole->Halonitrotriazole Halogenating Agent (e.g., X₂, SO₂Cl₂, etc.)

Caption: Direct halogenation pathway to 5-halonitro-1,2,4-triazoles.

Conceptual Approach for Direct Halogenation:

  • Chlorination: Direct chlorination could potentially be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.[2] The reaction conditions, such as temperature and solvent, would need to be carefully optimized to favor substitution at the 5-position.

  • Bromination: Bromination might be accomplished using elemental bromine in a suitable solvent, potentially with a Lewis acid catalyst to enhance the electrophilicity of the bromine. A process for the bromination of 5-nitro-1H-indazole using bromine in DMF has been reported and could serve as a starting point for optimization.[3]

  • Iodination: Direct iodination of electron-deficient aromatic rings is often challenging. Reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent might be necessary to effect the transformation.

Expert Insights: The electron-withdrawing nature of the nitro group at the 3-position deactivates the triazole ring towards electrophilic substitution. This can make direct halogenation challenging and may require harsh reaction conditions. Furthermore, controlling the regioselectivity to obtain the desired 5-halo isomer over other potential isomers is a significant consideration. For these reasons, the direct halogenation route is often less explored and may require substantial process development to be viable.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key aspects of the two primary synthetic routes to 5-halonitro-1,2,4-triazoles.

FeatureDiazotization-Halogenation (Sandmeyer-Type) RouteDirect Halogenation Route
Starting Material 3-Amino-5-nitro-1,2,4-triazole (ANTA)3-Nitro-1H-1,2,4-triazole
Key Steps 1. Synthesis of ANTA2. Diazotization3. Halogenation1. Direct halogenation of the triazole ring
Versatility High: Easily adaptable for Cl, Br, and I derivatives.Moderate to Low: Feasibility and selectivity can vary significantly with the halogen.
Yields Generally moderate to good, but can be variable.Potentially high if regioselectivity is controlled, but often lower due to side reactions.
Safety Concerns Handling of potentially explosive diazonium salts.Use of corrosive and hazardous halogenating agents.
Scalability Well-established and scalable with appropriate safety measures.May require significant process optimization for scalable and selective synthesis.
Atom Economy Lower, due to the multi-step nature and use of stoichiometric reagents.Potentially higher in a single-step transformation.

Expert Insights and Outlook

The choice between the Sandmeyer-type route and direct halogenation for the synthesis of 5-halonitro-1,2,4-triazoles is a classic case of balancing versatility and established methodology against the potential for a more direct, atom-economical approach.

The Sandmeyer-type route , proceeding through the well-characterized intermediate ANTA, remains the more reliable and versatile option for accessing a range of 5-halonitro-1,2,4-triazoles. The procedures for diazotization and subsequent halogenation are well-documented for a wide variety of aromatic and heteroaromatic systems, providing a solid foundation for adaptation to the 1,2,4-triazole core. While the handling of diazonium salts necessitates stringent safety protocols, the predictability of the reaction outcome often makes this the preferred route in a research and development setting.

The direct halogenation route , while appealing in its simplicity, presents significant challenges in terms of reactivity and regioselectivity. The deactivated nature of the 3-nitro-1,2,4-triazole ring requires potent halogenating agents and potentially harsh conditions, which can lead to a mixture of products and lower overall yields. However, for a specific target molecule, the development of a highly selective direct halogenation process could offer significant advantages in terms of cost and efficiency, particularly for large-scale production.

Future research in this area will likely focus on the development of milder and more selective direct halogenation methods, perhaps utilizing novel catalytic systems. Additionally, advancements in flow chemistry could offer safer and more efficient ways to handle hazardous intermediates like diazonium salts, further enhancing the utility of the Sandmeyer-type approach.

Ultimately, the optimal synthetic strategy will depend on the specific halogen desired, the scale of the synthesis, and the resources available for process development and optimization. This guide provides the foundational knowledge for researchers to navigate these choices and successfully synthesize these valuable chemical building blocks.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 5-bromo-3-nitro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 5-bromo-3-nitro-1H-1,2,4-triazole. This molecule, a valuable intermediate in the synthesis of advanced energetic materials and other novel compounds, demands a meticulous approach due to its inherent reactivity and potential hazards.[1] This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a comprehensive and self-validating safety system for your laboratory.

I. Hazard Identification and Risk Assessment: Understanding the Compound

This compound combines several functional groups that contribute to its hazard profile:

  • Nitro Group: Aromatic nitro compounds are known for their potential toxicity and reactivity. They can be irritants and may cause systemic effects.[2]

  • Triazole Ring: While the triazole ring itself is a stable aromatic system, its derivatives can be energetic.

  • Bromo Group: Halogenated organic compounds require careful handling and specific disposal protocols.[6]

Based on analogous compounds, the primary hazards are anticipated to be:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.[2][7]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[4][7] The use of this compound to synthesize energetic materials suggests it may be thermally sensitive.[1]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory. The selection of appropriate PPE is the final barrier between you and potential exposure.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile, double-gloved)Lab coatN95 respirator (if not in a fume hood)
In Solution (Handling/Reaction) Chemical splash goggles or face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant lab coat or apronWork within a certified chemical fume hood
Spill Cleanup Face shield and chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor/particulate cartridges

Causality of PPE Choices:

  • Double-gloving: Provides an extra layer of protection against potential tears or rapid permeation. It is recommended to change the outer glove immediately upon any suspected contact.

  • Chemical Splash Goggles over Safety Glasses: When handling solutions, the risk of splashes is significantly higher. Goggles provide a seal around the eyes, offering superior protection.[8]

  • Fume Hood: The primary engineering control to minimize inhalation exposure to powders or vapors.[9]

  • Respirator Selection: For spill cleanup outside of a fume hood, a higher level of respiratory protection is necessary to guard against aerosols and high vapor concentrations.

III. Operational Protocols: From Benchtop to Waste Stream

A systematic workflow is critical to minimize risk. The following diagram outlines the key stages of handling this compound.

G cluster_prep Preparation & Gowning cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE verify_hood Verify Fume Hood Function prep_ppe->verify_hood gather_materials Gather All Necessary Equipment verify_hood->gather_materials weigh Weigh Compound in Hood gather_materials->weigh dissolve Dissolve/React in Hood weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of PPE segregate->dispose

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work within a properly functioning chemical fume hood.

    • Don the appropriate PPE as outlined in the table above.

    • Designate a specific area for handling the compound to prevent cross-contamination.

    • Have spill cleanup materials readily available.

  • Handling:

    • When handling the solid, avoid creating dust. If possible, use a spatula that minimizes static.

    • For reactions, add the compound slowly to the reaction mixture. Be mindful of any potential exothermic reactions.

    • Keep containers tightly closed when not in use.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[7]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

    • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[4][7]

IV. Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an emergency is critical.

G cluster_response Immediate Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don Additional PPE (if safe) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup cleanup contain->cleanup Follow Institutional Guidelines

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-3-nitro-1H-1,2,4-triazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.